(5-Methyl-2-nitrophenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-2-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEYTRGLCHZQHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70985092 | |
| Record name | (5-Methyl-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70985092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66424-92-8 | |
| Record name | 5-Methyl-2-nitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66424-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-nitrobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066424928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-Methyl-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70985092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-nitrobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-Methyl-2-nitrophenyl)methanol
CAS Number: 66424-92-8
This technical guide provides a comprehensive overview of (5-Methyl-2-nitrophenyl)methanol, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, synthesis, reactivity, and applications, with a focus on providing practical insights and established protocols.
Core Compound Information
This compound, also known as 5-Methyl-2-nitrobenzyl alcohol, is a substituted aromatic alcohol. The presence of a nitro group ortho to the hydroxymethyl group and a methyl group in the para position to the nitro group imparts unique reactivity, making it a valuable building block in organic synthesis.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate the choice of solvents, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 66424-92-8 | [1][] |
| Molecular Formula | C₈H₉NO₃ | [][3] |
| Molecular Weight | 167.16 g/mol | [] |
| Appearance | Yellow-orange powder | [] |
| Melting Point | 66-67 °C | [1][] |
| Boiling Point | 314.9 °C at 760 mmHg | [1][] |
| Density | 1.272 g/cm³ | [1][] |
| Flash Point | 141.4 °C | [1] |
| Solubility | Soluble in methanol. | [4] |
| InChI Key | IKEYTRGLCHZQHO-UHFFFAOYSA-N | [] |
| SMILES | CC1=CC(=C(C=C1)[O-])CO | [] |
Synthesis and Purification
The synthesis of this compound can be approached through various routes, with the reduction of the corresponding aldehyde or carboxylic acid being common strategies. The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and safety considerations.
Synthesis via Reduction of 5-Methyl-2-nitrobenzaldehyde
A prevalent and efficient method for the synthesis of this compound is the reduction of 5-methyl-2-nitrobenzaldehyde. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity for aldehydes and ketones and its operational simplicity.
Reaction Scheme:
Experimental Protocol: Sodium Borohydride Reduction
This protocol details a standard laboratory procedure for the reduction of 5-methyl-2-nitrobenzaldehyde to this compound.
Materials:
-
5-methyl-2-nitrobenzaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
3 M Sodium hydroxide (NaOH) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 5-methyl-2-nitrobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Reduction: Cool the solution in an ice-water bath. Slowly add sodium borohydride in portions to control the exothermic reaction and gas evolution.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel. Add water and dichloromethane. To decompose the borate salts and facilitate their transfer to the aqueous phase, add 3 M sodium hydroxide solution.
-
Extraction: Shake the separatory funnel and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with dichloromethane to ensure complete recovery of the product.[5]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[5]
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is a good solvent for both the starting aldehyde and the sodium borohydride, facilitating a homogeneous reaction.
-
Portion-wise Addition of NaBH₄: This is a critical safety measure to control the reaction rate and prevent a rapid, uncontrolled evolution of hydrogen gas.
-
Aqueous Work-up with NaOH: The addition of sodium hydroxide is crucial to hydrolyze the borate ester intermediates formed during the reaction, liberating the desired alcohol and making the boron byproducts water-soluble for easy removal.
Purification
The crude this compound can be purified by recrystallization to obtain a high-purity solid.
Experimental Protocol: Recrystallization
-
Solvent Selection: A common solvent system for recrystallization is an ethanol-water mixture.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.
-
Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Chemical Reactivity and Applications
The chemical reactivity of this compound is primarily dictated by the hydroxyl and nitro functional groups. These groups serve as handles for further chemical transformations, making this compound a versatile intermediate in the synthesis of more complex molecules.
Oxidation to 5-Methyl-2-nitrobenzaldehyde
The primary alcohol functional group can be readily oxidized to the corresponding aldehyde, 5-methyl-2-nitrobenzaldehyde. This transformation is a key step in many synthetic pathways. Various oxidizing agents can be employed, with the choice depending on the desired selectivity and reaction conditions.
Oxidation Reaction Scheme:
This compound can be oxidized using ammonium chlorochromate adsorbed on montmorillonite K-10 or with chromium trioxide-HZSM-5 zeolite under microwave irradiation in a solvent-free system.
Experimental Protocol: Oxidation with Ammonium Chlorochromate
This protocol is based on the oxidation of benzyl alcohols using ammonium chlorochromate on a solid support.
Materials:
-
This compound
-
Ammonium chlorochromate adsorbed on montmorillonite K-10
-
Anhydrous dichloromethane
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous dichloromethane.
-
Oxidation: Add ammonium chlorochromate adsorbed on montmorillonite K-10 to the solution. Stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a short pad of silica gel to remove the chromium salts and the solid support. Wash the silica pad with dichloromethane.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 5-methyl-2-nitrobenzaldehyde. Further purification can be achieved by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Solid-Supported Reagent: The use of ammonium chlorochromate adsorbed on montmorillonite K-10 offers several advantages, including milder reaction conditions, easier product isolation, and reduced environmental impact compared to traditional chromium-based oxidants.
-
Anhydrous Conditions: Anhydrous dichloromethane is used as the solvent to prevent the over-oxidation of the aldehyde to a carboxylic acid and to avoid decomposition of the oxidizing agent.
Applications in Drug Development
The general utility of such compounds lies in their ability to be transformed into various scaffolds. For example, the reduction of the nitro group to an amine, followed by diazotization and substitution, allows for the introduction of a wide range of functional groups.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound. While a publicly available, fully assigned spectrum for this specific compound is not readily found, the expected NMR signals can be predicted based on its structure and data from analogous compounds.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the alcohol, and the methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~2.4 | Singlet | -CH₃ |
| ~4.8 | Singlet | -CH₂OH |
| ~7.3 | Doublet | Aromatic CH |
| ~7.5 | Doublet of Doublets | Aromatic CH |
| ~7.9 | Doublet | Aromatic CH |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~21 | -CH₃ |
| ~62 | -CH₂OH |
| ~125-148 | Aromatic Carbons |
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. As with many nitroaromatic compounds, it should be considered potentially hazardous.
GHS Hazard Statements (Predicted):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable chemical intermediate with applications in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. Its synthesis via the reduction of the corresponding aldehyde is a straightforward and efficient process. The reactivity of its hydroxyl and nitro groups allows for a wide range of chemical transformations. Proper handling and storage are essential to ensure laboratory safety. This guide provides a foundational understanding of this compound to aid researchers in its effective and safe utilization.
References
-
Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]
- Meti, M. D., et al. (2014). Basic 1H- and 13C-NMR Spectroscopy. Springer.
-
The Royal Society of Chemistry. (2022). Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]
- Google Patents. (n.d.). CN105837452A - Production method of 2-methyl-5-nitrophenol.
Sources
An In-depth Technical Guide to (5-Methyl-2-nitrophenyl)methanol: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methyl-2-nitrophenyl)methanol is a valuable chemical intermediate characterized by a benzene ring substituted with a methyl, a nitro, and a hydroxymethyl group. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a versatile building block in organic synthesis. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring and provides a handle for further chemical transformations, most notably its reduction to an amino group. The hydroxymethyl group offers a site for oxidation or esterification, further expanding its synthetic utility. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its applications, particularly within the realm of medicinal chemistry and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₃ | [BOC Sciences, ChemNet] |
| Molecular Weight | 167.16 g/mol | [BOC Sciences, ChemNet] |
| Appearance | Yellow-orange powder | [BOC Sciences] |
| Melting Point | 66-67 °C | [BOC Sciences, ChemNet] |
| Boiling Point | 314.9 °C at 760 mmHg | [BOC Sciences, ChemNet] |
| Density | 1.272 g/cm³ | [BOC Sciences, ChemNet] |
| logP | 1.5551 | [Chemdiv] |
| Hydrogen Bond Donors | 1 | [Chemdiv] |
| Hydrogen Bond Acceptors | 5 | [Chemdiv] |
| Polar Surface Area | 50.434 Ų | [Chemdiv] |
| CAS Number | 66424-92-8 | [BOC Sciences, ChemNet] |
Note: Some physical properties are predicted based on computational models.
Solubility
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectrum:
A ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are consistent with its structure, showing distinct signals for the aromatic carbons, the methyl carbon, and the methylene carbon of the hydroxymethyl group.
A representative ¹³C NMR spectrum is available from SpectraBase.
¹H NMR Spectroscopy:
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks typically appearing just below 3000 cm⁻¹.
-
N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-O stretch: A band in the region of 1000-1260 cm⁻¹.
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of this compound. The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M⁺) at m/z 167, along with fragmentation patterns characteristic of benzyl alcohols and nitroaromatic compounds.
Synthesis of this compound
A common and reliable method for the synthesis of this compound is the reduction of the corresponding aldehyde, 5-methyl-2-nitrobenzaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.
Experimental Protocol: Reduction of 5-Methyl-2-nitrobenzaldehyde
This protocol is a representative procedure for the reduction of an aromatic aldehyde to the corresponding alcohol using sodium borohydride.[2]
Materials:
-
5-Methyl-2-nitrobenzaldehyde
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-methyl-2-nitrobenzaldehyde (1.0 equivalent) in methanol or ethanol.
-
Cooling: Cool the solution in an ice bath with stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.0 to 1.5 equivalents) portion-wise to the cooled solution. The addition should be controlled to manage any effervescence.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully add deionized water to the reaction mixture to quench the excess sodium borohydride.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is dictated by its three key functional groups: the nitro group, the hydroxymethyl group, and the substituted aromatic ring.
Reactions of the Nitro Group
The nitro group is a versatile functional group that can be readily reduced to an amino group. This transformation is a cornerstone in the synthesis of many pharmaceutical intermediates. Common reducing agents for this purpose include catalytic hydrogenation (e.g., H₂/Pd-C), tin(II) chloride, or iron in acidic media. The resulting 5-amino-2-methylbenzyl alcohol is a valuable precursor for the synthesis of various heterocyclic compounds and other complex molecules.
Reactions of the Hydroxymethyl Group
The primary alcohol functionality can undergo a variety of transformations. It can be oxidized to the corresponding aldehyde, 5-methyl-2-nitrobenzaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC). Further oxidation can yield 5-methyl-2-nitrobenzoic acid. The hydroxyl group can also be converted to a leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions, or it can be esterified or etherified.
Reactions of the Aromatic Ring
The aromatic ring can undergo electrophilic aromatic substitution reactions, with the positions of substitution being directed by the existing methyl, nitro, and hydroxymethyl groups.
Applications in Drug Discovery and Development
Nitroaromatic compounds are important precursors in the synthesis of a wide range of pharmaceuticals. The nitro group can be a key pharmacophore in some drug molecules or serve as a synthetic handle that is later converted to other functional groups, most commonly an amine.
This compound, and its derivatives, can serve as building blocks for the synthesis of various biologically active compounds. For instance, the reduction of the nitro group to an amine provides a route to substituted anilines, which are common structural motifs in many drug candidates. The resulting aminobenzyl alcohol can be used in the synthesis of antipsychotic drug analogs.[3]
The versatile reactivity of this compound makes it a valuable starting material for the construction of compound libraries for high-throughput screening in drug discovery campaigns.
Caption: Synthetic utility of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is essential before use.
General Hazards:
While a specific SDS for this compound is not widely available, related compounds such as 2-methyl-5-nitrophenol are classified as causing skin and eye irritation.[4] It is prudent to handle this compound with similar precautions.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are recommended.
-
Skin and Body Protection: A lab coat and appropriate footwear should be worn.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery and development. Its well-defined structure and the presence of three distinct functional groups offer multiple avenues for chemical modification, enabling the synthesis of a wide array of complex molecules and compound libraries. A thorough understanding of its physicochemical properties, reactivity, and safe handling practices, as outlined in this guide, is crucial for its effective utilization in the laboratory. As research in medicinal chemistry continues to advance, the utility of such well-functionalized intermediates is expected to grow, paving the way for the discovery of novel therapeutic agents.
References
-
Studylib. Carbonyl Reduction: NaBH4, Mechanism & Procedure. [Link]
-
SpectraBase. 5-Methyl-2-nitro-benzylalcohol [13C NMR]. [Link]
-
Mahmud, H., & Shafiq, M. U. (2025). Solubility Properties of Methanol in Inorganic Solvents. In Comprehensive Methanol Science (Vol. 1, pp. 54-71). Elsevier. [Link]
Sources
An In-depth Technical Guide to (5-Methyl-2-nitrophenyl)methanol: Structure, Properties, Synthesis, and Applications in Drug Discovery
(5-Methyl-2-nitrophenyl)methanol , also known as 5-methyl-2-nitrobenzyl alcohol, is a valuable nitroaromatic compound that serves as a key building block in synthetic organic chemistry. Its unique structural features, comprising a substituted benzene ring with a methyl, a nitro, and a hydroxymethyl group, make it a versatile precursor for the synthesis of a wide range of complex molecules, particularly in the realm of pharmaceutical research and development. This guide provides a comprehensive overview of its chemical structure, molecular weight, physicochemical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound possesses a well-defined chemical structure that dictates its reactivity and physical characteristics. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring and the reactivity of the benzylic alcohol.
The fundamental properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₉NO₃[] |
| Molecular Weight | 167.16 g/mol [] |
| IUPAC Name | This compound[] |
| Synonyms | 5-Methyl-2-nitrobenzyl alcohol |
| CAS Number | 66424-92-8 |
| Appearance | Yellow-orange powder[] |
| Melting Point | 66-67 °C |
| Boiling Point | 314.9 °C at 760 mmHg |
| Density | 1.272 g/cm³ |
Synthesis of this compound
The synthesis of this compound can be achieved through a few reliable synthetic routes, most commonly involving the reduction of the corresponding aldehyde or carboxylic acid. The choice of synthetic pathway often depends on the availability of starting materials and the desired scale of the reaction.
A plausible and efficient method for the synthesis of this compound is the reduction of 5-methyl-2-nitrobenzaldehyde. This transformation can be effectively carried out using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.
Caption: Synthetic route to this compound.
Experimental Protocol: Reduction of 5-Methyl-2-nitrobenzaldehyde
The following protocol provides a general procedure for the synthesis of this compound from 5-methyl-2-nitrobenzaldehyde.
Materials:
-
5-methyl-2-nitrobenzaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Distilled water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-methyl-2-nitrobenzaldehyde (1.0 equivalent) in methanol.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution. Monitor the reaction for any effervescence.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully add distilled water to quench the excess sodium borohydride.
-
Work-up: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in medicinal chemistry, primarily due to the versatility of its functional groups. The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce a wide range of pharmacophores. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be used in ether or ester linkages.
This compound and its derivatives are particularly useful in the synthesis of heterocyclic compounds, which form the core of many therapeutic agents. While direct applications in the synthesis of commercial drugs are not extensively documented in publicly available literature, its structural motifs are found in compounds explored for various biological activities.
-
Precursor for Kinase Inhibitors: The aminobenzyl alcohol derivative of this compound can serve as a scaffold for the synthesis of kinase inhibitors.[2] Kinase inhibitors are a major class of targeted cancer therapies.[3]
-
Synthesis of Benzodiazepines: The structural framework of this compound is amenable to the synthesis of benzodiazepine derivatives. Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[4][5]
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a comprehensive set of publicly available spectra is limited, data from closely related compounds and predictive models provide a reliable basis for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Predicted):
-
A singlet for the methyl protons (CH₃) around δ 2.4 ppm.
-
A singlet for the methylene protons (CH₂OH) around δ 4.8 ppm.
-
A broad singlet for the hydroxyl proton (-OH).
-
Aromatic protons appearing as multiplets in the range of δ 7.2-8.0 ppm.
¹³C NMR (Predicted):
-
The methyl carbon (CH₃) resonance is expected around δ 21 ppm.
-
The methylene carbon (CH₂OH) should appear around δ 62 ppm.
-
Aromatic carbons will resonate in the region of δ 125-150 ppm.
Infrared (IR) Spectroscopy
The FTIR spectrum would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.
-
N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
C-O stretch (alcohol): A band in the 1000-1260 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 167. The fragmentation pattern would likely involve the loss of the hydroxyl group, the nitro group, and other characteristic fragments of the aromatic ring.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to consult the Material Safety Data Sheet (MSDS) before use. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
Storing the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a synthetically versatile building block with significant potential in the field of drug discovery and development. Its well-defined structure and reactive functional groups allow for the construction of complex molecular architectures, particularly heterocyclic systems of medicinal interest. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering valuable insights for researchers and scientists working in synthetic and medicinal chemistry. Further exploration of its utility in the synthesis of novel therapeutic agents is a promising area for future research.
References
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A Technical Guide to the Chemoselective Synthesis of (5-Methyl-2-nitrophenyl)methanol
This guide provides an in-depth, scientifically-grounded protocol for the synthesis of (5-Methyl-2-nitrophenyl)methanol, a valuable chemical intermediate, through the selective reduction of 5-methyl-2-nitrobenzaldehyde. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring a reproducible, safe, and efficient synthesis.
Strategic Overview: The Imperative of Chemoselectivity
The conversion of 5-methyl-2-nitrobenzaldehyde to this compound is a classic example of a reduction reaction. However, the substrate presents a distinct chemical challenge: the presence of two reducible functional groups, an aldehyde (-CHO) and a nitro group (-NO₂). A potent reducing agent, such as lithium aluminum hydride (LiAlH₄), would indiscriminately reduce both functionalities, leading to the formation of the corresponding amino alcohol.[1]
Therefore, the cornerstone of this synthesis is chemoselectivity —the preferential reaction of a reagent with one functional group over another.[2] Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent, powerful enough to reduce aldehydes and ketones to their corresponding alcohols, but generally inert towards less reactive groups like nitro compounds and esters under standard conditions.[2][3][4][5] This selective reactivity is fundamental to achieving the desired product with high fidelity.
Reaction Mechanism: Hydride Transfer and Protonation
The reduction of an aldehyde with sodium borohydride proceeds via a well-established two-step mechanism involving nucleophilic addition followed by protonation.[3][4]
-
Nucleophilic Addition of Hydride: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride (BH₄⁻) complex, on the electrophilic carbonyl carbon of the aldehyde.[2][3] This attack breaks the carbon-oxygen π-bond, resulting in the formation of a tetrahedral alkoxide intermediate covalently bound to the boron atom.
-
Protonation (Workup): In the second stage, a protic solvent, such as methanol from the reaction medium or water added during the workup, protonates the intermediate alkoxide.[3] This step liberates the final alcohol product, this compound, and generates borate byproducts.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and prioritizes safety, efficiency, and product purity.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-Methyl-2-nitrobenzaldehyde | C₈H₇NO₃ | 165.15 | 1.65 g | 10.0 | 1.0 |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 0.45 g | 12.0 | 1.2 |
| Methanol (MeOH) | CH₃OH | 32.04 | 25 mL | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~60 mL | - | - |
| 1M Hydrochloric Acid (HCl) | HCl | - | ~10 mL | - | - |
| Saturated Sodium Chloride (Brine) | NaCl | - | ~20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | - |
Step-by-Step Synthesis Workflow
The following workflow outlines the critical stages of the synthesis, from reaction setup to the isolation of the crude product.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.65 g (10.0 mmol) of 5-methyl-2-nitrobenzaldehyde in 25 mL of methanol. Stir until all the solid has dissolved.
-
Reduction: Place the flask in an ice-water bath and cool the solution to 0-5 °C. Slowly and portion-wise, add 0.45 g (12.0 mmol) of sodium borohydride over approximately 15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The reaction's progress should be monitored by Thin-Layer Chromatography (TLC), using a 3:1 Hexanes:Ethyl Acetate eluent system.[6] The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot (lower Rf value) indicates completion.
-
Workup and Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly, add 1M HCl dropwise to quench the excess sodium borohydride until gas evolution ceases.[4]
-
Extraction: Remove the bulk of the methanol solvent using a rotary evaporator. Transfer the remaining residue to a separatory funnel containing 30 mL of water. Extract the aqueous layer with dichloromethane (3 x 20 mL).[7][8]
-
Drying and Concentration: Combine the organic extracts and wash them with 20 mL of saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.[8]
Purification and Characterization
The crude product, typically a yellow-orange solid, should be purified and its identity confirmed.
-
Purification: Recrystallization is an effective method for purifying the solid product.[7] An ethanol/water solvent system is often suitable. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
-
Characterization:
-
Melting Point: The purified product should exhibit a sharp melting point in the range of 66-67 °C.[] A broad melting range suggests the presence of impurities.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will confirm the functional group transformation. Key changes include the disappearance of the strong aldehyde C=O stretch (approx. 1700 cm⁻¹) and the appearance of a broad O-H stretch characteristic of an alcohol (approx. 3400-3200 cm⁻¹).[10]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides definitive structural confirmation. The most telling change is the disappearance of the aldehyde proton singlet (δ ≈ 10 ppm) and the appearance of a new singlet for the benzylic methylene protons (CH₂OH) at approximately δ 4.8 ppm and a broad singlet for the alcohol hydroxyl proton (-OH).[11]
-
Critical Safety Protocols
Adherence to strict safety measures is non-negotiable for the successful and responsible execution of this synthesis.
-
General Precautions: All operations should be conducted inside a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves, must be worn at all times.[12] An emergency eyewash and safety shower must be readily accessible.[13][14]
-
Sodium Borohydride (NaBH₄) Handling:
-
Reactivity: NaBH₄ is a water-reactive solid that releases flammable hydrogen gas upon contact with water, moisture, or acids.[13] It must be stored in a tightly sealed container in a dry, well-ventilated area, preferably under an inert atmosphere.[12][13]
-
Toxicity: It is toxic if swallowed or absorbed through the skin and can cause severe skin burns and eye damage. Avoid creating dust.
-
Spills: In case of a spill, do NOT use water. Cover the spill with dry sand or another non-combustible material and place it in a closed container for disposal.[13][14]
-
-
Solvent Hazards: Methanol and dichloromethane are toxic and volatile. Handle them exclusively within the fume hood to avoid inhalation of vapors.
-
Waste Disposal: All chemical waste, including residual solvents and reaction byproducts, must be collected in appropriately labeled hazardous waste containers and disposed of in accordance with institutional and local environmental regulations.
Conclusion
The synthesis of this compound from its corresponding aldehyde is a practical and illustrative example of chemoselective reduction in organic synthesis. By leveraging the tempered reactivity of sodium borohydride, the aldehyde group can be efficiently reduced while preserving the nitro functionality. The protocol detailed herein, when combined with rigorous safety practices and proper analytical characterization, provides a robust and reliable pathway for obtaining this important chemical building block for further research and development applications.
References
- 1. Free Reports About Post Lab Report – Reduction Of P-Nitrobenzaldehyde To Form P-Nitrobenzyl Alcohol Using Nabh4 | WOWESSAYS™ [wowessays.com]
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- 4. organic-synthesis.com [organic-synthesis.com]
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- 11. nmr.oxinst.com [nmr.oxinst.com]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. Sodium Borohydride - ESPI Metals [espimetals.com]
- 14. nj.gov [nj.gov]
A Technical Guide to the Spectroscopic Characterization of (5-Methyl-2-nitrophenyl)methanol
Molecular Structure and Spectroscopic Overview
(5-Methyl-2-nitrophenyl)methanol possesses a well-defined structure that gives rise to a predictable spectroscopic fingerprint. The molecule consists of a benzene ring substituted with a methyl group, a nitro group, and a hydroxymethyl group. This combination of functional groups dictates the chemical and physical properties of the compound and provides distinct signals in various spectroscopic analyses.
Molecular Formula: C₈H₉NO₃[][2]
Molecular Weight: 167.16 g/mol [][2]
Melting Point: 66-67 °C[][2]
Appearance: Yellow-orange powder[]
The following sections will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data, explaining the theoretical basis for the expected spectral features.
Caption: Workflow for spectroscopic structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol (General):
-
Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionize the sample using a technique such as Electron Ionization (EI).
-
Analyze the resulting ions based on their mass-to-charge ratio (m/z).
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 167. Aromatic alcohols generally show a prominent molecular ion peak due to the stability of the aromatic ring. [3]* Key Fragments:
-
[M-1]⁺ (m/z = 166): Loss of a hydrogen atom from the benzylic position is a common fragmentation for benzyl alcohols. [3] * [M-17]⁺ (m/z = 150): Loss of the hydroxyl radical (•OH).
-
[M-18]⁺ (m/z = 149): Loss of a water molecule (H₂O), which is a characteristic fragmentation of alcohols. [3][4] * [M-30]⁺ (m/z = 137): Loss of a nitro group (•NO).
-
[M-46]⁺ (m/z = 121): Loss of the nitro group (•NO₂). This would result in the formation of the 5-methylbenzyl cation.
-
m/z = 91: A tropylium ion, characteristic of many benzyl compounds, may be formed through rearrangement.
-
m/z = 77: Phenyl cation, resulting from further fragmentation. [5]
-
Caption: Predicted mass spectral fragmentation pathway.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile for the structural confirmation of this compound. This guide offers a detailed predictive analysis based on established spectroscopic principles, serving as a valuable resource for researchers in the fields of chemistry and drug discovery. The provided protocols and expected data will aid in the design of experiments and the interpretation of results for the characterization of this and structurally related compounds.
References
-
Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
IR: nitro groups. (n.d.). University of Calgary. Retrieved from [Link]
-
Nitro compound infrared spectra. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online. Retrieved from [Link]
-
1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl... (n.d.). ResearchGate. Retrieved from [Link]
-
Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003119). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
13 C NMR spectrum of compound 5. (n.d.). ResearchGate. Retrieved from [Link]
-
NMR spectrum of benzyl alcohol. (2015). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]
-
Time-of flight mass spectra of bombesin with 3-nitrobenzyl alcohol as... (n.d.). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
GCMS Section 6.10. (n.d.). Whitman College. Retrieved from [Link]
-
5-Chloro-2-nitrobenzyl alcohol. (n.d.). PubChem. Retrieved from [Link]
-
Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. (2018). YouTube. Retrieved from [Link]
-
5-Methyl-2-nitro-benzylalcohol - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis. Retrieved from [Link]
-
Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022). YouTube. Retrieved from [Link]
-
Methyl Alcohol. (n.d.). NIST WebBook. Retrieved from [Link]
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A Technical Guide to the Solubility of (5-Methyl-2-nitrophenyl)methanol in Common Organic Solvents
Executive Summary
Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, formulation, and purification. This guide provides a detailed technical overview of the solubility characteristics of (5-Methyl-2-nitrophenyl)methanol (CAS 66424-92-8), a key building block in organic synthesis. We will explore its fundamental physicochemical properties, predict its behavior in various common organic solvents, and provide a robust, replicable experimental protocol for determining its solubility. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.
Introduction to this compound
This compound, also known as 5-methyl-2-nitrobenzyl alcohol, is an organic compound with the linear formula CH₃C₆H₃(NO₂)CH₂OH. It serves as a versatile intermediate in the synthesis of more complex molecules. Its chemical structure, featuring a substituted aromatic ring, a nitro group, and a primary alcohol, dictates its physical and chemical properties, most notably its solubility. The presence of both polar (hydroxyl, nitro) and nonpolar (methyl, phenyl) functionalities results in a nuanced solubility profile that is critical for its application in reaction chemistry and purification processes like crystallization.[1]
Physicochemical Properties and Their Influence on Solubility
A molecule's solubility is governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" is the guiding tenet, where substances with similar polarities and hydrogen bonding capabilities tend to be miscible.[2]
Key Molecular Characteristics of this compound:
-
Molecular Formula: C₈H₉NO₃[1]
-
Melting Point: 66-67 °C[1][]
-
Appearance: Yellow-orange powder/solid.[]
-
Structure and Polarity: The molecule possesses a significant dipole moment due to the electron-withdrawing nitro group (-NO₂) and the polar hydroxyl group (-OH). The aromatic ring and the methyl group (-CH₃) contribute nonpolar character.
-
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and nitro groups can act as hydrogen bond acceptors. This capability is a primary driver of its solubility in protic and other polar solvents.[5]
The combination of these features suggests that this compound will exhibit moderate to high solubility in polar organic solvents and limited solubility in nonpolar solvents.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not widely published in readily available literature, we can predict its behavior based on its structural features and general chemical principles. The following table provides a predicted qualitative solubility profile in common laboratory solvents.
| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |
| Methanol | Polar Protic | High | The hydroxyl groups of both solute and solvent can engage in strong hydrogen bonding.[5] |
| Ethanol | Polar Protic | High | Similar to methanol, strong hydrogen bonding interactions are expected. |
| Acetone | Polar Aprotic | High | Acetone's large dipole moment and ability to accept hydrogen bonds facilitate the dissolution of the polar solute. |
| Ethyl Acetate | Moderately Polar | Moderate | Offers a balance of polar (ester group) and nonpolar (ethyl group) characteristics, making it a good solvent for compounds with mixed polarity. |
| Dichloromethane | Polar Aprotic | Moderate | Its polarity is sufficient to dissolve the solute, though it cannot participate in hydrogen bonding as effectively as protic solvents. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving the compound. |
| Toluene | Nonpolar Aromatic | Low to Moderate | The aromatic ring of toluene can interact favorably with the phenyl ring of the solute via π-stacking, but it lacks the polarity to effectively solvate the nitro and hydroxyl groups. |
| Hexane | Nonpolar Aliphatic | Very Low | As a nonpolar solvent, hexane cannot effectively overcome the strong intermolecular forces (hydrogen bonding, dipole-dipole) present in the solid crystal lattice of the solute.[5] |
| Water | Polar Protic | Low | Despite its high polarity and hydrogen bonding ability, the significant nonpolar surface area of the benzene ring and methyl group limits its solubility in water. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental procedure is essential. The isothermal shake-flask method is a reliable and widely used technique.[6]
Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (solid)
-
Solvent of interest
-
Analytical balance
-
Scintillation vials or test tubes with screw caps
-
Constant temperature shaker bath or incubator
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining at equilibrium.
-
Pipette a known volume of the chosen solvent (e.g., 5.0 mL) into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-48 hours is recommended to ensure saturation).[6]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-particles.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis).
-
Analyze the diluted sample to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Self-Validating System & Trustworthiness
-
Equilibrium Confirmation: Samples can be taken at different time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration does not change, thereby verifying that equilibrium has been reached.
-
Replicates: The entire experiment should be performed in triplicate to ensure the precision and reproducibility of the results.
-
Visual Confirmation: Before sampling, a visual inspection must confirm the presence of excess, undissolved solid in the vial.
Visualizing the Workflow and Key Concepts
Diagrams can simplify complex processes and relationships. Below are Graphviz representations of the experimental workflow and the factors influencing solubility.
Caption: Figure 1: Isothermal Shake-Flask Solubility Workflow
Sources
An In-Depth Technical Guide to the Hazards and Safety Precautions for (5-Methyl-2-nitrophenyl)methanol
Introduction: A Proactive Approach to Laboratory Safety
(5-Methyl-2-nitrophenyl)methanol (CAS No. 66424-92-8) is a valuable chemical intermediate in organic synthesis, particularly within drug discovery and development. Its utility, however, is paired with a distinct hazard profile inherent to its nitroaromatic and benzyl alcohol functionalities. This guide moves beyond mere compliance, offering a deep-dive into the causality behind safety protocols. By understanding the chemical nature of this compound, researchers can cultivate a proactive safety culture, mitigating risks through informed experimental design and handling procedures. This document is structured to provide a comprehensive, scientifically-grounded framework for the safe utilization of this compound in a research and development setting.
Section 1: Chemical and Physical Identity
A foundational understanding of a compound's physical properties is the first step in a thorough risk assessment. These characteristics dictate appropriate storage, handling, and emergency response measures.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [] |
| Synonyms | 5-Methyl-2-nitrobenzyl alcohol | [2][3] |
| CAS Number | 66424-92-8 | [2] |
| Molecular Formula | C₈H₉NO₃ | [][4] |
| Molecular Weight | 167.16 g/mol | [] |
| Appearance | Yellow-orange powder/solid | [] |
| Melting Point | 66-67 °C | [] |
| Boiling Point | 314.9 °C at 760 mmHg | [] |
| Density | 1.272 g/cm³ | [] |
| Solubility | Data not widely available; likely soluble in organic solvents like methanol. |
Section 2: Hazard Identification and GHS Classification
While a comprehensive, officially registered GHS classification for this compound is not consistently available across all databases, a presumptive classification can be derived from the known hazards of structurally similar compounds, such as other nitro-substituted phenols and benzyl alcohols.[2] The nitro group and the aromatic ring are the primary drivers of its toxicological and reactive profile.
Warning: The following classification is based on an analysis of analogous compounds and should be treated as a precautionary guideline. Users must consult the most current Safety Data Sheet (SDS) provided by their supplier.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
This table is a presumptive classification based on data for analogous compounds like 2-Methyl-5-nitrophenol.[5]
The primary hazards stem from:
-
Dermal and Eye Irritation: Aromatic compounds, particularly those with functional groups like nitro substituents, can act as irritants upon direct contact.[5]
-
Inhalation Hazard: As a fine powder, the compound can be easily aerosolized, posing a risk of respiratory tract irritation.[6]
-
Ingestion Toxicity: Oral ingestion is likely to be harmful, a common feature of many nitroaromatic compounds.
Section 3: Toxicological Profile and Routes of Exposure
Understanding the mechanism of toxicity is key to appreciating the importance of exposure controls.
-
Inhalation: Inhaling the dust can lead to irritation of the nose, throat, and lungs.[5] While specific data is lacking, chronic inhalation of nitroaromatic compounds should always be avoided.
-
Skin Contact: Direct contact may cause redness, itching, and irritation.[5] Prolonged contact should be avoided, as some aromatic compounds can be absorbed through the skin, leading to systemic effects.
-
Eye Contact: The powder is expected to be a serious eye irritant, potentially causing significant discomfort and redness.[5][6] Prompt and thorough rinsing is critical.
-
Ingestion: Ingestion can cause acute toxicity.[5] Never give anything by mouth to an unconscious person and seek immediate medical attention.[2]
Section 4: Reactivity and Stability Profile
The chemical stability of this compound is a critical consideration, particularly under common experimental conditions.
-
Thermal Stability: The compound is stable under recommended storage conditions.[6] However, like many nitroaromatic compounds, it may decompose at elevated temperatures, emitting toxic fumes of nitrogen oxides.[7][8]
-
Photochemical Reactivity: A significant and often overlooked hazard is the photochemical reactivity of ortho-nitrobenzyl alcohols. Exposure to UV light can initiate an intramolecular redox reaction, leading to the formation of the corresponding nitroso-aldehyde or ketone.[9][10] This reactivity is fundamental to its use as a photo-cleavable protecting group but must be controlled to prevent unintended degradation or side reactions in the laboratory.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6][12] Reactions with strong oxidizers can be vigorous or explosive. Under acidic conditions, o-nitrobenzyl alcohols can undergo complex intermolecular reactions.[12]
-
Hazardous Decomposition Products: Combustion or thermal decomposition will produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]
Section 5: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach, combining engineering controls, administrative procedures, and appropriate PPE, is essential for minimizing exposure. The hierarchy of controls should always be prioritized.
Engineering Controls
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[6]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all decision; it must be based on a risk assessment of the specific procedure being performed.
| Protection Type | Specification | Rationale and Source(s) |
| Eye/Face Protection | Chemical safety goggles. A face shield should be worn over goggles if there is a significant splash hazard. | Provides a seal against dust and potential splashes.[5][13] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended). A lab coat or chemical-resistant apron. | Prevents direct skin contact. Nitrile offers good resistance to a range of organic compounds.[6][14] |
| Respiratory Protection | A NIOSH-approved N95 dust mask may be sufficient for low-level handling in a fume hood. For larger quantities or potential for aerosolization outside a hood, an air-purifying respirator with appropriate cartridges should be considered. | Prevents inhalation of airborne powder.[5][14] |
Diagram: PPE Selection Workflow
The following diagram illustrates a logical workflow for determining the appropriate level of PPE for tasks involving this compound.
Caption: Workflow for selecting appropriate PPE.
Section 6: Safe Handling and Storage Protocols
Adherence to standardized protocols is crucial for preventing accidental exposure and maintaining chemical integrity.
Handling
-
Preparation: Read the Safety Data Sheet (SDS) before use. Ensure the work area is clean and uncluttered.
-
PPE: Don the appropriate PPE as determined by your risk assessment (see Section 5).
-
Dispensing: Conduct all weighing and transfer operations within a chemical fume hood or other ventilated enclosure to minimize dust generation.[6] Use spatulas and tools appropriate for handling fine solids.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Storage
-
Container: Keep the container tightly closed to prevent contamination and moisture uptake.[2][6]
-
Location: Store in a cool, dry, and well-ventilated area.[2]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and sources of ignition.[6]
-
Labeling: Ensure the container is clearly labeled with the chemical name and primary hazard warnings.
Section 7: Emergency Procedures
Rapid and correct response to an emergency can significantly reduce its impact.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]
Spill Management
-
Evacuate: Immediately alert others and evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Protect: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Contain: Prevent the spread of the solid powder. Gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.
-
Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., methanol, followed by soap and water), collecting all cleaning materials for disposal as hazardous waste.
-
Dispose: Dispose of the waste according to local, state, and federal regulations.[6]
Diagram: Emergency Spill Response Workflow
Caption: Step-by-step workflow for responding to a solid spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: Fire may produce toxic and irritating gases, including carbon and nitrogen oxides.[6]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[6]
References
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Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(11), 2076-2084. (URL: [Link])
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CHEMM. (n.d.). Personal Protective Equipment (PPE). (URL: [Link])
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Givens, R. S., et al. (2004). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 3(9), 805-816. (URL: [Link])
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Protection: Understanding 2-Nitrobenzyl Alcohol's Mechanism. (URL: [Link])
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ResearchGate. (n.d.). Final step in the synthesis of o-nitrobenzyl NB compounds. (URL: [Link])
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Gulf Petrochemical Industries Co. (2024). Safety Data Sheet: Methanol. (URL: [Link])
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Public Health England. (2017). Incident management: methanol. (URL: [Link])
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Methanex Corporation. (2017). Safety Data Sheet: Methanol. (URL: [Link])
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State of Michigan. (2014). SAFETY DATA SHEET - Methanol. (URL: [Link])
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. (URL: [Link])
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MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. (URL: [Link])
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 568847, this compound. (URL: [Link])
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Centers for Disease Control and Prevention. (n.d.). Methanol: Systemic Agent. (URL: [Link])
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Methanol Institute. (n.d.). METHANOL SAFE HANDLING MANUAL. (URL: [Link])
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Carl ROTH. (n.d.). Safety Data Sheet: Methanol. (URL: [Link])
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CentAUR. (2010). Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. (URL: [Link])
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GOV.UK. (2024). Methanol: toxicological overview. (URL: [Link])
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National Center for Biotechnology Information. (n.d.). (4-Nitrophenyl)methanol. PubMed Central. (URL: [Link])
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Inchem.org. (n.d.). METHANOL (PIM 335). (URL: [Link])
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 980, 4-Nitrophenol. (URL: [Link])
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11137, 3-Nitrophenol. (URL: [Link])
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MDPI. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. (URL: [Link])
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commercial suppliers of (5-Methyl-2-nitrophenyl)methanol
An In-Depth Technical Guide to (5-Methyl-2-nitrophenyl)methanol for Researchers and Drug Development Professionals
Introduction: A Versatile Nitroaromatic Building Block
This compound, also known as 5-Methyl-2-nitrobenzyl alcohol, is a key organic intermediate characterized by a benzene ring substituted with a methyl, a nitro, and a hydroxymethyl group. Its unique structural arrangement, with the nitro group positioned ortho to the alcohol and para to the methyl group, makes it a valuable and versatile building block in synthetic organic chemistry. The presence of these distinct functional groups allows for a wide range of chemical transformations, positioning it as a critical precursor in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
This guide provides an in-depth overview of this compound, covering its commercial availability, synthesis, applications, and essential quality control protocols. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and chemical process development.
Physicochemical Properties
| Property | Value |
| CAS Number | 66424-92-8[][2][3][4] |
| Molecular Formula | C8H9NO3[][2][3] |
| Molecular Weight | 167.16 g/mol [] |
| Appearance | Yellow-orange powder or solid[][2] |
| Melting Point | 66-67 °C[] |
| Boiling Point | 314.9 °C at 760 mmHg[] |
| Density | 1.272 g/cm³[] |
| SMILES | CC1=CC(=C(C=C1)[O-])CO[] |
| InChI Key | IKEYTRGLCHZQHO-UHFFFAOYSA-N[][2] |
Commercial Availability and Suppliers
This compound is readily available from various chemical suppliers, typically at research-grade purities of 95-98%. The compound is offered in quantities ranging from milligrams to kilograms, catering to both laboratory-scale research and larger-scale process development needs.
| Supplier | Product Name | Purity | CAS Number |
| BOC Sciences | 5-Methyl-2-nitrobenzyl alcohol | 95% | 66424-92-8[] |
| CymitQuimica | This compound | 98% | 66424-92-8[2] |
| BLD Pharm | This compound | Not specified | 66424-92-8[3] |
| Sigma-Aldrich | 5-Methyl-2-nitrobenzyl alcohol | 98% | 66424-92-8 |
| Chemdiv | This compound | Not specified | 66424-92-8[5] |
Researchers are advised to request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound before use.
Synthetic Pathways and Mechanistic Insights
The synthesis of this compound typically originates from commercially available toluenic precursors. The strategic introduction of the nitro and hydroxymethyl groups is key to the synthetic process. A common and logical approach involves the nitration of a suitable toluene derivative followed by functional group manipulation.
A plausible synthetic route starts with 4-methylbenzoic acid. The process involves:
-
Nitration: The aromatic ring is nitrated using a standard nitrating mixture (e.g., nitric acid in sulfuric acid). The carboxylic acid group is a meta-director, while the methyl group is an ortho-, para-director. The directing effects and steric hindrance favor the introduction of the nitro group at the 2-position, ortho to the methyl group, yielding 4-methyl-3-nitrobenzoic acid.
-
Reduction: The resulting carboxylic acid is then selectively reduced to the primary alcohol. This transformation is commonly achieved using reducing agents such as borane-tetrahydrofuran complex (BH₃-THF), as demonstrated in the synthesis of structurally related compounds[6]. This method is preferred over harsher reagents like lithium aluminum hydride (LAH) for better functional group tolerance and safety on a larger scale.
Caption: A plausible synthetic workflow for this compound.
Potential impurities in the final product can include unreacted starting materials, over-oxidized products like the corresponding aldehyde or carboxylic acid, or regioisomers formed during the nitration step. Therefore, robust purification methods such as column chromatography or recrystallization are essential.
Applications in Research and Drug Development
The strategic placement of reactive functional groups makes this compound a highly versatile intermediate. The nitro group can be reduced to an amine, the alcohol can be oxidized to an aldehyde or carboxylic acid, and the aromatic ring can undergo further substitutions.
-
Precursor to Amino Compounds: The most common transformation is the reduction of the nitro group to an amine, yielding (5-amino-2-methylphenyl)methanol. This amino alcohol is a valuable precursor for synthesizing heterocyclic systems, which form the core of many pharmacologically active molecules, including kinase inhibitors and antipsychotic agents[7][8].
-
Synthesis of Aldehydes and Carboxylic Acids: The primary alcohol can be oxidized to 5-methyl-2-nitrobenzaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC)[7]. This aldehyde is a key building block for various condensation and coupling reactions. Further oxidation yields 5-methyl-2-nitrobenzoic acid.
-
Use in Dye and Pigment Synthesis: As a nitroaromatic compound, it can serve as a precursor in the synthesis of azo dyes[7].
Caption: Chemical versatility of this compound.
Quality Control: An Experimental Protocol
Ensuring the purity and identity of this compound is critical for its successful application in synthesis. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for this purpose.
Protocol: Purity Determination by HPLC-UV
This protocol is adapted from standard methods for analyzing related nitroaromatic compounds[9].
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Solvent: Methanol (Pharma-grade)[10]
-
This compound reference standard and sample for analysis
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard (50 µg/mL): Dilute the stock solution 1:20 with the mobile phase mixture (e.g., 50:50 A:B).
-
Sample Solution (50 µg/mL): Prepare the sample to be analyzed at the same concentration as the working standard using the same procedure.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 230 nm (based on typical absorbance for similar compounds)[9]
-
Gradient Elution:
-
0-1 min: 30% B
-
1-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 30% B
-
13-15 min: 30% B (re-equilibration)
-
4. Data Analysis:
-
Inject the working standard to determine the retention time of the main peak.
-
Inject the sample solution.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks detected.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Other essential analytical techniques for full characterization include Nuclear Magnetic Resonance (NMR) for structural elucidation and Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities[9].
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential.
-
Hazard Classification: While specific data for this compound is limited, related nitroaromatic compounds can be harmful if swallowed or inhaled and may cause skin and eye irritation[11].
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[11]. Avoid breathing dust[11].
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation[3]. It is classified as a combustible solid.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information[4][11].
Conclusion
This compound is a commercially accessible and highly valuable chemical intermediate. Its utility in the synthesis of complex organic molecules, particularly for pharmaceutical applications, is driven by the versatile reactivity of its nitro and hydroxymethyl functional groups. A thorough understanding of its synthesis, potential impurities, and appropriate analytical methods is crucial for researchers aiming to leverage this compound in their work. By adhering to rigorous quality control and safety protocols, scientists can effectively utilize this compound as a reliable building block in the development of novel chemical entities.
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- 5-Methyl-2-nitrophenol 97 700-38-9. Sigma-Aldrich.
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- (5-Chloro-2-methyl-3-nitrophenyl)methanol. Key Organics.
- 5-Methyl-2-nitrobenzyl alcohol 98 66424-92-8. Sigma-Aldrich.
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- (2-Methyl-5-nitrophenyl)methanol - 22474-47-1. Vulcanchem.
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A Comprehensive Technical Guide to the Purity and Appearance of (5-Methyl-2-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methyl-2-nitrophenyl)methanol is a crucial building block in synthetic organic chemistry, finding applications in the development of novel pharmaceutical agents and other fine chemicals. The precise control over its purity and a consistent appearance are paramount, as even minor impurities can significantly impact the yield, stereoselectivity, and biological activity of subsequent products. This guide provides an in-depth analysis of the factors influencing the purity and appearance of this compound, along with validated protocols for its purification and characterization.
I. Physical and Chemical Properties
This compound is typically supplied as a yellow-orange powder or crystalline solid. Variations in color, from pale yellow to a more intense orange, can be indicative of the presence of impurities. It is essential to correlate the visual appearance with analytical data to establish a reliable quality standard.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [1][2] |
| Appearance | Yellow-orange powder/solid | [2] |
| Melting Point | 66-67 °C | [1][] |
| Boiling Point | 314.9 °C at 760 mmHg | [1] |
| Purity (Typical) | ≥95% - 98% | [2] |
II. Synthesis and Potential Impurities
A common synthetic route to this compound involves the nitration of a suitable toluene derivative. The directing effects of the methyl and hydroxyl/formyl groups on the aromatic ring can lead to the formation of several isomeric byproducts. Understanding the synthetic pathway is critical for anticipating potential impurities.
A likely precursor for the synthesis is 2-methylphenol (o-cresol), which upon nitration can yield various isomers. Subsequent functional group transformations would lead to the final product. The control of reaction conditions, such as temperature and the ratio of nitrating agents, is crucial to minimize the formation of these impurities.[4]
Potential Impurities:
-
Isomeric Byproducts: Nitration of a substituted toluene can result in the formation of other constitutional isomers, such as (2-Methyl-3-nitrophenyl)methanol, (2-Methyl-4-nitrophenyl)methanol, and (2-Methyl-6-nitrophenyl)methanol. These isomers often have similar physical properties, making their separation challenging.
-
Starting Materials: Incomplete reaction can lead to the presence of residual starting materials, such as 2-methyl-5-nitrophenol.[5]
-
Over-nitrated Products: Under harsh nitration conditions, di-nitrated byproducts may be formed.[4]
-
Oxidation Products: The benzylic alcohol is susceptible to oxidation, which could lead to the formation of 5-methyl-2-nitrobenzaldehyde.
-
Solvent Residues: Residual solvents from the synthesis and purification steps may also be present.[6][7][8]
III. Purification Methodologies
Achieving high purity of this compound is often accomplished through recrystallization or column chromatography. The choice of method depends on the impurity profile and the desired scale of purification.
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities. The selection of an appropriate solvent is critical for successful purification. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling.
Solvent Selection:
Based on the structure of this compound, which contains both polar (hydroxyl, nitro) and non-polar (aromatic ring, methyl group) moieties, a solvent of intermediate polarity or a mixed solvent system is likely to be effective. Ethanol, methanol, or a mixture of ethanol and water are excellent starting points for solvent screening.[9][10][11]
Experimental Protocol: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Column Chromatography
For the removal of isomeric impurities or when a very high degree of purity is required, column chromatography is the method of choice. Silica gel is a suitable stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).[12]
IV. Analytical Techniques for Purity Assessment
A combination of chromatographic and spectroscopic techniques should be employed for a comprehensive assessment of the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative method for determining the purity of non-volatile compounds. A reversed-phase method using a C18 column is well-suited for this analyte.
Experimental Protocol: HPLC Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[13]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (to improve peak shape). For example, start with 30% acetonitrile and increase to 80% over 10 minutes.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30 °C.[13]
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.[13]
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile impurities, such as residual solvents and certain byproducts. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.
Experimental Protocol: GC-MS Analysis
-
Column: A non-polar capillary column (e.g., DB-5ms).[14]
-
Injector Temperature: 250 °C.[14]
-
Oven Program: Start at 100 °C and ramp to 280 °C at 10 °C/min.[14]
-
Carrier Gas: Helium.[14]
-
MS Conditions:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or dichloromethane.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information and can be used to confirm the identity of the compound and to detect and quantify impurities.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
Aromatic Protons: δ 7.2 - 8.2 ppm (multiplets)
-
Benzylic Protons (-CH₂OH): δ 4.6 - 4.8 ppm (singlet or doublet, coupling with hydroxyl proton)
-
Hydroxyl Proton (-OH): δ 1.5 - 3.0 ppm (broad singlet, chemical shift is concentration and temperature dependent)[15]
-
Methyl Protons (-CH₃): δ 2.3 - 2.5 ppm (singlet)
V. Workflow and Data Interpretation
The following workflow provides a systematic approach to the quality control of this compound.
Caption: Quality control workflow for this compound.
VI. Conclusion
The quality of this compound is a critical factor in its successful application in research and development. A thorough understanding of its physical properties, potential impurities, and appropriate analytical techniques is essential for ensuring reliable and reproducible results. By implementing the purification and analytical protocols outlined in this guide, researchers can confidently assess the purity and quality of this important chemical intermediate.
References
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
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University of Cambridge, Department of Chemistry. (n.d.). Chemical shifts. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
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ACS Publications. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. Retrieved from [Link]
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ResearchGate. (2011). Validation of a gas chromatographic method for methanol determination. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column. Retrieved from [Link]
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Methodological & Application
The Strategic Deployment of (5-Methyl-2-nitrophenyl)methanol in Modern Organic Synthesis
Abstract
(5-Methyl-2-nitrophenyl)methanol, a derivative of the classic 2-nitrobenzyl alcohol, serves as a versatile and powerful tool in contemporary organic synthesis. Its utility is primarily centered on two distinct and highly valuable applications: its role as a precursor to a robust photolabile protecting group and as a key building block in the construction of quinoline scaffolds. The strategic placement of the methyl group on the phenyl ring subtly modulates the electronic properties of the 2-nitrobenzyl core, influencing reactivity and solubility while maintaining the fundamental chemical behavior of the parent structure. This guide provides an in-depth exploration of these applications, complete with mechanistic rationales, detailed experimental protocols, and practical insights for researchers in synthetic chemistry and drug development.
Introduction: A Multifaceted Reagent
This compound, also known as 5-methyl-2-nitrobenzyl alcohol, is a crystalline solid at room temperature.[1][] Its structure incorporates the foundational 2-nitrobenzyl moiety, which is renowned for its photosensitivity.[3] This property is harnessed in the design of photolabile protecting groups (PPGs), or "caging" groups, which allow for the controlled release of functional molecules upon irradiation with light.[4] This "traceless" deprotection method offers exceptional spatial and temporal control, making it invaluable in complex total synthesis and for studying dynamic biological systems.[3]
Beyond its photochemical applications, the constituent functional groups of this compound—the nitro group and the benzylic alcohol—can be sequentially manipulated to participate in powerful cyclization reactions. Specifically, the in situ reduction of the nitro group to an amine, followed by oxidation of the alcohol to an aldehyde, sets the stage for a domino reaction with a ketone to construct the quinoline ring system via an indirect Friedländer annulation.[5][6] Quinolines are a privileged heterocyclic motif found in a vast array of pharmaceuticals, natural products, and functional materials.[7]
This document will detail the practical application of this compound in these two key areas of synthesis.
Part 1: Application as a Photolabile Protecting Group for Alcohols
The 5-methyl-2-nitrobenzyl (5-Me-ONB) group is an effective photolabile protecting group for a variety of functional groups, including alcohols, phosphates, and carboxylates.[3] The protection masks the reactivity of the functional group, allowing for chemical transformations on other parts of the molecule. The original functionality can then be restored under neutral conditions using UV light, leaving behind a 5-methyl-2-nitrosobenzaldehyde byproduct.
Mechanism of Photocleavage
The deprotection mechanism for 2-nitrobenzyl-based PPGs is a well-studied photochemical process, generally proceeding through a Norrish Type II-like intramolecular hydrogen abstraction.[3]
-
Photoexcitation: Upon absorption of UV light (typically in the 350 nm range), the nitro group is promoted to an excited state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.
-
Intermediate Formation: This leads to the formation of an aci-nitro intermediate.
-
Rearrangement and Release: The aci-nitro intermediate then undergoes a series of rearrangements, ultimately leading to the release of the protected alcohol and the formation of 5-methyl-2-nitrosobenzaldehyde.[8]
Diagram 1: Photocleavage Mechanism A simplified representation of the key steps in the photochemical cleavage of a 5-methyl-2-nitrobenzyl ether.
Caption: Workflow for alcohol protection and photochemical deprotection.
Protocol 1: Protection of a Phenolic Hydroxyl Group via Mitsunobu Reaction
The Mitsunobu reaction is a versatile and reliable method for forming ethers from alcohols with inversion of stereochemistry (if applicable) under mild conditions.[9] This protocol describes the protection of a generic phenol.
Materials:
-
This compound
-
Phenol (or substituted phenol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a dry, round-bottomed flask under an inert atmosphere, add the phenol (1.0 eq.), this compound (1.1 eq.), and triphenylphosphine (1.2 eq.).
-
Solvent Addition: Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the phenol).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add DIAD or DEAD (1.2 eq.) dropwise to the reaction mixture. The solution will typically turn from colorless to a yellow or orange hue.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the THF under reduced pressure. The resulting residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 5-methyl-2-nitrobenzyl ether.
Causality and Insights:
-
Why Mitsunobu? This reaction avoids the need to first convert the benzylic alcohol to a halide (as in the Williamson ether synthesis), providing a more direct route.[10] It is particularly effective for coupling with acidic pronucleophiles like phenols.[11]
-
Reagent Stoichiometry: A slight excess of the alcohol and Mitsunobu reagents is used to ensure complete consumption of the limiting phenol substrate.
-
Temperature Control: The initial cooling to 0 °C is crucial to manage the exothermic reaction that occurs upon addition of the azodicarboxylate, preventing side reactions.
Protocol 2: Photochemical Deprotection of a 5-Methyl-2-nitrobenzyl Ether
This protocol outlines a general procedure for the light-induced cleavage of the 5-Me-ONB protecting group.
Materials:
-
Protected 5-methyl-2-nitrobenzyl ether
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile, or a mixture with water)
-
Photoreactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block wavelengths < 300 nm)
-
Standard laboratory glassware
Procedure:
-
Solution Preparation: Dissolve the protected compound in a suitable solvent in a quartz or Pyrex reaction vessel. The concentration should be low enough (e.g., 0.01-0.05 M) to ensure good light penetration.
-
Deoxygenation (Optional but Recommended): For sensitive substrates, deoxygenate the solution by bubbling nitrogen or argon through it for 15-30 minutes. This minimizes potential side reactions caused by singlet oxygen.
-
Irradiation: Place the vessel in the photoreactor and irradiate the solution with UV light (typically centered around 350-365 nm). Maintain a constant temperature, often near room temperature, using a cooling fan or water bath.
-
Reaction Monitoring: Monitor the disappearance of the starting material and the appearance of the deprotected alcohol by TLC or HPLC. Reaction times can vary from minutes to several hours depending on the substrate, concentration, and lamp intensity.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or crystallization to remove the 5-methyl-2-nitrosobenzaldehyde byproduct.
Causality and Insights:
-
Solvent Choice: The choice of solvent can influence the efficiency of the photocleavage. Protic solvents like methanol can help trap reactive intermediates. The addition of water is often beneficial.[8]
-
Wavelength Selection: Using a filter (like Pyrex) to remove short-wavelength UV light (<300 nm) is critical to prevent damage to sensitive functional groups in the substrate.[8]
-
Byproduct: The 5-methyl-2-nitrosobenzaldehyde byproduct is colored and can sometimes be challenging to separate. A basic or acidic wash during work-up can sometimes facilitate its removal.
Part 2: Application in Quinoline Synthesis
This compound is an excellent precursor for the synthesis of substituted quinolines. The general strategy involves an in situ, one-pot transformation that combines reduction of the nitro group and oxidation of the alcohol, followed by a base-catalyzed condensation with a ketone—a process known as the Friedländer annulation. This approach avoids the need to handle potentially unstable 2-aminobenzaldehyde intermediates.[6]
Mechanism of Reductive Cyclization / Friedländer Annulation
This one-pot synthesis is a domino reaction sequence. While various catalysts can be employed, a transition-metal-free approach using a strong base in a suitable solvent is an effective and accessible method.[6]
-
In Situ Intermediate Generation: In the presence of a base (e.g., KOH or t-BuOK), the 2-nitrobenzyl alcohol undergoes an intramolecular redox process. The alcohol is oxidized to an aldehyde, and concurrently, the nitro group is reduced to a nitroso or amino group. The key intermediate is the in situ generated 2-amino-5-methylbenzaldehyde.
-
Aldol Condensation: The enolate of a partner ketone (e.g., acetophenone) attacks the aldehyde of the 2-amino-5-methylbenzaldehyde intermediate.
-
Dehydration: The resulting aldol adduct readily dehydrates to form an α,β-unsaturated carbonyl compound.
-
Cyclization and Aromatization: An intramolecular conjugate addition of the aniline nitrogen onto the enone system occurs, followed by a final dehydration step to yield the fully aromatic quinoline ring.
Diagram 2: Quinoline Synthesis Workflow A schematic of the one-pot synthesis of a 7-methylquinoline derivative from this compound.
Caption: Key stages in the base-mediated synthesis of quinolines.
Protocol 3: Transition-Metal-Free Synthesis of 2-Phenyl-7-methylquinoline
This protocol is adapted from established procedures for the synthesis of quinolines from 2-nitrobenzyl alcohols and provides a practical, metal-free method.[6]
Materials:
-
This compound
-
Acetophenone
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)
-
Water or an appropriate high-boiling solvent (e.g., DMSO)
-
Standard laboratory glassware, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine this compound (1.0 eq.), acetophenone (2.0 eq.), and potassium hydroxide (2.0 eq.).
-
Solvent Addition: Add water (or DMSO) as the solvent (approx. 0.2 M concentration relative to the alcohol).
-
Reaction: Heat the reaction mixture to reflux (for water, 100 °C; for DMSO, a higher temperature like 120-140 °C may be optimal) and stir vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If water was used as the solvent, the product may precipitate. If not, dilute the mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization to yield the pure 2-phenyl-7-methylquinoline.
Causality and Insights:
-
Base and Solvent: A strong base is essential to promote the initial intramolecular redox process.[6] Water is an attractive "green" solvent, although higher temperatures and longer reaction times might be necessary compared to aprotic polar solvents like DMSO.[6]
-
Ketone Stoichiometry: An excess of the ketone partner is often used to drive the reaction towards the product and can also act as a co-solvent.
-
Regiochemistry: The cyclization of 2-amino-5-methylbenzaldehyde will unambiguously yield a 7-methyl-substituted quinoline, demonstrating the excellent regiochemical control of this method.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the protocols described. Yields are representative and will vary based on the specific substrate and optimization of conditions.
| Application | Protocol | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| PPG Protection | Mitsunobu Etherification | PPh₃, DIAD/DEAD | THF | 0 to RT | 12-24 | 70-90 |
| PPG Deprotection | Photocleavage | UV Light (350-365 nm) | MeOH/H₂O | RT | 0.5-5 | 85-95 |
| Quinoline Synthesis | Transition-Metal-Free Reductive Cyclization | KOH or t-BuOK, Ketone | H₂O/DMSO | 100-140 | 12-24 | 50-80 |
Conclusion
This compound is a valuable reagent with dual applicability in organic synthesis. As a precursor for photolabile protecting groups, it provides chemists with a tool for intricate molecular construction where temporal and spatial control over reactivity is paramount. Concurrently, its ability to serve as a stable and accessible starting material for the one-pot synthesis of highly functionalized quinolines addresses the persistent demand for efficient heterocyclic synthesis methodologies. The protocols and insights provided herein are intended to equip researchers in both academic and industrial settings to effectively harness the synthetic potential of this versatile molecule.
References
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Chun, S., Putta, R. R., Hong, J., Choi, S. H., Oh, D. C., & Hong, S. (2023). Iron-Catalyzed Transfer Hydrogenation: Divergent Synthesis of Quinolines and Quinolones from ortho-Nitrobenzyl Alcohols. Advanced Synthesis & Catalysis, 365(19), 3367-3374. [Link]
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Hong, S. (2023). Indirect Friedländer Reaction: From Transfer Hydrogenation to Acceptorless Dehydrogenative Coupling and Metal-Free Approaches. The Chemical Record. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube. [Link]
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Xiao, F., Chen, W., Liu, T., & Xiao, J. (2015). Transition-metal-free synthesis of quinolines from 2-nitrobenzyl alcohol in water. Tetrahedron Letters, 56(49), 6818-6821. [Link]
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Liu, X. (2024). 1.5 Williamson Ether Synthesis. In Organic Chemistry II. KPU Pressbooks. [Link]
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Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
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Martínez, R., Ramón, D. J., & Yus, M. (2008). Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols. The Journal of Organic Chemistry, 73(24), 9778-9780. [Link]
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Fletcher, S. P. (2015). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Molecules, 20(7), 12895-12903. [Link]
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Swamy, K. C. K., & Kumar, N. N. B. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4789. [Link]
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Collet, G., Les-Plouhinec, A., & Pucheault, M. (2024). Mechanochemical Mitsunobu Reactions. Advanced Synthesis & Catalysis. [Link]
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Wikipedia. (n.d.). Photolabile protecting group. [Link]
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Knölker, H. J., & Reddy, K. R. (2015). Iron-Catalyzed α-Alkylation of Ketones with Alcohols. Angewandte Chemie International Edition, 54(40), 11842-11845. [Link]
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Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP. Journal of the American Chemical Society, 126(14), 4581-4595. [Link]
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Singh, P., & Dhiman, S. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current topics in medicinal chemistry, 17(19), 2174-2187. [Link]
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Application Notes and Protocols for the Selective Oxidation of (5-Methyl-2-nitrophenyl)methanol to 5-methyl-2-nitrobenzaldehyde
Introduction: The Significance of 5-methyl-2-nitrobenzaldehyde in Synthetic Chemistry
5-methyl-2-nitrobenzaldehyde is a valuable synthetic intermediate characterized by the presence of an aldehyde, a nitro group, and a methyl group on the aromatic ring. This unique combination of functional groups makes it a versatile building block in the synthesis of a wide array of more complex molecules, particularly in the realm of pharmaceuticals and fine chemicals. The aldehyde functionality serves as a key handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like aldol condensations, Wittig reactions, and reductive aminations. Concurrently, the nitro group can be readily reduced to an amino group, opening pathways to the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules. Therefore, the efficient and selective synthesis of 5-methyl-2-nitrobenzaldehyde is of considerable interest to researchers and professionals in drug discovery and development.
This document provides a detailed guide to the selective oxidation of (5-methyl-2-nitrophenyl)methanol to its corresponding aldehyde, 5-methyl-2-nitrobenzaldehyde. We will explore various oxidation methodologies, discuss the rationale for selecting an optimal method for this specific substrate, and provide a detailed, field-proven protocol.
Strategic Considerations for the Oxidation of this compound
The primary challenge in the oxidation of this compound is to achieve high selectivity for the aldehyde without over-oxidation to the corresponding carboxylic acid. The presence of an electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the benzylic alcohol, making the choice of oxidant and reaction conditions crucial. Several modern oxidation methods are suitable for this transformation, each with its own set of advantages and disadvantages.
Comparative Analysis of Suitable Oxidation Methods
| Oxidation Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild, high yielding, broad functional group tolerance.[1][2][3] | DMP is expensive, potentially explosive, and generates a significant amount of iodinane byproduct.[1] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | CH₂Cl₂, -78 °C to Room Temperature | Mild, high yielding, avoids heavy metals.[4][5] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, and generates stoichiometric byproducts.[4][5] |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl (co-oxidant) | Biphasic (e.g., CH₂Cl₂/H₂O), 0 °C to Room Temperature | Catalytic in TEMPO, uses inexpensive bleach as the terminal oxidant, mild conditions.[6] | Can be substrate-dependent, and the biphasic nature can sometimes lead to mass transfer limitations. |
For the oxidation of this compound, the Dess-Martin Periodinane (DMP) oxidation stands out as a particularly suitable method. The mild and neutral reaction conditions are well-tolerated by the nitro group, minimizing the risk of side reactions. While Swern oxidation is also a viable option, the requirement for cryogenic temperatures and the generation of a malodorous byproduct make it less convenient for routine laboratory use. TEMPO-catalyzed oxidation is an excellent "green" alternative; however, its efficiency can be more sensitive to the electronic nature of the substrate. Given the need for a reliable and high-yielding laboratory-scale synthesis, the Dess-Martin oxidation provides a robust and predictable outcome.
Featured Protocol: Dess-Martin Oxidation of this compound
This protocol details the step-by-step procedure for the selective oxidation of this compound to 5-methyl-2-nitrobenzaldehyde using Dess-Martin Periodinane.
Materials and Reagents
-
This compound (Substrate)
-
Dess-Martin Periodinane (DMP) (Oxidant)
-
Dichloromethane (DCM), anhydrous (Solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (Quenching agent)
-
Sodium thiosulfate (Na₂S₂O₃) (for workup)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous (Drying agent)
-
Silica gel (for column chromatography)
-
Ethyl acetate and Hexanes (Eluents for chromatography)
Experimental Workflow Diagram
Caption: Experimental workflow for the Dess-Martin oxidation.
Step-by-Step Protocol
-
Reaction Setup:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (DMP) (1.2-1.5 eq.) portion-wise at room temperature.
-
Rationale: Anhydrous DCM is used as the solvent due to its inertness and ability to dissolve both the starting material and the reagent. The reaction is performed under an inert atmosphere to prevent the introduction of moisture, which can deactivate the DMP.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.
-
Rationale: TLC allows for the visualization of the consumption of the starting material (alcohol) and the formation of the product (aldehyde), which will have a different Rf value.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Pour the reaction mixture into a separatory funnel containing a stirred, equal volume mixture of saturated aqueous sodium bicarbonate (NaHCO₃) solution and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stir vigorously until the layers are clear.
-
Rationale: The NaHCO₃ solution neutralizes the acetic acid byproduct of the reaction.[1] Sodium thiosulfate is used to reduce any remaining DMP and the iodinane byproduct to a water-soluble species, facilitating their removal.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 5-methyl-2-nitrobenzaldehyde.
-
Rationale: Column chromatography is a standard purification technique to separate the desired product from any unreacted starting material and non-polar impurities.
-
Safety Considerations
-
Dess-Martin Periodinane (DMP): DMP is a potentially explosive compound, especially when heated or subjected to shock.[1] Handle with care and avoid large-scale reactions without proper safety precautions.
-
Nitroaromatic Compounds: Nitroaromatic compounds can be toxic and may have thermal instability.[7][8][9] It is advisable to conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A risk assessment should be performed before carrying out the reaction, especially if scaling up.[10]
Characterization of the Product: 5-methyl-2-nitrobenzaldehyde
The successful synthesis of 5-methyl-2-nitrobenzaldehyde can be confirmed by various analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₃ | [11] |
| Molecular Weight | 165.15 g/mol | [11] |
| Appearance | Typically a yellow solid | |
| ¹H NMR | Expected signals for aromatic protons, an aldehyde proton, and a methyl group. | |
| ¹³C NMR | Expected signals for aromatic carbons, an aldehyde carbonyl carbon, and a methyl carbon. | |
| IR Spectroscopy | Characteristic peaks for C=O (aldehyde) and N-O (nitro group) stretching. | |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Conclusion
The Dess-Martin oxidation provides a reliable and efficient method for the selective conversion of this compound to 5-methyl-2-nitrobenzaldehyde on a laboratory scale. The mild reaction conditions and high yields make it an attractive choice for the synthesis of this valuable intermediate. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently prepare 5-methyl-2-nitrobenzaldehyde for its subsequent use in drug discovery and development programs.
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Jiang, N., & Ragauskas, A. J. (2007). TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System. ResearchGate. [Link]
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Tojo, G., & Fernández, M. I. (2006). TEMPO-Mediated Oxidations. In Oxidation of Alcohols to Aldehydes and Ketones (pp. 1-97). Springer, New York, NY. [Link]
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Jin, C., Zhang, L., & Su, W. (2011). Direct Benzylic Oxidation with Sodium Hypochlorite Using a New Efficient Catalytic System: TEMPO/Co (OAc) 2. Synlett, 2011(10), 1435-1438. [Link]
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PubChem. (n.d.). 5-Methyl-2-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Spain, J. C. (Ed.). (2012). Biodegradation of nitroaromatic compounds and explosives. CRC press. [Link]
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Yang, G., et al. (2018). The photographs of CuO-REC/TEMPO catalytic oxidation of benzyl alcohol... ResearchGate. [Link]
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Lemaire, M., et al. (1998). Shape-Selective Oxidation of Benzylic Alcohols by a Receptor Functionalized with a Dicopper(II) Pyrazole Complex. Journal of the American Chemical Society, 120(44), 11449-11450. [Link]
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Meyer, M. P., et al. (2011). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society, 133(19), 7482-7493. [Link]
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Gusevskaya, E. V., et al. (2016). oxidation of selected alcohols by the 2/TEMPO/air system. ResearchGate. [Link]
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Patil, S. S., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 4(5), 9403-9410. [Link]
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Organic Chemistry Data. (n.d.). Dess-Martin Periodinane (DMP). [Link]
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Patil, S. B., et al. (2015). Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane: A Kinetic and Mechanistic Study. Universal Journal of Chemistry, 3(3), 88-93. [Link]
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Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. [Link]
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Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 144, 287-301. [Link]
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Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]
-
PubChem. (n.d.). 2-Methyl-5-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhu, L., et al. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 42(1), 227-238. [Link]
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Obermüller, M. (2007). Safe Oxidation Reactions. Development of an Explosion Protection System from Process Development Lab to Large Scale Production. CHIMIA International Journal for Chemistry, 61(4), 204-207. [Link]
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(5-Methyl-2-nitrophenyl)methanol: A Versatile Scaffold for Innovations in Medicinal Chemistry
Introduction: Unveiling the Potential of a Strategic Building Block
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutic agents. (5-Methyl-2-nitrophenyl)methanol, a substituted aromatic alcohol, has emerged as a highly valuable and versatile scaffold. Its utility stems from the presence of three key functional groups on a benzene ring: a hydroxyl (-OH), a nitro (-NO₂), and a methyl (-CH₃) group. This unique arrangement offers a rich chemical canvas for a multitude of transformations, enabling the synthesis of a diverse array of complex molecules, including heterocycles that form the core of many bioactive compounds.
The strategic positioning of the nitro group ortho to the methanol substituent, and the methyl group para to it, provides a powerful tool for chemists to introduce molecular diversity and fine-tune the physicochemical and pharmacological properties of target compounds. This guide provides an in-depth exploration of this compound as a building block, offering detailed protocols for its synthesis and key transformations, and highlighting its application in the synthesis of medicinally relevant compounds.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of a building block is essential for its safe and effective use in the laboratory.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Appearance | Yellow-orange powder | [2] |
| Melting Point | 66-67 °C | [1] |
| Boiling Point | 314.9 °C at 760 mmHg | [1] |
| Density | 1.272 g/cm³ | [1] |
| CAS Number | 66424-92-8 | [1] |
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS).
Synthetic Pathways: Accessing the Core Building Block
While this compound is commercially available, understanding its synthesis provides valuable insights into potential impurities and alternative synthetic strategies. A common and efficient route begins with the nitration of 3-methylbenzoic acid, followed by esterification and subsequent selective reduction of the carboxylic acid.
Protocol 1: Synthesis of 5-Methyl-2-nitrobenzoic Acid
This two-step "green" approach offers high regioselectivity and avoids the use of harsh mixed acids.[3]
Step A: Esterification of 3-Methylbenzoic Acid
-
In a round-bottom flask, combine 3-methylbenzoic acid (1.0 eq) and methanol (5-10 volumes).
-
Slowly add concentrated sulfuric acid (0.1 eq) as a catalyst.
-
Heat the mixture to reflux for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-methylbenzoate.
Step B: Nitration of Methyl 3-methylbenzoate and Hydrolysis
-
Cool the methyl 3-methylbenzoate (1.0 eq) to 15°C.[3]
-
Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise, maintaining the temperature at 15°C.[3]
-
Stir the reaction mixture for 30 minutes at this temperature.
-
Pour the reaction mixture into ice water and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield crude methyl 5-methyl-2-nitrobenzoate.
-
To the crude ester, add a 10% aqueous solution of sodium hydroxide and heat to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).[3]
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.[3]
-
The precipitated 5-methyl-2-nitrobenzoic acid is collected by vacuum filtration, washed with cold water, and dried.[3]
Diagram: Synthesis of 5-Methyl-2-nitrobenzoic Acid
Caption: Two-step synthesis of the key precursor.
Protocol 2: Selective Reduction to this compound
The selective reduction of the carboxylic acid in the presence of a nitro group can be achieved using specific reducing agents. A common method involves the use of borane complexes.
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 5-methyl-2-nitrobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (typically 1.5-2.0 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Key Transformations and Applications in Medicinal Chemistry
The true power of this compound lies in its ability to be readily transformed into key intermediates for the synthesis of bioactive molecules. The nitro and alcohol functionalities can be independently and selectively manipulated.
Diagram: Key Transformations of this compound
Caption: Major synthetic routes from the core building block.
Reduction of the Nitro Group: Gateway to Amino Derivatives
The reduction of the aromatic nitro group to an amine is a cornerstone of medicinal chemistry, providing a key handle for introducing a wide range of substituents and building heterocyclic rings.
This method is clean, efficient, and typically provides high yields of the desired aniline.
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas (H₂) to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude (2-Amino-5-methylphenyl)methanol, which can be purified by recrystallization or column chromatography if necessary.[4]
Oxidation of the Alcohol: Access to Aldehydes for Condensation Reactions
The selective oxidation of the primary alcohol to an aldehyde provides a reactive carbonyl group, which is a versatile precursor for the construction of various carbon-carbon and carbon-nitrogen bonds.
PCC is a mild and selective oxidizing agent for the conversion of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.
-
In a dry round-bottom flask under an inert atmosphere, suspend pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM).
-
Add powdered molecular sieves (4Å) to the suspension to trap water.
-
To this stirred suspension, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil® to remove the chromium salts.
-
Wash the filter pad thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-Methyl-2-nitrobenzaldehyde.
-
Purify the product by column chromatography on silica gel.
Application Example: Synthesis of Bioactive Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antihypertensive, anticancer, and antimicrobial properties.[5] The derivatives of this compound are excellent precursors for the synthesis of substituted benzimidazoles. For instance, 5-nitro-benzimidazole derivatives have been investigated for their vasorelaxant activity.
The general synthetic strategy involves the condensation of an o-phenylenediamine with an aldehyde. By first reducing the nitro group of the building block to an amine and then oxidizing the alcohol to an aldehyde, one can generate an o-aminobenzaldehyde derivative. This can then be reacted with another substituted o-phenylenediamine to construct a diverse library of benzimidazoles.
-
Reduction: Synthesize (2-Amino-5-methylphenyl)methanol from this compound using Protocol 3.
-
Oxidation: Oxidize (2-Amino-5-methylphenyl)methanol to 2-Amino-5-methylbenzaldehyde using a selective oxidation method (e.g., with manganese dioxide, as PCC can be problematic with anilines).
-
Condensation and Cyclization: React 2-Amino-5-methylbenzaldehyde with a substituted o-phenylenediamine in the presence of a mild oxidizing agent or catalyst to facilitate the cyclization and aromatization to the benzimidazole core.
Diagram: Benzimidazole Synthesis Workflow
Caption: Pathway to bioactive benzimidazoles.
Conclusion and Future Perspectives
This compound is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of novel and diverse molecular architectures. The orthogonal reactivity of its nitro and alcohol functionalities allows for a stepwise and controlled elaboration of the molecular scaffold. The protocols detailed in this guide provide a practical framework for the synthesis and manipulation of this valuable intermediate. As the quest for new and more effective therapeutic agents continues, the creative application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.
References
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Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. (2011). Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2025). Synthesis, vasorelaxant activity and antihypertensive effect of benzo[d]imidazole derivatives. [Link]
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Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Molecules. [Link]
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MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]
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Application Notes & Protocols: (5-Methyl-2-nitrophenyl)methanol in Advanced Materials Science
Foreword for the Modern Materials Scientist
In the dynamic landscape of materials science, the quest for materials with tunable and responsive properties is paramount. Light, as an external stimulus, offers unparalleled precision in spatial and temporal control. This guide delves into the applications of (5-Methyl-2-nitrophenyl)methanol, a key derivative of the o-nitrobenzyl alcohol family, which stands at the forefront of photosensitive materials development. This molecule is not merely a chemical compound; it is a gateway to creating materials that can change their structure, properties, and function on demand, triggered by a simple pulse of light. For researchers, scientists, and drug development professionals, understanding and harnessing the capabilities of this photocleavable moiety can unlock new frontiers in areas ranging from smart coatings and photoresists to advanced drug delivery systems and dynamic tissue engineering scaffolds. This document provides a foundational understanding, practical protocols, and field-proven insights to integrate this powerful tool into your research and development workflows.
The Core Principle: o-Nitrobenzyl Photochemistry
The utility of this compound in materials science is fundamentally rooted in the photochemistry of the ortho-nitrobenzyl (o-NB) group.[1][2] This class of compounds serves as a "photocage," a light-sensitive protecting group that can mask the function of another molecule or act as a cleavable linker within a polymer network.[3]
Upon irradiation with UV light, typically in the 365 nm range, the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This is followed by a rearrangement and subsequent cleavage of the bond connecting the benzyl carbon to a heteroatom (commonly oxygen). The process ultimately yields a 2-nitrosobenzaldehyde derivative and releases the previously "caged" molecule or severs the polymeric crosslink. This irreversible reaction allows for the precise, on-demand alteration of material properties.[2]
Caption: Figure 1: Photocleavage of an o-Nitrobenzyl Ester
Key Applications in Materials Science
The photocleavable nature of the this compound moiety enables its use in a variety of advanced applications:
-
Photodegradable Hydrogels: By incorporating this molecule into the crosslinks of a hydrogel network, the entire structure can be designed to degrade upon light exposure. This is particularly valuable in tissue engineering, where a scaffold can be degraded in a controlled manner to allow for tissue growth, and in drug delivery, for the triggered release of encapsulated therapeutics.[4][5][6]
-
Photoresists and Surface Patterning: Polymers containing the 5-methyl-2-nitrobenzyl group can exhibit changes in solubility after irradiation. This property is the basis for photoresists used in microfabrication. An area exposed to light can be selectively dissolved, allowing for the creation of intricate patterns on a substrate.
-
Light-Triggered Drug Delivery Systems: The molecule can be used as a linker to attach drugs to a polymer backbone or nanoparticle surface. Irradiation at the target site cleaves the linker and releases the therapeutic agent with high spatial and temporal control.
-
Smart Coatings and Films: Thin films and coatings can be fabricated to change their properties, such as hydrophilicity or adhesiveness, in response to a light stimulus.
Experimental Protocols
The following protocols provide a framework for the synthesis of a functional monomer derived from this compound and its subsequent incorporation into a photodegradable polymer network. These protocols are based on established methods for similar o-nitrobenzyl derivatives.[7]
Protocol 1: Synthesis of (5-Methyl-2-nitrophenyl)methyl Methacrylate (MNBM)
This protocol details the conversion of this compound into a polymerizable methacrylate monomer. This is a crucial first step for incorporating the photocleavable unit into a wide range of polymers.
Rationale: The esterification of the hydroxyl group of this compound with methacryloyl chloride introduces a vinyl group that can readily participate in free-radical polymerization. Triethylamine is used as a base to neutralize the HCl byproduct of the reaction.
Materials:
-
This compound
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution with stirring.
-
Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield pure (5-Methyl-2-nitrophenyl)methyl methacrylate (MNBM).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Caption: Figure 2: Synthesis of MNBM Monomer
Protocol 2: Synthesis of a Photodegradable Hydrogel
This protocol describes the fabrication of a photodegradable hydrogel using the MNBM monomer as a crosslinker. This type of hydrogel can be used for applications such as controlled cell culture or drug release.[4][6]
Rationale: A photodegradable hydrogel is formed by copolymerizing a primary monomer (e.g., poly(ethylene glycol) monoacrylate) with a crosslinker that contains the photocleavable unit (in this case, a di-functionalized version of the MNBM concept). For simplicity, this protocol outlines the principle using MNBM as a pendant group that, upon cleavage, would alter the polymer's properties. A true crosslinker would require a diacrylate version of the photolabile moiety.
Materials:
-
(5-Methyl-2-nitrophenyl)methyl methacrylate (MNBM)
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMA) (as the primary hydrophilic monomer)
-
Ethylene glycol dimethacrylate (EGDMA) (as a non-degradable crosslinker, if needed)
-
Azobisisobutyronitrile (AIBN) (as a thermal initiator) or a suitable photoinitiator (e.g., Irgacure 2959)
-
Solvent (e.g., dimethylformamide or water, depending on monomer solubility)
-
Molds for hydrogel casting (e.g., between two glass plates with a spacer)
Procedure:
-
Prepare a prepolymer solution by dissolving PEGMA, MNBM, and AIBN in the chosen solvent. The ratio of MNBM to PEGMA will determine the density of photocleavable groups and thus the degradation rate. A typical starting point is 1-5 mol% MNBM relative to PEGMA.
-
Degas the solution by bubbling nitrogen through it for 15-20 minutes to remove oxygen, which inhibits free-radical polymerization.
-
Inject the prepolymer solution into the mold.
-
Initiate polymerization by either heating the mold (if using a thermal initiator like AIBN, e.g., at 70°C for several hours) or exposing it to UV light (if using a photoinitiator, e.g., 365 nm light).
-
After polymerization is complete, carefully remove the hydrogel from the mold.
-
Swell the hydrogel in a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove unreacted monomers and initiator.
Protocol 3: Characterization of Photodegradation
This protocol outlines how to quantify the degradation of the synthesized hydrogel upon light exposure.
Rationale: The degradation of the hydrogel can be monitored by observing changes in its physical properties, such as swelling ratio or mechanical stiffness (modulus), as a function of irradiation time.
Materials:
-
Synthesized photodegradable hydrogel
-
UV light source with controlled intensity (e.g., a collimated 365 nm LED)
-
Rheometer (for measuring mechanical properties)
-
Analytical balance
-
Calipers
Procedure:
-
Equilibrate pre-cut hydrogel discs of known dimensions in PBS.
-
Swelling Ratio Measurement:
-
Blot a hydrogel disc to remove excess surface water and record its swollen weight (Ws).
-
Expose the hydrogel to UV light (e.g., 10 mW/cm² at 365 nm) for a specific duration.
-
Re-equilibrate the hydrogel in PBS, then blot and weigh it again.
-
Repeat for various exposure times to generate a degradation profile.
-
The mass loss can be calculated as a percentage of the initial swollen weight.
-
-
Mechanical Testing:
-
Place a swollen hydrogel disc on the plate of a rheometer.
-
Measure the storage modulus (G') using oscillatory rheology.
-
Expose the hydrogel to UV light in situ on the rheometer stage or in intervals, measuring the modulus at each time point.
-
Plot the normalized storage modulus (G'/G'₀) as a function of irradiation time to quantify the degradation kinetics.[8]
-
Quantitative Data Summary
The following table summarizes typical parameters for the synthesis and degradation of o-nitrobenzyl-based photosensitive polymers. The exact values for this compound derivatives should be determined empirically but are expected to be within these ranges.
| Parameter | Typical Value / Range | Significance | Reference |
| Monomer Synthesis Yield | 70-95% | Efficiency of converting the alcohol to a polymerizable monomer. | [7] |
| Irradiation Wavelength | 365 - 405 nm | Optimal wavelength for triggering the photocleavage reaction. | [4][8] |
| Irradiation Intensity | 5 - 20 mW/cm² | Influences the rate of degradation; higher intensity leads to faster cleavage. | [8] |
| Degradation Time | Seconds to Minutes | The time required for significant changes in material properties. | [4] |
| Quantum Yield of Cleavage | 0.01 - 0.1 | Efficiency of the photochemical reaction (molecules cleaved per photon absorbed). |
Conclusion and Future Outlook
This compound is a versatile building block for the creation of advanced photoresponsive materials. By leveraging the well-understood photochemistry of the o-nitrobenzyl group, researchers can design and fabricate polymers with precisely controlled, light-triggered functionalities. The protocols provided herein offer a starting point for synthesizing and characterizing these "smart" materials. Future advancements will likely focus on shifting the activation wavelength towards the visible or near-infrared spectrum to improve biocompatibility and tissue penetration for in vivo applications, as well as developing systems with orthogonal cleavage mechanisms for even more complex, multi-stimuli-responsive materials.
References
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Kloxin, A. J., Kasko, A. M., Salinas, C. N., & Anseth, K. S. (2009). Photodegradable hydrogels for dynamic tuning of physical and chemical properties. Science, 324(5923), 59-63. [Link]
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Griffin, D. R., & Kasko, A. M. (2012). Photodegradable macromers and hydrogels for live cell encapsulation and release. Journal of Visualized Experiments, (68), e4424. [Link]
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Zhao, H., Sterner, E. S., Coughlin, E. B., & Theato, P. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(4), 1723-1736. [Link]
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Lerch, M. M., et al. (2021). Photo-responsive Polymers based on ο-Nitrobenzyl Derivatives: From Structural Design to Applications. Chemical Society Reviews, 50(15), 8493-8523. [Link]
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Anseth, K. S., et al. (2009). Photodegradable hydrogels for dynamic tuning of physical and chemical properties. Science. [Link]
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Kloxin, A. J., et al. (2009). Photodegradable hydrogels for dynamic tuning of physical and chemical properties. National Institutes of Health. [Link]
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Romano, A., Roppolo, I., Rossegger, E., Schlögl, S., & Sangermano, M. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Materials, 13(12), 2777. [Link]
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Zhu, Y., et al. (2014). Nitroxide-Mediated Polymerization of Methyl Methacrylate and Styrene with New Alkoxyamines from 4-Nitrophenyl 2-Methylpropionat-2-yl Radicals. Macromolecules, 43(23), 9725-9733. [Link]
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Thamizharasi, S., Gnanasundaram, P., & Balasubramanian, S. (1998). Copolymers Derived from 4-Nitrophenyl Methacrylate (Npma) and Methyl-Methacrylate (MMA)-Synthesis, Characterization, and Reactivity Ratios. Journal of Macromolecular Science, Part A, 35(11), 1785-1798. [Link]
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Yagci, Y., et al. (2011). Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. DergiPark. [Link]
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Application Note: Analytical Strategies for Monitoring Reactions of (5-Methyl-2-nitrophenyl)methanol
Introduction
(5-Methyl-2-nitrophenyl)methanol is a key intermediate in the synthesis of various pharmacologically active molecules and fine chemicals.[1][2] The presence of both a reactive benzylic alcohol and an electron-withdrawing nitro group makes it a versatile building block. Effective synthesis relies on precise reaction monitoring to determine reaction completion, identify byproducts, and optimize yield. This guide provides a comprehensive overview of robust analytical methods for monitoring chemical transformations involving this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document moves beyond simple procedural lists to explain the rationale behind method selection and experimental design, ensuring that researchers can adapt these protocols to their specific reaction conditions.
Core Principles and Method Selection
Monitoring a reaction involving this compound requires analytical techniques that can distinguish the starting material from products and intermediates in a complex reaction matrix. The choice of method depends on several factors, including the volatility and polarity of the compounds, the required sensitivity, and the type of information needed (qualitative vs. quantitative).
A typical reaction to monitor would be the oxidation of the primary alcohol to the corresponding aldehyde, (5-methyl-2-nitrophenyl)aldehyde. This transformation involves a change in polarity and molecular weight, making it suitable for chromatographic and spectroscopic tracking.
Caption: General workflow for effective chemical reaction monitoring.
Comparative Overview of Analytical Techniques
The table below summarizes the primary analytical techniques suitable for monitoring reactions with this compound, providing a basis for method selection.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation of volatile compounds based on partitioning between a gas mobile phase and a stationary phase, with mass-based detection.[3] | Provides structural and quantitative information based on the magnetic properties of atomic nuclei.[4] |
| Primary Use | Quantitative analysis (assay), impurity profiling, and stability testing.[3] | Identification and quantification of volatile or semi-volatile compounds and impurities.[3] | Real-time reaction kinetics, structural elucidation of products and intermediates.[5] |
| Specificity | High; can resolve structurally similar compounds and isomers. | Very High; provides structural information for peak identification. | High; discriminates between species in solution, including isomers.[4] |
| Sample Prep | Simple dilution and filtration are often sufficient. | May require derivatization for polar, non-volatile compounds to improve volatility and peak shape.[6][7] | Minimal; sample is diluted in a deuterated solvent. |
| Sensitivity (LOD) | High (e.g., 0.01 - 0.1 µg/mL).[8] | Very High, especially with Selected Ion Monitoring (SIM) (e.g., <0.1 µg/mL).[7][8] | Lower compared to chromatographic methods. |
| Pros | Robust, reproducible, widely available, suitable for non-volatile and thermally labile compounds. | Excellent for compound identification, high sensitivity. | Non-destructive, provides rich structural information, can be used for online monitoring.[4] |
| Cons | Higher solvent consumption. | Not suitable for non-volatile or thermally unstable compounds without derivatization. | Lower throughput, higher instrument cost, requires deuterated solvents for locking.[4] |
Application Note & Protocol: HPLC-UV Method
HPLC is often the method of choice for routine monitoring due to its robustness and suitability for polar, non-volatile aromatic compounds. A reversed-phase C18 column is ideal as it effectively separates compounds based on hydrophobicity.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilyl) silica gel column is chosen for its versatility and strong retention of moderately non-polar aromatic compounds like this compound and its derivatives.
-
Mobile Phase: A gradient of acetonitrile and water allows for the elution of compounds with varying polarities. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds.
-
Acid Modifier: Adding 0.1% formic acid to the mobile phase helps to protonate any acidic or basic functional groups, leading to sharper, more symmetrical peaks and consistent retention times.[8]
-
Detection: A photodiode array (PDA) or UV-Vis detector is used. The nitroaromatic structure contains a strong chromophore, allowing for sensitive detection, typically in the 250-400 nm range.[3][8]
Caption: Workflow for HPLC-based reaction monitoring.
Detailed Protocol: HPLC-UV
-
Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.
-
Reference standards for this compound and expected products.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% to 80% B
-
12-14 min: 80% B
-
14-15 min: 80% to 30% B
-
15-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection Wavelength: Monitor at a suitable wavelength, likely around 254 nm, or use a PDA to capture the full spectrum.[3]
-
Injection Volume: 10 µL.[8]
-
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a suitable solvent (e.g., acetonitrile or mobile phase) in a 1.5 mL vial. This stops the reaction and prepares the sample for analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter if particulates are present.
-
-
Analysis and Data Interpretation:
-
Inject the prepared sample.
-
Identify peaks by comparing their retention times to those of the injected reference standards.
-
Monitor the decrease in the peak area of the starting material, this compound, and the corresponding increase in the peak area of the product(s) over time.
-
Calculate the percent conversion using the relative peak areas (assuming similar response factors, or by using a calibration curve for accurate quantification).
-
Application Note & Protocol: GC-MS Method
GC-MS is a powerful tool for identifying and quantifying volatile reaction components. However, the polarity of the alcohol group in this compound can lead to poor peak shape and interaction with the GC system.[7] Derivatization is often employed to mitigate these issues.
Causality Behind Experimental Choices
-
Derivatization: Silylation is a common strategy for compounds with active hydrogens (like alcohols). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) replace the active proton with a bulky, non-polar silyl group.[6] This increases volatility and thermal stability, resulting in sharper peaks and improved sensitivity.[7]
-
Column Choice: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is suitable for separating a wide range of derivatized and underivatized aromatic compounds.
-
Detection: Mass Spectrometry (MS) provides definitive identification through mass spectra and allows for highly sensitive quantification using Selected Ion Monitoring (SIM), where only ions of interest are monitored.[7]
Caption: Workflow for GC-MS analysis, including the optional derivatization step.
Detailed Protocol: GC-MS
-
Instrumentation and Reagents:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
DB-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Derivatizing agent: BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane).
-
Helium (carrier gas).
-
-
Chromatographic and MS Conditions:
-
Injector Temperature: 250 °C.[8]
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for concentrated samples).
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[8]
-
Carrier Gas Flow: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu. For higher sensitivity, use SIM mode targeting the molecular ion and key fragments of the analyte(s).
-
-
Sample Preparation (with Derivatization):
-
Withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Evaporate the solvent under a gentle stream of nitrogen if necessary.
-
To the dry residue, add 100 µL of an anhydrous solvent (e.g., pyridine) and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Analysis and Data Interpretation:
-
Inject 1 µL of the derivatized sample.
-
Identify compounds by their retention times and by comparing their mass spectra to a library (e.g., NIST) or to previously run standards. The silylated alcohol will show a characteristic loss of a methyl group (M-15) and a prominent ion at m/z 73 for the trimethylsilyl group.[7]
-
Monitor reaction progress by tracking the relative abundance of the starting material and product peaks in the total ion chromatogram (TIC).
-
Application Note & Protocol: In-Situ NMR Spectroscopy
NMR spectroscopy offers a unique, non-invasive window into a reaction as it proceeds, providing both structural and quantitative data simultaneously without the need for chromatographic separation.[5]
Causality Behind Experimental Choices
-
Nucleus: ¹H NMR is typically used because of its high sensitivity and short acquisition times, allowing for rapid serial measurements.[5]
-
Monitoring Strategy: The reaction can be run directly in an NMR tube placed inside the spectrometer. Diagnostic peaks, which are well-resolved and do not overlap with other signals, are chosen for monitoring. For the oxidation of this compound, the benzylic protons (-CH₂OH) around 4.5-5.0 ppm and the new aldehyde proton (-CHO) around 9.5-10.5 ppm are excellent diagnostic signals. The aromatic protons (7-8 ppm) can also provide valuable information.[9]
-
Quantification: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. Therefore, the relative integrals of the starting material and product peaks can be used to determine the reaction conversion at any given time point.[4]
Caption: Conceptual workflow for in-situ NMR reaction monitoring.
Detailed Protocol: ¹H NMR
-
Instrumentation and Reagents:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
Standard 5 mm NMR tubes.
-
Deuterated solvent appropriate for the reaction (e.g., CDCl₃, DMSO-d₆).
-
Internal standard (optional, for absolute quantification), e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene.
-
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of this compound (e.g., 10-20 mg) in ~0.6 mL of the chosen deuterated solvent.
-
If using an internal standard, add a known amount.
-
Place the tube in the spectrometer, lock on the deuterium signal, and shim the magnetic field for optimal resolution.
-
Acquire an initial spectrum (t=0).
-
-
Reaction Initiation and Monitoring:
-
Remove the tube, add the initiating reagent (e.g., an oxidizing agent), quickly shake, and re-insert into the spectrometer.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes). Automated acquisition is highly recommended.
-
Use a sufficient number of scans for good signal-to-noise, keeping the acquisition time short relative to the reaction rate.
-
-
Data Processing and Interpretation:
-
Process each spectrum (Fourier transform, phase correction, baseline correction).
-
Calibrate the chemical shift scale (e.g., TMS at 0 ppm).
-
Integrate the diagnostic peaks for the starting material (e.g., -CH₂OH) and the product (e.g., -CHO).
-
Calculate the mole fraction of each species at each time point. For a simple A → B reaction:
-
% Conversion = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] * 100
-
-
Plot the change in concentration or percent conversion versus time to obtain a kinetic profile of the reaction.
-
Conclusion
The successful synthesis of molecules derived from this compound is critically dependent on diligent reaction monitoring. HPLC-UV offers a robust and quantitative method for routine analysis of reaction progress and purity. GC-MS, particularly with a derivatization step, provides unparalleled sensitivity and structural confirmation for volatile components. Finally, in-situ NMR spectroscopy stands out as a powerful, non-invasive technique for acquiring real-time kinetic and mechanistic data. The selection of the optimal method should be guided by the specific goals of the analysis, the chemical nature of the reactants and products, and the instrumentation available.
References
- Benchchem. Application Notes and Protocols for the Synthesis of Methyl-N-(5-methyl-2-nitrophenyl) Carbamate.
- Benchchem. Application Note: Quantification of 3-Methyl-4-nitrophenol in Aqueous Samples using Gas Chromatography-Mass Spectrometry (GC-MS).
- ResearchGate. Analysis-of-Nitrophenols-with-Gas-Chromatography-Mass-Spectrometry-by-Flash-Heater-Derivatization.pdf.
- National Institutes of Health (PMC). NMR Reaction Monitoring Robust to Spectral Distortions.
- ResearchGate. Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
- Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique.
- ResearchGate. Clean H NMR Spectra of Products Directly from Batch and Flow Reaction Mixtures.
- Beilstein Journal of Organic Chemistry. NMR reaction monitoring in flow synthesis.
- ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e).
- Benchchem. Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification.
- Chemdiv. Compound this compound.
- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 568847.
- Benchchem. A Comparative Guide to Analytical Techniques for 5-Methyl-2-nitrobenzoic Acid Analysis.
- CymitQuimica. This compound.
Sources
- 1. This compound | C8H9NO3 | CID 568847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable and Efficient Synthesis of (5-Methyl-2-nitrophenyl)methanol
Abstract & Introduction
(5-Methyl-2-nitrophenyl)methanol is a pivotal intermediate in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals. Its structure, featuring nitro, methyl, and hydroxymethyl groups on a benzene ring, provides multiple points for further chemical modification. This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound via the selective reduction of 5-methyl-2-nitrobenzaldehyde. The chosen methodology emphasizes operational safety, high yield, and purity, making it suitable for drug development professionals and researchers in industrial or academic settings. We will delve into the causality behind experimental choices, provide a self-validating protocol, and ground our recommendations in authoritative safety and procedural standards.
Synthetic Strategy: Chemoselective Aldehyde Reduction
The core of this synthesis is the chemoselective reduction of an aldehyde functional group in the presence of an aromatic nitro group. While several reducing agents can accomplish this, sodium borohydride (NaBH₄) in an alcoholic solvent is selected for its operational simplicity, cost-effectiveness, and excellent selectivity on a large scale.
Rationale for Reagent Selection:
-
Sodium Borohydride (NaBH₄): NaBH₄ is a mild reducing agent, perfectly suited for converting aldehydes and ketones to their corresponding alcohols. Crucially, under the specified conditions, it does not reduce the aromatic nitro group, esters, or carboxylic acids, thus eliminating the need for protecting groups and streamlining the synthesis.
-
Methanol (Solvent): Methanol serves as an excellent solvent for both the starting aldehyde and the sodium borohydride. It also acts as a proton source to protonate the intermediate alkoxide formed during the reaction.
The overall transformation is illustrated in the reaction scheme below.
Caption: Reaction scheme for the synthesis of this compound.
Safety & Hazard Management (EHS)
Large-scale synthesis necessitates a rigorous approach to safety. The primary hazard in this protocol is the handling of sodium borohydride.
-
Sodium Borohydride (NaBH₄):
-
Toxicity: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.
-
Reactivity: Reacts violently with water and acids to release flammable hydrogen gas, which can ignite spontaneously.[1] It is air and moisture sensitive.[2]
-
Handling: Must be handled under an inert atmosphere (e.g., nitrogen or argon) in a dry environment.[1][2] All equipment must be thoroughly dried before use. Keep away from sources of ignition.
-
-
Personal Protective Equipment (PPE):
-
Emergency Procedures:
-
Spills: Do not use water. Cover spills with dry sand, dry lime, or soda ash and place in a covered container for disposal.[3]
-
Fire: Use a Class D fire extinguisher (dry powder, such as Met-L-X), dry sand, or alcohol-resistant foam. DO NOT USE WATER.
-
Exposure: In case of skin contact, immediately wash with soap and plenty of water.[2][3] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.
-
Experimental Protocol: Large-Scale Synthesis (100g)
This protocol is designed for the synthesis of approximately 100 g of the final product. All quantities can be scaled linearly, but thermal effects must be carefully considered at larger scales.
Materials and Reagents
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 5-Methyl-2-nitrobenzaldehyde | 5858-28-6 | 165.15 | 100.0 g | 0.605 | Starting material, >98% purity. |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 27.5 g | 0.727 | 1.2 equivalents. |
| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 | 1.5 L | - | Solvent. |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | 36.46 | ~400 mL | - | For quenching. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 2.0 L | - | Extraction solvent. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | 500 mL | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 50 g | - | Drying agent. |
Equipment
-
5 L, 4-necked round-bottom flask (reaction vessel)
-
Overhead mechanical stirrer with a PTFE paddle
-
Digital temperature probe and controller
-
500 mL pressure-equalizing dropping funnel
-
Nitrogen/Argon inlet and bubbler
-
Ice-water bath (large enough to accommodate the reaction vessel)
-
Rotary evaporator with a 3 L flask
-
Large separatory funnel (4 L)
Synthesis Workflow
Caption: Step-by-step workflow for the large-scale synthesis.
Detailed Step-by-Step Procedure
-
Reaction Setup: Assemble the 5 L reaction vessel with the overhead stirrer, temperature probe, dropping funnel, and nitrogen inlet. Ensure all glassware is oven-dried. Purge the system with nitrogen for 20-30 minutes.
-
Charge Reactants: To the flask, add 5-methyl-2-nitrobenzaldehyde (100.0 g) and anhydrous methanol (1.0 L). Begin stirring to dissolve the solid.
-
Cooling: Cool the resulting solution to 0-5 °C using an external ice-water bath.
-
Prepare Reductant: In a separate dry flask, carefully add sodium borohydride (27.5 g) to anhydrous methanol (500 mL). Stir until dissolved. Note: This may cause some bubbling as the NaBH₄ reacts slowly with methanol. Prepare this solution just before use.
-
Reduction: Transfer the NaBH₄ solution to the dropping funnel. Add the solution dropwise to the stirred aldehyde solution over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Slow addition is critical to control the exothermic reaction and prevent over-reduction or side reactions.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The reaction is complete when the starting aldehyde spot (higher Rf) is fully consumed.
-
Quenching: Cool the reaction mixture back down to 0-5 °C. Slowly and carefully add 2M HCl dropwise to quench the excess NaBH₄. Vigorous hydrogen gas evolution will occur. Continue adding acid until the bubbling ceases and the solution is slightly acidic (pH ~5-6). Causality: This step neutralizes any remaining reactive borohydride and protonates the product alkoxide. The low temperature and slow addition are essential to control the rate of hydrogen release.
-
Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the methanol.
-
Extraction and Work-up: To the remaining residue, add deionized water (1 L). Transfer the mixture to a 4 L separatory funnel and extract with ethyl acetate (3 x 700 mL).
-
Washing: Combine the organic extracts and wash with brine (1 x 500 mL) to remove residual water and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (50 g), stir for 15 minutes, and then filter to remove the drying agent.
-
Final Product Isolation: Concentrate the filtrate under reduced pressure on a rotary evaporator. This will yield a yellow-orange solid. Dry the solid under vacuum to obtain the final product, this compound.
Characterization & Expected Results
The isolated product should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Appearance | Yellow-orange powder/solid.[] |
| Yield | 90-98% |
| Melting Point | 66-67 °C.[] |
| Molecular Formula | C₈H₉NO₃.[5] |
| Molecular Weight | 167.16 g/mol .[5] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.9 (d, 1H), ~7.3 (d, 1H), ~7.1 (s, 1H), ~4.8 (s, 2H), ~2.4 (s, 3H) |
| Purity (HPLC) | >98% |
Discussion & Field-Proven Insights
-
Exotherm Control: The addition of sodium borohydride is the most critical step to control. On a multi-kilogram scale, a more robust cooling system, such as a chiller, would be necessary. The rate of addition should be dictated by the ability to maintain the target temperature range.
-
Quenching Safety: Hydrogen evolution during the quench can be substantial. Ensure the reaction is performed in a well-ventilated fume hood and that no ignition sources are present. For very large scales, an off-gas scrubber might be considered.
-
Product Purity: The described work-up typically yields a product of high purity (>98%). If further purification is required, recrystallization from a mixture of ethyl acetate and hexanes is an effective method.
-
Alternative Solvents: While methanol is effective, ethanol can also be used. Ethanol is less volatile and has a higher flash point, which can be an advantage from a safety perspective on an industrial scale.
This protocol provides a reliable and scalable method for producing high-purity this compound. By understanding the underlying chemistry and adhering strictly to the safety protocols, researchers can confidently implement this procedure.
References
- Sodium borohydride - Safety D
- Sodium Borohydride - ESPI Metals. (2007, October). ESPI Metals.
- Sodium borohydride - Standard Operating Procedure. (2012, December 14).
- SAFETY DATA SHEET - Sodium borohydride. (2025, November 6). Sigma-Aldrich.
- Sodium Borohydride Hazard Summary. (n.d.). New Jersey Department of Health.
- Compound this compound. (n.d.). Chemdiv.
- 5-Methyl-2-nitrobenzyl alcohol. (n.d.). BOC Sciences.
- 5-Methyl-2-nitrobenzaldehyde. (n.d.). Sigma-Aldrich.
Sources
Troubleshooting & Optimization
improving the yield of (5-Methyl-2-nitrophenyl)methanol synthesis
An essential intermediate in the synthesis of various pharmaceuticals and fine chemicals, (5-Methyl-2-nitrophenyl)methanol is primarily synthesized through the reduction of its corresponding aldehyde, 5-methyl-2-nitrobenzaldehyde. While the reaction appears straightforward, achieving high yield and purity can be challenging due to the presence of two reducible functional groups: the aldehyde and the nitro group.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. It offers detailed troubleshooting advice in a question-and-answer format, addresses frequently asked questions, and provides validated experimental protocols to help you optimize your reaction outcomes.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the reduction of 5-methyl-2-nitrobenzaldehyde typically stem from three main areas: suboptimal reaction conditions, reagent quality, or side reactions.
-
Reaction Conditions: The choice of reducing agent and solvent, along with temperature control, is critical. The reduction of an aldehyde to an alcohol is generally a fast reaction. However, the nitro group's presence complicates this. Harsh reducing agents or elevated temperatures can lead to over-reduction of the nitro group. Conversely, conditions that are too mild may result in an incomplete reaction.
-
Reagent Quality: Ensure your starting material, 5-methyl-2-nitrobenzaldehyde, is pure. Impurities can interfere with the reaction. The reducing agent, such as sodium borohydride (NaBH₄), should be fresh and stored in a desiccated environment, as it can decompose upon exposure to moisture.
-
Side Reactions: The most common side reaction is the reduction of the nitro group, which can lead to a mixture of products, including the corresponding amine or intermediate species.[1] Another possibility is the formation of dimeric byproducts.[2] Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to track the consumption of starting material and the formation of the product versus byproducts.
Q2: I'm observing multiple spots on my TLC plate, with one having a very low Rf value. What could this be?
A2: A spot with a very low Rf (retention factor) in a moderately polar solvent system (like ethyl acetate/hexanes) suggests a highly polar compound. This is often an indication of over-reduction. The nitro group can be reduced to an amino group, forming (5-amino-2-methylphenyl)methanol. The amino group is significantly more polar than the nitro group, resulting in a much lower Rf value. To confirm this, you can try co-spotting your reaction mixture with an authentic sample of the amino-alcohol if available.
Issue 2: Product Purity and Purification
Q3: My crude product is a yellow-orange oil or a sticky solid, not the expected yellow-orange powder. How can I purify it effectively?
A3: The physical appearance of the crude product can indicate the presence of impurities. This compound has a reported melting point of 66-67 °C and appears as a yellow-orange powder when pure.[] An oily or gummy consistency suggests impurities are depressing the melting point.
Two primary purification methods are recommended:
-
Recrystallization: This is often the most effective method for removing minor impurities. The key is selecting an appropriate solvent system. You should perform small-scale solubility tests to find a solvent that dissolves the compound well when hot but poorly when cold.[4] Common systems for similar compounds include ethanol/water or ethyl acetate/hexanes.
-
Flash Column Chromatography: If recrystallization fails or if there are significant amounts of closely related impurities, column chromatography on silica gel is necessary.[4] A typical eluent system would be a gradient of ethyl acetate in hexanes. Use TLC to determine the optimal solvent ratio that gives good separation between your product (typically Rf 0.3-0.5) and the impurities.
Q4: After purification, my product's NMR spectrum shows residual starting material. How can I improve the conversion rate?
A4: The presence of unreacted 5-methyl-2-nitrobenzaldehyde indicates an incomplete reaction. Consider the following adjustments:
-
Increase Equivalents of Reducing Agent: You may be using an insufficient amount of the reducing agent. While a 1:1 molar ratio is stoichiometric for aldehyde reduction, a slight excess (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete conversion.
-
Extend Reaction Time: Monitor the reaction closely by TLC. If the starting material spot persists, allow the reaction to stir for a longer period at the controlled temperature.
-
Temperature Control: The reduction of aldehydes with NaBH₄ is often performed at 0 °C to control the reaction rate and minimize side reactions. Allowing the reaction to slowly warm to room temperature after the initial addition can help drive it to completion.
Frequently Asked Questions (FAQs)
Q: What is the most common and reliable method for synthesizing this compound? A: The most prevalent and reliable laboratory-scale method is the selective reduction of the aldehyde group of 5-methyl-2-nitrobenzaldehyde. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is the reagent of choice for this transformation due to its mild nature, which typically leaves the nitro group intact under controlled conditions.
Q: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LAH)? A: While LAH is a powerful reducing agent capable of reducing aldehydes, it will also readily reduce the nitro group to an amine. Therefore, LAH is not suitable for this specific chemoselective transformation. The use of milder, more selective reagents like NaBH₄ is essential.
Q: How can I effectively monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is the best method for monitoring the reaction. Use a silica gel plate and an appropriate mobile phase (e.g., 30% ethyl acetate in hexanes). The starting aldehyde is less polar than the product alcohol. Therefore, as the reaction proceeds, you should see the disappearance of the higher-Rf starting material spot and the appearance of a new, lower-Rf product spot.
Q: What are the key safety precautions for this synthesis? A: Standard laboratory safety practices should be followed. Sodium borohydride is flammable and reacts with water to produce hydrogen gas; handle it away from ignition sources and add it slowly to the reaction mixture. The solvents used (methanol, ethanol, ethyl acetate, hexanes) are flammable. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
Table 1: Comparison of Reducing Agents for Aldehyde Reduction
| Reducing Agent | Typical Solvent(s) | Typical Temperature | Selectivity for Aldehyde vs. Nitro | Notes |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to Room Temp. | High | Recommended method. Mild, inexpensive, and generally does not reduce the nitro group under these conditions. |
| Lithium Aluminum Hydride (LAH) | THF, Diethyl Ether | 0 °C to Reflux | Low | Not recommended. A very strong reducing agent that will reduce both the aldehyde and the nitro group. |
| Borane-THF Complex (BH₃-THF) | THF | 0 °C to Reflux | Moderate to Low | Can reduce both carboxylic acids and aldehydes. Its reaction with nitro groups can be complex, making it less ideal for this specific transformation.[5] |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Ethyl Acetate | Room Temp. | Low | Not recommended. This method will readily reduce both the aldehyde and the nitro group. |
Experimental Protocols
Protocol 1: Synthesis of this compound via NaBH₄ Reduction
Materials:
-
5-Methyl-2-nitrobenzaldehyde[6]
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-2-nitrobenzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by TLC until the starting aldehyde is fully consumed (typically 1-2 hours).
-
Work-up:
-
Carefully quench the reaction by slowly adding deionized water at 0 °C.
-
Remove the methanol using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of a hot solvent mixture (e.g., ethyl acetate/hexanes or ethanol/water) until the solid just dissolves.[4]
-
Cooling: Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to obtain pure this compound.
Visualizations
Diagram 1: Overall Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Relationship between key reaction parameters and the final product yield and purity.
References
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Methyl-N-(5-methyl-2-nitrophenyl) Carbamate. Retrieved from BenchChem website. [7]2. BenchChem. (2025). Minimizing side reactions in the synthesis of 2-Nitrobenzaldehyde. Retrieved from BenchChem website. [2]3. Mphahlele, M. J., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4147. [1]4. Sainz-Diaz, C. I., et al. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Journal of the Brazilian Chemical Society, 13(3), 366-373. [8]5. BOC Sciences. (n.d.). 5-Methyl-2-nitrobenzyl alcohol. Retrieved from BOC Sciences website. []6. Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. [9]7. Fine Chemical Engineering. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [10]8. ChemicalBook. (n.d.). 5-Methoxy-2-nitrobenzyl alcohol synthesis. Retrieved from ChemicalBook website. [5]9. Chemdiv. (n.d.). Compound this compound. Retrieved from Chemdiv website. [11]10. Di Somma, I., et al. (2009). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. Chemical Engineering Transactions, 17, 13-18. [12]11. BenchChem. (2025). Technical Support Center: Purification of Crude 5-Methyl-2-nitrobenzoic Acid. Retrieved from BenchChem website. [4]12. BLD Pharm. (n.d.). 66424-92-8|this compound. Retrieved from BLD Pharm website. [13]13. National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link] [14]15. Sigma-Aldrich. (n.d.). 5-Methyl-2-nitrobenzaldehyde. Retrieved from Sigma-Aldrich website.
Sources
- 1. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Methoxy-2-nitrobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
- 6. 5-Methyl-2-nitrobenzaldehyde | 5858-28-6 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ojs.wiserpub.com [ojs.wiserpub.com]
- 11. Compound this compound - Chemdiv [chemdiv.com]
- 12. aidic.it [aidic.it]
- 13. 66424-92-8|this compound|BLD Pharm [bldpharm.com]
- 14. This compound | C8H9NO3 | CID 568847 - PubChem [pubchem.ncbi.nlm.nih.gov]
common side products in the synthesis of (5-Methyl-2-nitrophenyl)methanol
Welcome to the technical support center for the synthesis of (5-Methyl-2-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic experiments. My aim is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reactions for higher yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science, most commonly proceeds via the reduction of 5-methyl-2-nitrobenzaldehyde. While seemingly straightforward, this reduction is often complicated by the presence of two reducible functional groups and the inherent reactivity of the aldehyde. This section addresses the most frequently encountered issues and provides actionable solutions.
Issue 1: My final product is contaminated with a significant amount of 5-methyl-2-nitrobenzoic acid.
Q: I've purified my this compound, but NMR and LC-MS analysis consistently show the presence of 5-methyl-2-nitrobenzoic acid. What is causing this acidic impurity?
A: The formation of 5-methyl-2-nitrobenzoic acid alongside the desired alcohol is a classic indicator of a Cannizzaro reaction . This disproportionation reaction is a common side-pathway for aldehydes that lack α-hydrogens, such as 5-methyl-2-nitrobenzaldehyde, especially under basic conditions.[1][2] In the Cannizzaro reaction, two molecules of the aldehyde react in the presence of a strong base: one is oxidized to the carboxylic acid, and the other is reduced to the alcohol.[1][3]
Root Cause Analysis:
-
Reaction Conditions: The use of strongly basic reducing agents or the presence of a strong base as a catalyst can promote the Cannizzaro reaction.
-
Mechanism: A hydroxide ion attacks the carbonyl carbon of the aldehyde. The resulting intermediate then transfers a hydride to a second molecule of the aldehyde, leading to the formation of a carboxylate and an alkoxide, which after workup give the carboxylic acid and the alcohol.[2]
Troubleshooting and Prevention:
-
Choice of Reducing Agent: Opt for a milder, more selective reducing agent that operates under neutral or slightly acidic conditions. Sodium borohydride (NaBH₄) in an alcoholic solvent (like methanol or ethanol) is an excellent choice for selectively reducing the aldehyde in the presence of a nitro group without inducing the Cannizzaro reaction.
-
pH Control: Ensure your reaction medium is not strongly basic. If a base is required for other reasons, a weaker, non-nucleophilic base should be used sparingly.
-
Temperature Management: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to suppress the rate of the Cannizzaro reaction relative to the desired reduction.
Purification Strategy:
If the acidic byproduct has already formed, it can be easily removed with an acid-base extraction.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The 5-methyl-2-nitrobenzoic acid will be deprotonated to its sodium salt and move into the aqueous layer.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the purified alcohol.
Issue 2: I'm observing products with a reduced nitro group, such as (2-amino-5-methylphenyl)methanol.
Q: My mass spectrometry data indicates the presence of a compound with a mass corresponding to the reduction of the nitro group to an amine. How can I avoid this over-reduction?
A: The presence of (2-amino-5-methylphenyl)methanol or other intermediates with partially reduced nitro groups (like nitroso or hydroxylamino species) is a clear sign of over-reduction. This occurs when the reducing agent is too powerful or used in excess, leading to the non-selective reduction of both the aldehyde and the nitro group.
Root Cause Analysis:
-
Reducing Agent Potency: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation with H₂/Pd-C under harsh conditions will readily reduce both aldehydes and nitro groups.
-
Stoichiometry and Reaction Time: Using a large excess of the reducing agent or allowing the reaction to proceed for an extended period can lead to the reduction of the less reactive nitro group after the aldehyde has been consumed.
Troubleshooting and Prevention:
-
Chemoselective Reduction: The key is to use a reducing agent that exhibits chemoselectivity for the aldehyde over the nitro group. Sodium borohydride (NaBH₄) is the industry standard for this transformation. It is mild enough to leave the nitro group intact while efficiently reducing the aldehyde.
-
Controlled Stoichiometry: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of NaBH₄ to ensure complete consumption of the aldehyde without having a large excess that could lead to slower, unwanted side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction closely using Thin-Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature. Quench the reaction as soon as the starting aldehyde is no longer visible on the TLC plate.
Visualizing Reaction Pathways
To better understand the synthetic landscape, the following diagram illustrates the desired reaction and the two major side-product pathways discussed.
Caption: Reaction pathways in the synthesis of this compound.
Recommended Protocol: Selective Reduction of 5-methyl-2-nitrobenzaldehyde
This protocol is optimized to minimize the formation of the common side products discussed above.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 5-methyl-2-nitrobenzaldehyde | 165.15 | 1.0 |
| Sodium borohydride (NaBH₄) | 37.83 | 1.2 |
| Methanol (Solvent) | 32.04 | - |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-2-nitrobenzaldehyde (1.0 eq.) in methanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.2 eq.) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution will occur.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system) until the starting aldehyde spot is completely consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the bubbling ceases and the pH is approximately neutral.
-
Work-up:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
References
-
Cannizzaro Reaction Mechanism: Wikipedia contributors. (2023). Cannizzaro reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][1]
-
Aldehyde Disproportionation: Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link][2]
- Base-Catalyzed Aldehyde Reactions: LibreTexts Chemistry. (2021). Cannizzaro Reaction. Retrieved from a general chemistry resource covering this topic.
- Selective Reduction of Nitro Compounds: Comprehensive Organic Chemistry Transformations, Larock, R. C. (1999).
- Side Reactions in Organic Synthesis: March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Zeolite-Promoted Cannizzaro Reaction: A study on the use of solid catalysts for the Cannizzaro reaction of p-Nitrobenzaldehyde.[4]
-
General Aldehyde Chemistry: An educational resource on the reactions of aldehydes, including the Cannizzaro reaction.[3]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Oxidation of (5-Methyl-2-nitrophenyl)methanol
Welcome to the technical support center for the synthesis of 5-methyl-2-nitrobenzaldehyde through the oxidation of (5-methyl-2-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific chemical transformation. Here, we will address common experimental challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a successful and efficient oxidation process.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My reaction is sluggish or incomplete, as indicated by TLC analysis showing significant starting material. What are the potential causes and how can I resolve this?
Answer:
Incomplete conversion is a frequent challenge in the oxidation of substituted benzyl alcohols, particularly those with electron-withdrawing groups like the nitro group in this compound. Several factors could be at play:
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent is critical. For reagents like Dess-Martin Periodinane (DMP), it is common to use a slight excess (1.1 to 1.5 equivalents) to drive the reaction to completion.[1] Under-dosing the oxidant will naturally lead to incomplete conversion.
-
Reagent Quality: Oxidizing agents can degrade over time. DMP is sensitive to moisture, and its partial hydrolysis can, in some cases, lead to a more reactive oxidant, but significant degradation will reduce its efficacy.[2] It is advisable to use freshly opened or properly stored reagents. For chromium-based reagents like Pyridinium Chlorochromate (PCC), ensure it is a fine, non-clumped powder.
-
Low Reaction Temperature: While many modern oxidations are performed at room temperature, the electron-withdrawing nitro group can deactivate the substrate towards oxidation.[3] A modest increase in temperature (e.g., to 30-40 °C) might be necessary to enhance the reaction rate. However, be cautious, as excessive heat can lead to side reactions.
-
Solvent Choice: The choice of solvent is crucial. For DMP and PCC oxidations, chlorinated solvents like dichloromethane (DCM) or chloroform are standard.[1][4] Ensure the solvent is anhydrous, as water can interfere with some oxidizing agents.
Troubleshooting Steps:
-
Verify Reagent Stoichiometry and Quality: Double-check your calculations for the amount of oxidizing agent. If the quality of the reagent is uncertain, consider using a fresh batch.
-
Optimize Reaction Temperature: If the reaction is proceeding slowly at room temperature, try gently warming the reaction mixture. Monitor the progress closely by TLC to avoid the formation of byproducts.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. If necessary, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Question 2: My TLC plate shows the formation of multiple new spots in addition to the desired aldehyde and remaining starting material. What are these byproducts and how can I minimize their formation?
Answer:
The formation of byproducts is a common issue, especially when dealing with sensitive functional groups. For the oxidation of this compound, potential side reactions include:
-
Over-oxidation to Carboxylic Acid: While mild oxidants like DMP and Swern reagents are designed to stop at the aldehyde, over-oxidation to 5-methyl-2-nitrobenzoic acid can occur, especially with more potent or less selective oxidants, or if the reaction conditions are too harsh (e.g., prolonged reaction times or high temperatures).[4]
-
Pummerer Rearrangement (for Swern Oxidation): In Swern oxidations, if the reaction temperature is not kept sufficiently low (typically below -60 °C), the intermediate can undergo a Pummerer rearrangement, leading to the formation of methylthiomethyl ether byproducts.[5]
-
Degradation of the Product: Nitrobenzaldehydes can be sensitive to certain conditions. For instance, some nitroaromatics are known to be photolabile.[6] While not a direct result of the oxidation reaction itself, improper workup or storage could lead to degradation.
Minimization Strategies:
-
Choice of a Mild and Selective Oxidant: Dess-Martin Periodinane (DMP) is an excellent choice for this transformation due to its high chemoselectivity and mild reaction conditions.[1] It is known to tolerate a wide range of functional groups.
-
Strict Temperature Control: For Swern oxidations, maintaining a very low temperature is critical to prevent side reactions.[7] For other oxidations, avoid excessive heating.
-
Monitor Reaction Progress: Use TLC to monitor the reaction. Once the starting material is consumed, quench the reaction promptly to prevent over-oxidation or degradation of the product.
-
Appropriate Workup: The workup procedure should be designed to remove the oxidant and its byproducts without affecting the desired aldehyde. For DMP oxidations, a common workup involves quenching with a solution of sodium thiosulfate.[2]
Question 3: I am having difficulty purifying the 5-methyl-2-nitrobenzaldehyde from the reaction mixture. What purification strategies are recommended?
Answer:
Purification can be challenging due to the similar polarities of the starting material, product, and some byproducts.
-
Column Chromatography: This is the most common and effective method for purifying aldehydes from oxidation reactions. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should provide good separation.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step. A mixed solvent system, such as ethanol/water or toluene/hexane, may be required.
-
Aqueous Workup: A thorough aqueous workup before chromatography is essential. For DMP oxidations, washing with a saturated solution of sodium bicarbonate can help remove the acetic acid byproduct.[1]
Purification Workflow:
Caption: General purification workflow for 5-methyl-2-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent is best suited for the conversion of this compound to 5-methyl-2-nitrobenzaldehyde?
A1: For this specific transformation, Dess-Martin Periodinane (DMP) is a highly recommended choice. Its key advantages include:
-
Mild Reaction Conditions: The reaction is typically carried out at room temperature and neutral pH, which helps in preserving the sensitive nitro group.[1]
-
High Chemoselectivity: DMP is known to selectively oxidize alcohols without affecting other functional groups.[1]
-
Simplified Workup: The workup is generally straightforward.[8]
Other viable options include:
-
Swern Oxidation: This method is also very mild and effective. However, it requires cryogenic temperatures (-78 °C) and the use of foul-smelling reagents like dimethyl sulfoxide and oxalyl chloride.[5][9]
-
Pyridinium Chlorochromate (PCC): PCC is a classic reagent for this type of oxidation. It is effective but involves the use of chromium, which is toxic and poses environmental concerns.[4][10]
Q2: Can I use a "greener" oxidizing agent for this reaction?
A2: Yes, there are greener alternatives, although they may require more optimization for this specific substrate. Methods using hydrogen peroxide (H₂O₂) in the presence of a catalyst are gaining prominence.[10] These reactions often use water as a solvent and produce water as the only byproduct. However, finding the right catalyst and reaction conditions for this compound might require some screening experiments.
Q3: How does the electron-withdrawing nitro group affect the oxidation reaction?
A3: The ortho-nitro group is strongly electron-withdrawing, which can decrease the electron density at the benzylic position. This can make the benzylic C-H bond slightly stronger and the alcohol less nucleophilic, potentially slowing down the rate of oxidation compared to an unsubstituted benzyl alcohol.[3] This is why you might find that the reaction requires slightly longer reaction times or mildly elevated temperatures to achieve full conversion.
Q4: What is a reliable, step-by-step protocol for the Dess-Martin Periodinane (DMP) oxidation of this compound?
A4: The following is a general protocol that can be adapted and optimized for your specific setup.
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of DMP: To the stirred solution, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ (1 x 30 mL), followed by brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 5-methyl-2-nitrobenzaldehyde.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Workflow Diagram:
Caption: Step-by-step workflow for the DMP oxidation of this compound.
Data Presentation: Comparison of Common Oxidation Methods
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | DCM, Room Temperature | Mild, high chemoselectivity, easy workup[1] | Potentially explosive, expensive[1] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N, DCM, -78 °C | Very mild, high yield, avoids heavy metals[9] | Cryogenic temperatures, foul odor, Pummerer rearrangement risk[5] |
| Pyridinium Chlorochromate (PCC) | DCM, Room Temperature | Reliable, well-established[4] | Toxic chromium reagent, environmental concerns[10] |
| Catalytic H₂O₂ | H₂O₂, Catalyst, Water or organic solvent | "Green" oxidant, water as byproduct[10] | May require significant optimization |
References
-
Dess–Martin periodinane. (2024, May 29). In Wikipedia. [Link]
- Bouya, H., El Maimouni, L., & El Haddad, M. (2018). Atmospheric degradation of 2-nitrobenzaldehyde: Photolysis and reaction with OH radicals. Atmospheric Pollution Research, 9(5), 936-944.
- Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 42(1), 75-87.
- Mella, M., Ballini, R., & Albini, A. (2000). Concentration profiles during the oxidation of 2-and 3-nitrobenzaldehyde with standard.
- Boekelheide, V., & Linn, W. J. (1954). The Dess-Martin Periodinane. Organic Syntheses, 34, 72.
- Annunziatini, C., Gerini, M. F., Lanzalunga, O., & Lucarini, M. (2004). Aerobic oxidation of benzyl alcohols catalyzed by aryl substituted N-hydroxyphthalimides. Possible involvement of a charge-transfer complex. The Journal of Organic Chemistry, 69(10), 3431–3438.
-
Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Dess-Martin periodinane, Triacetoxyperiodinane, DMP. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous. Turkish Journal of Chemistry, 42(1), 75-87.
- Zhu, L., Xu, X., & Zheng, F. (2017). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. TÜBİTAK Academic Journals, 42, 75-87.
-
PCC Oxidation Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
- Biswas, T. (2023, April 6). PCC or Pyridinium Chlorochromate, mild, selective oxidizing agent: Explanation by Dr. Tanmoy Biswas [Video]. YouTube.
-
Oxidation of Alcohols with PCC. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Swern oxidation. (2024, April 29). In Wikipedia. [Link]
- Alcohols to Aldehydes, Part 3: Oxidations with DMSO. (2022, March 1). [Video]. YouTube.
- A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (2001).
-
Swern Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane:A Kinetic and Mechanistic Study. (n.d.). Universal Print. Retrieved from [Link]
- Dess-Martin oxidation | Oxidation reaction | Named Organic reactions. (2023, April 6). [Video]. YouTube.
-
o-NITROBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Swern Oxidation. (n.d.). gChem Global. Retrieved from [Link]
- Swern Oxidation | Named Reactions | Organic Chemistry Lessons. (2020, December 5). [Video]. YouTube.
-
2-Nitrobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
- Process for the preparation of 2-nitrobenzaldehyde. (1976).
- Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. (n.d.).
- Leighton, P. A., & Lucy, F. A. (1934). Photochemistry of o-nitrobenzaldehyde and related studies. The Journal of Physical Chemistry, 38(4), 517-526.
- A preparing method of 2-nitrobenzaldehyde. (2016).
- Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. (n.d.). BenchChem.
- Protocols for the Oxidation of 3,5-Octadien-2-ol to 3,5-Octadien-2-one. (n.d.). BenchChem.
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 3. Aerobic oxidation of benzyl alcohols catalyzed by aryl substituted N-hydroxyphthalimides. Possible involvement of a charge-transfer complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
resolving issues with product isolation in (5-Methyl-2-nitrophenyl)methanol synthesis
Introduction
Welcome to the technical support guide for the synthesis of (5-Methyl-2-nitrophenyl)methanol. This molecule is a key building block in various research and development applications. While its synthesis, typically via the reduction of 5-methyl-2-nitrobenzaldehyde, is straightforward in principle, challenges in product isolation and purification are frequently encountered. These challenges can lead to low yields, impure final products, and difficulty in achieving consistent results.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format to help you resolve common issues encountered during the isolation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
A1: Pure this compound should be a yellow-orange powder or solid.[] It has a sharp melting point in the range of 66-67 °C.[][2] A significant deviation from this appearance (e.g., a dark oil or sticky solid) or a broad, depressed melting point is a primary indicator of impurities.[3]
Q2: What are the most common impurities I should expect during the synthesis?
A2: Impurities can arise from the starting materials, side reactions, or incomplete reactions. The most common species to look for are:
-
Unreacted Starting Material: 5-methyl-2-nitrobenzaldehyde is a common impurity if the reduction is incomplete.[4]
-
Over-oxidation Product: 5-methyl-2-nitrobenzoic acid can form if the product alcohol is oxidized. This is particularly relevant if oxidizing agents are present or if the reaction is exposed to air for extended periods at high temperatures.[5]
-
Over-reduction Product: (5-Methyl-2-aminophenyl)methanol can form if the nitro group is also reduced, which can occur with certain reducing agents or harsh reaction conditions.
-
Isomeric Byproducts: Depending on the synthetic route of the starting material, other isomers may be present.[6]
-
Residual Solvents: Solvents used in the reaction or workup may be retained in the final product.
Q3: Which analytical techniques are most effective for assessing product purity?
A3: A multi-technique approach is recommended for comprehensive purity analysis:
-
Thin-Layer Chromatography (TLC): This is the fastest and most convenient method for routine monitoring of reaction progress and assessing the purity of column fractions. A mixture of hexane and ethyl acetate is a good starting eluent system.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on purity. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a typical setup for this type of analyte.[9]
-
Melting Point Analysis: As mentioned, a sharp melting point corresponding to the literature value is a strong indicator of high purity.[3]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and identifying any impurities present.
Troubleshooting Guide: Product Isolation Issues
This section addresses specific problems you may encounter during the workup and purification of this compound.
Q4: My crude product is a dark-colored oil or a sticky solid, not the expected yellow powder. What happened and how can I purify it?
A4: The presence of an oil or a sticky, amorphous solid indicates significant impurities that are depressing the melting point of your product.[3][6] These are often isomeric byproducts or tarry substances formed during the reaction.
Causality:
-
High Reaction Temperature: Overheating during the reaction can lead to the formation of polymeric or tar-like side products.
-
Presence of Isomeric Impurities: Isomeric byproducts can form an eutectic mixture with the desired product, preventing crystallization and lowering the melting point.
-
Residual Solvent: Trapped solvent can prevent the product from solidifying.
Troubleshooting Steps:
-
Initial Assessment with TLC: Run a TLC of your crude product to visualize the number of components. Spotting alongside your starting material can help identify if it is still present.[3]
-
Column Chromatography: This is the most effective method for separating multiple impurities with close polarities.[6][8] A well-packed silica gel column with a gradient elution of hexane and ethyl acetate is recommended. The polarity of the eluent can be fine-tuned based on the TLC results to achieve optimal separation.
-
Activated Charcoal Treatment: If the color is due to highly conjugated, non-polar impurities, you can try treating a solution of the crude product with activated charcoal before a final purification step like recrystallization.[6] Use charcoal sparingly, as it can adsorb your product and reduce the yield.
Q5: I have a very low yield after the aqueous workup and extraction. Where could my product have gone?
A5: Product loss during extraction is a common issue and can usually be attributed to one of several factors.[10]
Causality:
-
Incorrect pH of Aqueous Layer: this compound is a neutral organic molecule. However, if your workup conditions are too acidic or basic, you might inadvertently cause side reactions. More importantly, ensure you have neutralized any quenching reagents to prevent emulsions.
-
Insufficient Extraction: The product may not have been fully extracted from the aqueous layer. The partition coefficient of the product between the organic and aqueous phases dictates the efficiency of the extraction.
-
Formation of Emulsions: Emulsions at the aqueous-organic interface can trap a significant amount of product, making separation difficult.
Troubleshooting Steps:
-
Check the Aqueous Layer: Before discarding the aqueous layer, run a TLC spot to see if a significant amount of product remains.
-
Increase Number of Extractions: Perform multiple extractions (e.g., 3-4 times) with a moderate volume of organic solvent rather than one large extraction. This is mathematically more efficient.
-
Use a Different Extraction Solvent: If you are using a solvent like diethyl ether, consider switching to a more effective solvent like dichloromethane (DCM) or ethyl acetate.
-
Break Emulsions: To break an emulsion, try adding a small amount of brine (saturated aqueous NaCl solution).[7] This increases the ionic strength of the aqueous layer, forcing the separation of the layers.
Q6: My product "oiled out" during recrystallization instead of forming crystals. How can I resolve this?
A6: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid.[3] This happens when the melting point of the solute is lower than the boiling point of the solvent or when the solution is cooled too rapidly.
Causality:
-
High Impurity Level: Impurities can significantly lower the melting point of the compound, causing it to "oil out."
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent, even at low temperatures, or the polarity difference in a mixed-solvent system may be too great.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal lattice formation.
Troubleshooting Steps:
-
Re-heat and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow the flask to cool very slowly to room temperature, perhaps by placing it in a warm water bath and letting the bath cool overnight. This encourages the formation of nucleation sites.[3]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.[3]
-
Adjust the Solvent System: If using a mixed-solvent system (e.g., ethanol/water), re-heat the solution to dissolve the oil, then add a small amount of the better solvent (ethanol in this case) to reduce the supersaturation before allowing it to cool slowly again.[8]
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is ideal for separating the product from starting material and other byproducts when crude purity is low.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC plates (silica gel with UV254 indicator)
Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Start with a 4:1 hexane:ethyl acetate mixture and adjust the ratio to achieve a retention factor (Rf) of ~0.3 for the product spot.[8]
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb this concentrated solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, product-adsorbed silica to the top of the column.
-
Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions in test tubes and monitor the composition of the fractions by TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Final Analysis: Confirm the purity of the final product by melting point analysis and another analytical technique like HPLC or NMR.
Protocol 2: Purification by Recrystallization
This protocol is suitable when the crude product is relatively pure (>85%) and you need to remove minor impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol. Add the solvent portion-wise until the solid just dissolves.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: To the hot, clear solution, add deionized water dropwise while swirling until the solution becomes faintly and persistently cloudy (this is the saturation point).
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.[3]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven at a low temperature (<50 °C) to remove residual solvents.
-
Final Analysis: Determine the melting point of the dried crystals. A sharp melting point at 66-67 °C indicates high purity.
Visualizations
Caption: General workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for an impure final product with a low melting point.
References
- Benchchem. (2025). Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification. Benchchem.
- BOC Sciences. (n.d.). 5-Methyl-2-nitrobenzyl alcohol. BOC Sciences.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Methyl-N-(5-methyl-2-nitrophenyl) Carbamate. Benchchem.
- ChemNet. (n.d.). 5-methyl-2-nitrobenzyl alcohol. ChemNet.
- Benchchem. (2025). Technical Support Center: 2-Methyl-5-nitrophenol Synthesis & Purification. Benchchem.
- Benchchem. (2025). identifying and removing impurities from 2-Methyl-5-nitrophenol. Benchchem.
- Benchchem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methyl-2-nitrobenzoic Acid. Benchchem.
- Benchchem. (2025). Troubleshooting low yield during the chemical synthesis of Episappanol. Benchchem.
- Benchchem. (2025). Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. Benchchem.
- Benchchem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. Benchchem.
- Organic Syntheses Procedure. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses.
- Benchchem. (2025). Technical Support Center: Optimizing the Synthesis of 2-Methyl-5-nitrophenol. Benchchem.
- PubChem. (n.d.). 2-Methyl-5-nitrobenzaldehyde. National Institutes of Health.
- Benchchem. (2025). "managing side reactions during the synthesis of 2-Methyl-6-nitrobenzaldehyde". Benchchem.
Sources
- 2. 5-methyl-2-nitrobenzyl alcohol | 66424-92-8 [chemnet.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Methyl-5-nitrobenzaldehyde | C8H7NO3 | CID 12654145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
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- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Solvent Selection for (5-Methyl-2-nitrophenyl)methanol Reactions
Welcome to the technical support center for optimizing reactions involving (5-Methyl-2-nitrophenyl)methanol. As a multifaceted substrate containing hydroxyl, nitro, and methyl-substituted aromatic functionalities, its reactivity is profoundly influenced by the choice of solvent. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent effects, troubleshoot common experimental issues, and maximize reaction success.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding solvent interactions with this compound.
Q1: How does the dual functionality of this compound influence solvent choice?
A: The molecule possesses both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitro group). This duality is critical.
-
Protic Solvents (e.g., methanol, water, ethanol) can act as both H-bond donors and acceptors. They will strongly solvate both the -OH and -NO₂ groups. This can be beneficial for solubility but may hinder reactivity by stabilizing the ground state or interfering with reagents. For instance, in Sₙ2 reactions, protic solvents can cage nucleophiles, slowing the reaction rate.[1]
-
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile) can only accept H-bonds. They effectively solvate the hydroxyl proton but leave the nitro group's oxygen atoms less shielded. This can be advantageous in reactions where nucleophilic attack is desired.
-
Nonpolar Solvents (e.g., Toluene, Hexane) interact weakly through van der Waals forces. They are poor at solvating the polar functional groups, which can be useful for promoting intramolecular hydrogen bonding or when trying to minimize solvent competition for a catalyst's active sites.[2]
Q2: What are the general solubility characteristics of this compound?
A: this compound is a moderately polar solid. It exhibits good solubility in polar organic solvents like methanol, ethanol, acetone, ethyl acetate, THF, and dichloromethane. Its solubility is limited in nonpolar solvents such as hexane and cyclohexane, and it is sparingly soluble in water. Methanol, in particular, is an effective solvent due to its ability to form strong hydrogen bonds with both the hydroxyl and nitro groups.[3] A preliminary solubility test in your solvent of choice is always recommended before initiating a reaction.
Q3: How does solvent polarity impact reaction rates?
A: The effect of solvent polarity, often measured by the dielectric constant (ε), depends entirely on the reaction mechanism.
-
Reactions with a more polar transition state than the ground state (e.g., formation of ionic intermediates) are accelerated by polar solvents.
-
Reactions with a less polar transition state are slowed by polar solvents. For example, in the reduction of nitrophenols, increasing solvent polarity has been shown to increase the reaction rate by enhancing the activity of the nitro compound.[4] Conversely, for some Sₙ1-type etherifications, a nonpolar solvent might be preferred to suppress undesired side reactions.
Q4: Can the solvent participate directly in the reaction?
A: Absolutely. Solvents are not always inert bystanders. Alcohols like methanol can act as nucleophiles in competing etherification reactions or as a source of protons.[1] Toluene, often considered non-coordinating, can be oxidized to benzaldehyde under certain photocatalytic conditions, potentially contaminating your product.[5] Water can act as a weak acid, base, or nucleophile and can hydrolyze sensitive reagents. Always consider the potential for the solvent to engage in the desired or undesired chemical transformations.
Troubleshooting Guide: Common Reaction Scenarios
This guide provides solutions to specific problems encountered during common transformations of this compound.
Scenario 1: Oxidation of the Hydroxyl Group to 5-Methyl-2-nitrobenzaldehyde
Problem: My oxidation reaction (e.g., using PCC, TEMPO, or photocatalysis) is sluggish, incomplete, or shows low selectivity to the desired aldehyde.
Causality: The solvent can significantly impact oxidation reactions in several ways:
-
Catalyst Inhibition: The solvent may coordinate to the active sites of a catalyst, blocking the substrate from binding.
-
Poor Solubility: If the substrate or reagent is not fully dissolved, the reaction will be slow and inefficient.
-
Over-oxidation: Some solvents may promote the formation of the corresponding carboxylic acid.
-
Side Reactions: The solvent itself might be susceptible to oxidation.
Troubleshooting Steps & Protocol:
-
Issue: Low Conversion.
-
Recommendation: Switch to a less coordinating solvent. Acetonitrile is often an excellent choice for catalytic oxidations as it generally interacts weakly with active sites, leading to higher conversion and selectivity.[5][6] In a study on benzyl alcohol oxidation, acetonitrile provided 99% selectivity at 53% conversion.[6]
-
Avoid: Protic solvents like water or methanol can sometimes lead to lower selectivity.[7]
-
-
Issue: Aldehyde product appears contaminated.
-
Protocol: Solvent Screening for Optimal Oxidation
-
Set up three identical small-scale reactions in parallel.
-
Use the same molar quantities of this compound, oxidant, and catalyst in each.
-
Reaction 1: Use Dichloromethane (DCM) - a common, moderately polar solvent.
-
Reaction 2: Use Acetonitrile (MeCN) - a polar aprotic, weakly coordinating solvent.[6]
-
Reaction 3: Use Toluene - a nonpolar solvent.
-
Run all reactions at the same temperature and for the same duration (e.g., 4 hours).
-
Monitor progress by TLC or GC-MS at regular intervals.
-
Analyze the crude reaction mixture by ¹H NMR to determine conversion and selectivity. Choose the solvent that provides the best combination of high conversion of starting material and high selectivity for the aldehyde product.
-
Scenario 2: Reduction of the Nitro Group to 5-Methyl-2-aminobenzyl Alcohol
Problem: My catalytic hydrogenation (e.g., Pd/C with H₂ or a transfer agent like hydrazine) is incomplete, or I am observing byproducts.
Causality: The solvent's role in nitro group reduction is multifaceted:
-
Reagent Stability: Reductants like sodium borohydride can react with protic solvents. Hydrazine's effectiveness can also be solvent-dependent.
-
Catalyst Activity: The solvent influences how the substrate and hydrogen source interact at the catalyst surface. The rate-limiting step can even change depending on the solvent.[8]
-
Byproduct Formation: In some systems, polar aprotic solvents like pure DMSO can favor the formation of azo compounds as byproducts instead of the desired amine.[9]
Troubleshooting Steps & Protocol:
-
Issue: Incomplete Reduction.
-
Recommendation: For catalytic transfer hydrogenation with Pd/C and hydrazine hydrate, methanol is often the solvent of choice, demonstrating high yields.[10] Protic solvents are generally effective for nitro reductions.
-
Alternative: A mixture of water and a co-solvent can also be highly effective.[9] The nature of the solvent can significantly alter the contributions of hydrogenation versus condensation pathways.[8]
-
-
Issue: Reaction is unexpectedly slow in an aqueous alcohol mixture.
-
Caution: While protic solvents are generally good, studies on 4-nitrophenol reduction have shown that adding alcohols (methanol, ethanol) to an aqueous reaction mixture can dramatically decrease the rate. This may be due to the higher solubility of oxygen (an inhibitor for some catalytic systems) in alcohols compared to water.[4] If your reaction is slow, consider using a pure protic solvent like methanol or pure water rather than a mixture.
-
-
Diagram: Solvent Influence on Nitro Reduction Pathway
Caption: Logical flow of solvent choice impacting nitro group reduction outcomes.
Scenario 3: Etherification or Esterification of the Hydroxyl Group
Problem: My etherification/esterification reaction is giving low yields, or I see evidence of elimination or other side reactions.
Causality: These reactions often involve charged intermediates or transition states, making them highly sensitive to solvent effects.
-
Sₙ1 vs. Sₙ2 Pathways: Polar protic solvents can stabilize carbocation intermediates, favoring Sₙ1 pathways which may lead to elimination byproducts. Polar aprotic solvents favor Sₙ2 reactions by solvating the cation but leaving the nucleophile "bare" and highly reactive.[1]
-
Solvent as Nucleophile: If using an alcohol as a solvent (e.g., methanol), it can compete with your intended nucleophile, leading to undesired methyl ether formation.
-
Green Solvents: Newer, greener solvents like propylene carbonate (PC) or dimethyl carbonate (DMC) are effective but can have substrate limitations. For example, etherification of benzyl alcohols with electron-withdrawing groups was found to fail in DMC.[11]
Troubleshooting Steps & Protocol:
-
Issue: Low yield in an Sₙ2-type reaction (e.g., Williamson ether synthesis).
-
Recommendation: Use a polar aprotic solvent like DMF or DMSO. These solvents enhance the reactivity of the nucleophile.[1] Avoid protic solvents like ethanol or water, which can solvate and deactivate the nucleophile through hydrogen bonding.
-
-
Issue: Seeking a greener alternative to traditional solvents.
-
Diagram: General Solvent Screening Workflow
Caption: A systematic workflow for experimental solvent screening.
Data Summary Table
For convenience, the properties of several solvents discussed in this guide are summarized below.
| Solvent | Dielectric Constant (ε at 20-25°C) | Relative Polarity | Type | Boiling Point (°C) | Key Considerations |
| Water | 80.1 | 1.000 | Polar Protic | 100 | Can act as nucleophile/base; may decrease rate in some reductions.[4] |
| Methanol (MeOH) | 32.7 | 0.762 | Polar Protic | 65 | Excellent for nitro reductions; can be a competing nucleophile.[3][10] |
| Ethanol (EtOH) | 24.6 | 0.654 | Polar Protic | 78 | Similar to methanol; good general-purpose protic solvent.[1] |
| Acetonitrile (MeCN) | 37.5 | 0.460 | Polar Aprotic | 82 | Weakly coordinating; excellent for many catalytic oxidations.[5][6] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 0.444 | Polar Aprotic | 189 | Strong solvent; can promote side reactions in nitro reductions.[9] |
| Dimethylformamide (DMF) | 36.7 | 0.386 | Polar Aprotic | 153 | Good for Sₙ2 reactions; high boiling point.[1] |
| Dichloromethane (DCM) | 8.9 | 0.309 | Halogenated | 40 | Good general solvent for moderate polarity compounds. |
| Toluene | 2.4 | 0.099 | Nonpolar | 111 | Can be oxidized itself; good for minimizing polar interactions.[5] |
| Propylene Carbonate (PC) | 64.9 | - | Polar Aprotic | 242 | Green, recyclable solvent for etherifications.[11] |
Data compiled from various sources.[13][14][15][16]
References
- Nosrati-Ghods, N., Featherstone, N. S., & van Steen, E. (2024). Kinetic Analysis of Solvent Effect in the Photocatalytic, Aerobic Oxidation of Benzyl Alcohol over P25.
-
ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. ChemTalk. [Link]
-
Li, Y., et al. (2021). Solvent Effects on Photocatalytic Anaerobic Oxidation of Benzyl Alcohol over Pt-Loaded Defective SrTiO3 Nanoparticles. ACS Publications. [Link]
-
Nosrati-Ghods, N., Featherstone, N. S., & van Steen, E. (2024). Kinetic Analysis of Solvent Effect in the Photocatalytic, Aerobic Oxidation of Benzyl Alcohol over P25. Bentham Science Publishers. [Link]
-
ResearchGate. (n.d.). Effect of the solvents on the selective oxidation of benzyl alcohol. ResearchGate. [Link]
-
ResearchGate. (n.d.). The effect of the solvent on the oxidation of benzyl alcohol by [Cr(HL)(N3)2]. ResearchGate. [Link]
-
Cai, J.-H., et al. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC - NIH. [Link]
-
Pore, D. M., & Uphade, M. B. (2018). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. ChemistrySelect. [Link]
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Raskildina, L. Z., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1). [Link]
-
Azizi, N., et al. (2020). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 5(31), 19856-19864. [Link]
-
Slater, J. M., & Hunter, C. A. (2019). Dissecting Solvent Effects on Hydrogen Bonding. PMC - PubMed Central - NIH. [Link]
-
Prat-Resina, X., et al. (2002). Solvent Effects on Hydrogen Bonds A Theoretical Study. The Journal of Physical Chemistry A, 106(9), 1893-1903. [Link]
-
Cysewska, P., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI. [Link]
-
Gounder, R. (2021). Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. OSTI.GOV. [Link]
-
Kaľavský, F., et al. (2014). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. PMC - PubMed Central. [Link]
-
Cabot, R., Hunter, C. A., & Varley, L. M. (2010). Hydrogen bonding properties of non-polar solvents. Organic & Biomolecular Chemistry, 8(6), 1417-1422. [Link]
-
LibreTexts Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. LibreTexts. [Link]
-
Scribd. (n.d.). Dielectric Constants of Common Solvents. Scribd. [Link]
-
Azizi, N., et al. (2020). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. [Link]
-
ResearchGate. (n.d.). Solvent effect on the nitrobenzene reduction. ResearchGate. [Link]
-
Miyamoto, A., et al. (2025). The direct photochemical cross-esterification of alcohols via site-selective C–H bromination. Royal Society of Chemistry. [Link]
-
Nizkorodov, S. A., et al. (2022). Influence of solvent on electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. [Link]
-
Carlson, R., et al. (1985). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. ResearchGate. [Link]
-
Douglas, J. J., & Martin, D. I. (2020). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. NIH. [Link]
-
Cysewska, P., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC - PubMed Central. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Not Voodoo. [Link]
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Honeywell. (n.d.). Dielectric Constant. Honeywell. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
Yadav, D., & Yadav, G. (2019). Solvent-Free Benzylation of Glycerol by Benzyl Alcohol Using Heteropoly Acid Impregnated on K-10 Clay as Catalyst. MDPI. [Link]
-
Nizkorodov, S. A., et al. (2022). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. [Link]
-
Troisi, L., et al. (2024). Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. Journal of Chemical Education. [Link]
-
Chadha, R. (2020). Specialized Solid Form Screening Techniques. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Solvent effects on ester linkage of 4-nitrophenyl acetate in aqueous and ethanol solutions with imidazole and hydroxide ion as nucleophiles. ResearchGate. [Link]
-
Méndez, F., et al. (2024). Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes. PMC - NIH. [Link]
-
PubChem. (n.d.). This compound. PubChem - NIH. [Link]
-
Elsevier. (2025). Solubility Properties of Methanol in Inorganic Solvents. NU Research Portal. [Link]
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Technical Support Center: Managing Exothermic Reactions Involving (5-Methyl-2-nitrophenyl)methanol
Welcome to the technical support center for handling reactions with (5-Methyl-2-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard operating procedures to provide in-depth, field-proven insights into safely managing the potential exothermic hazards associated with this nitroaromatic compound. Our focus is on the causality behind experimental choices to ensure every protocol is a self-validating system for safety and success.
Foundational Understanding: The Inherent Hazards of a Nitroaromatic Methanol
This compound, a member of the nitrobenzyl alcohol family, possesses a molecular structure that warrants significant caution. The presence of the nitro group (a potent oxidizer) and the benzylic alcohol (a fuel) within the same molecule creates an intrinsic potential for rapid, uncontrolled exothermic decomposition.[1] This is not merely a theoretical risk; nitroaromatic compounds are well-documented for their thermal instability, which can lead to runaway reactions if not properly managed.[2][3]
A runaway reaction occurs when the rate of heat generation from the chemical process surpasses the rate of heat removal by the cooling system.[4] This imbalance creates a dangerous positive feedback loop: the reaction mass heats up, which accelerates the reaction rate, leading to even faster heat generation.[5] This can result in a rapid increase in temperature and pressure, potentially causing vessel rupture, fire, or explosion.[6] Understanding and respecting this potential is the first step in ensuring laboratory safety.
Table 1: Key Safety-Related Properties of this compound
| Property | Value | Significance for Exothermic Control |
| Synonyms | 5-Methyl-2-nitrobenzyl alcohol | Ensures correct identification of the chemical and its associated hazards.[7][8] |
| Molecular Formula | C₈H₉NO₃ | Indicates the presence of both fuel (carbon, hydrogen) and oxidizer (nitro group).[8] |
| Melting Point | 66-67 °C | The compound is a solid at room temperature; reactions are often run at elevated temperatures, closer to potential decomposition zones.[] |
| Boiling Point | 314.9 °C at 760 mmHg | A high boiling point means the reaction temperature can rise significantly before boiling provides passive cooling, increasing runaway risk.[8] |
| Flash Point | 141.4 °C | The temperature at which vapors can ignite. Vapors may form explosive mixtures with air.[8][10] |
| Decomposition | Onset temperature varies | The key parameter for defining the maximum safe operating temperature. Must be determined experimentally for the specific reaction mixture. |
Troubleshooting Guide: Real-Time Problem Solving
This section is structured to address specific issues you might encounter during your experiment.
Q1: My reaction temperature is rising unexpectedly and is now 5°C above my set point. What is my immediate course of action?
A1: This is a critical deviation that requires immediate and calm intervention to prevent escalation.
-
Stop Reagent Addition: Immediately cease the addition of any reagents. This is the most crucial first step to stop feeding the exotherm. Preventing the accumulation of unreacted material is vital.[6]
-
Enhance Cooling:
-
Confirm your cooling system (ice bath, cryostat) is operating at maximum capacity and making full contact with the reaction flask.
-
If using an ice bath, add more ice and salt to lower the temperature.
-
Ensure vigorous stirring to improve heat transfer from the reaction mixture to the flask wall and into the cooling medium. Poor stirring can create localized hot spots.[11]
-
-
Alert a Colleague: Inform a coworker about the situation. A second person can assist with monitoring, preparing a quench solution, or calling for help if the situation escalates.
-
Prepare for Emergency Quench: Have a pre-chilled, appropriate quenching agent (e.g., a non-reactive solvent or a specific chemical quencher) ready. Do not add it preemptively unless the temperature continues to rise uncontrollably, as quenching can sometimes have its own exotherm or cause rapid gas evolution.
Q2: I've observed a sudden color change (e.g., to dark brown or black) and an increase in gas evolution. What does this signify?
A2: These are classic warning signs of a potential decomposition reaction beginning. The thermal decomposition of nitroaromatic compounds often produces nitrogen oxides (NOx), which are typically brown gases, along with other gaseous products like N₂ and CO₂.[1]
-
Treat as a Runaway: Immediately follow the steps outlined in Q1 . The priority is to regain thermal control.
-
Ventilation is Critical: Ensure you are working in a well-ventilated fume hood. The gases evolved can be toxic and flammable.[12][13] Lower the sash of the fume hood to provide a protective barrier.
-
Do Not Attempt to Seal the System: The evolving gas will rapidly increase pressure. The system must be able to vent. If using a sealed system, this is an extremely dangerous situation, and you should evacuate the immediate area and alert safety personnel.
-
Post-Incident Analysis: If you regain control, do not proceed with the reaction. Once the mixture is safely stabilized and cooled, it should be carefully quenched and disposed of. A thorough hazard investigation is required before attempting the reaction again. This should include thermal analysis like Differential Scanning Calorimetry (DSC) to understand the decomposition onset temperature.[14]
Q3: I am scaling up my reaction from 1g to 50g. The lab-scale reaction showed a mild exotherm that was easily controlled. What new risks must I consider?
A3: This is a classic scenario where serious incidents can occur. The principles of heat transfer do not scale linearly with volume.
-
The Surface-Area-to-Volume Problem: As you increase the volume of a reactor, its surface area (through which heat is removed) increases by a square factor, while its volume (in which heat is generated) increases by a cubic factor. This means a larger reactor is fundamentally less efficient at removing heat.[4]
-
Re-evaluate Your Control Strategy:
-
Addition Rate: The dropwise addition that took minutes on a 1g scale may need to take hours on a 50g scale. You must add the limiting reagent at a rate that ensures the cooling system can continuously remove the generated heat.[4]
-
Cooling Capacity: Is your cooling bath or cryostat powerful enough for the larger scale? A simple ice bath may be insufficient. You may need a larger bath or a more powerful mechanical chiller.
-
Stirring Efficiency: Ensure the stirring is powerful enough to maintain a vortex and keep the entire mixture homogenous. Inadequate stirring at scale is a major cause of runaway reactions.[11]
-
-
Perform a Hazard Assessment: Before scaling up, a formal hazard assessment is non-negotiable. This should include:
-
Calorimetry: Use Reaction Calorimetry (RC1) or Accelerating Rate Calorimetry (ARC) to quantify the heat of reaction and determine the Adiabatic Temperature Rise (ΔTad).[15] This data tells you the maximum temperature your reaction could reach if cooling is lost.
-
Time to Maximum Rate (TMR): This parameter, derived from ARC data, indicates how much time you would have to react in an emergency.
-
-
Consider Flow Chemistry: For highly exothermic processes, switching from batch to continuous flow processing is an inherently safer design. Flow reactors have a very high surface-area-to-volume ratio, enabling near-instantaneous heat removal and precise temperature control.[16][17]
Frequently Asked Questions (FAQs)
Q4: What are the fundamental "best practices" for setting up any reaction involving this compound?
A4: A robust setup is your first line of defense.
-
Work in a Fume Hood: Always handle this compound in a certified chemical fume hood to protect from dust inhalation and potential vapor/gas release.[18]
-
Use Appropriate PPE: Wear standard PPE, including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[12]
-
Secondary Containment: Place your reaction vessel inside a secondary container (e.g., a larger basin) that can contain the entire reaction volume in case of a flask failure.
-
Secure Clamping: Ensure the flask is securely clamped at the neck. Do not clamp only the condenser.
-
Constant Monitoring: Use a digital thermometer with the probe immersed in the reaction mixture (not just the cooling bath) to monitor the internal temperature continuously. Set up an alarm for temperature deviations.
-
Leave Headspace: Never fill a reaction flask more than two-thirds full to accommodate potential foaming, gas evolution, or the emergency addition of a quenching agent.
-
Clear the Area: Keep the area around the reaction setup clear of flammable solvents and unnecessary equipment. Ensure a clear escape path.
Q5: What is the best way to safely quench a reaction involving this compound?
A5: The goal of a quench is to stop the reaction and neutralize any reactive species safely.
-
Cool First: Always cool the reaction mixture to a low temperature (e.g., 0 °C or below) before attempting to quench. Quenching an active, hot reaction can itself cause a dangerous exotherm.
-
Choose the Right Quenching Agent: The choice depends on the reagents used. A common method is the slow, portion-wise addition of a pre-chilled, non-reactive solvent or a mild aqueous solution (e.g., saturated ammonium chloride, if compatible).
-
Add Slowly: Never dump the quenching agent in all at once. Add it slowly via an addition funnel or pipette, while vigorously stirring and monitoring the temperature.
-
Verify the Quench: After the addition is complete, allow the mixture to stir for a period while still cold and continue to monitor the temperature. A stable temperature indicates the reaction has been successfully quenched.
Q6: What should be included in our lab's emergency response plan for a thermal runaway?
A6: An emergency plan must be established before you begin the experiment.[5]
-
Immediate Actions: Define the steps for the operator (stop reagents, maximize cooling, alert others).
-
Evacuation Trigger: Clearly define the point at which attempts to control the reaction should be abandoned and an evacuation initiated (e.g., temperature rising past a critical point, rapid gas evolution, equipment failure).
-
Emergency Contacts: Post emergency contact numbers (fire department, environmental health & safety) clearly in the lab.
-
Safety Equipment Location: Ensure everyone knows the location and proper use of the fire extinguisher, safety shower, and eyewash station.
-
Spill and Fire Procedures: Include specific procedures for handling spills of the reaction mixture and for fires involving the specific solvents and reagents being used.[19]
Methodologies & Visual Workflows
Experimental Protocol: General Procedure for a Reaction with this compound
This is a generalized protocol highlighting safety checkpoints. It must be adapted for your specific chemical transformation.
-
Hazard Assessment: Before starting, perform a thorough literature search and, if necessary, conduct calorimetric analysis (DSC/ARC) on the reaction mixture to determine the onset of decomposition.
-
Reactor Setup:
-
Select a round-bottom flask that is 3-4 times the final reaction volume.
-
Equip the flask with a magnetic stir bar, a digital thermometer, a reflux condenser with a nitrogen/argon inlet, and an addition funnel for the limiting reagent.
-
Place the flask in a cooling bath of appropriate size and cooling capacity, ensuring the bath level is above the level of the reaction mixture.
-
-
Initial Charge & Cooling:
-
Charge the flask with this compound and the solvent.
-
Begin stirring and cool the mixture to 5-10 °C below the intended reaction temperature.
-
-
Controlled Reagent Addition:
-
Charge the addition funnel with the limiting reagent, diluted with solvent if possible to help moderate the reaction.
-
Begin adding the reagent dropwise, closely monitoring the internal temperature.
-
Control Point: The addition rate should be managed such that the internal temperature does not rise more than 1-2 °C. If it does, immediately stop the addition and wait for the temperature to stabilize before resuming at a slower rate.
-
-
Reaction Monitoring:
-
After the addition is complete, monitor the reaction for a set period. An exotherm may continue after the addition is finished.
-
Use TLC or another appropriate analytical method to monitor reaction completion.
-
-
Safe Quench & Workup:
-
Once the reaction is complete, cool the flask to 0 °C in an ice bath.
-
Slowly add the pre-determined quenching agent, ensuring the temperature does not rise significantly.
-
Proceed with the standard aqueous workup only after confirming the reaction is fully quenched and thermally safe.
-
Visual Workflows (Graphviz)
Diagram 1: Exotherm Management Workflow
Caption: Workflow for proactive management of exothermic reactions.
Diagram 2: Emergency Response Decision Tree
Caption: Decision tree for responding to a thermal runaway event.
References
- Practical approach to prediction and prevention of runaway reactions. (n.d.). Google Scholar.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Why reactions run away. (n.d.). IChemE.
- Understanding Runaway Reactions and Their Safety Implications. (2024, September 18). Fauske & Associates.
- Nitro compound. (2024). In Wikipedia.
- Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. (2022). IRJET.
- Zyka, D., & Al-Haydary, C. (2005). Mechanism of Thermal Unimolecular Decomposition of TNT (2,4,6-Trinitrotoluene): A DFT Study. The Journal of Physical Chemistry A, 109(44), 10051–10058.
- Runaway Chemical Reactions: Causes and Prevention. (2024, April 30). Zeal.
- 5-METHYL-2-NITROBENZYL ALCOHOL - Safety Data Sheet. (2025, July 19). ChemicalBook.
- Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap Eureka.
- Managing exothermic reactions during cyclopropylbenzene synthesis. (n.d.). Benchchem.
- 3-Nitrobenzyl alcohol SDS, 619-25-0 Safety Data Sheets. (n.d.). ECHEMI.
- Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (2018). ACS Publications.
- 4-Nitrobenzyl alcohol. (n.d.). Santa Cruz Biotechnology.
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- SAFETY DATA SHEET. (2025, April 24). Sigma-Aldrich.
- A Comprehensive Technical Guide to the Safe Handling of 5-Methyl-2-nitrobenzoic Acid. (n.d.). Benchchem.
- SAFETY DATA SHEET. (2010, November 16). Fisher Scientific.
- SAFETY DATA SHEET. (2010, November 16). Fisher Scientific.
- 5-methyl-2-nitrobenzyl alcohol. (n.d.). ChemNet.
- Safety Data Sheet: Methanol. (n.d.). Carl ROTH.
- CAS 66424-92-8 5-Methyl-2-nitrobenzyl alcohol. (n.d.). BOC Sciences.
- SAFETY DATA SHEET - Methanol. (n.d.). Carl ROTH.
- This compound. (n.d.). CymitQuimica.
- Compound this compound. (n.d.). Chemdiv.
Sources
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- 3. scholars.huji.ac.il [scholars.huji.ac.il]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 6. irjet.net [irjet.net]
- 7. 5-METHYL-2-NITROBENZYL ALCOHOL - Safety Data Sheet [chemicalbook.com]
- 8. 66424-92-8 5-methyl-2-nitrobenzyl alcohol 5-methyl-2-nitrobenzyl alcohol - CAS Database [chemnet.com]
- 10. carlroth.com [carlroth.com]
- 11. benchchem.com [benchchem.com]
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- 16. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
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- 18. benchchem.com [benchchem.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
Validation & Comparative
A Comparative Guide to the Synthesis of (5-Methyl-2-nitrophenyl)methanol for Research and Development
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. (5-Methyl-2-nitrophenyl)methanol is a valuable building block in the synthesis of various pharmacologically active molecules and functional materials. Its structure, featuring a reactive benzylic alcohol and a nitro group ortho to a methyl group, offers a versatile scaffold for further chemical transformations. This guide provides a detailed, in-depth comparison of the two primary synthetic routes to this compound, offering practical insights and experimental protocols to aid in the selection of the most suitable method for your specific research and development needs.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around the reduction of a carbonyl or carboxyl group at the benzylic position of a 5-methyl-2-nitrobenzene precursor. The two most common and logical approaches are:
-
Method A: Reduction of 5-methyl-2-nitrobenzaldehyde. This method involves the selective reduction of the aldehyde functional group to a primary alcohol.
-
Method B: Reduction of 5-methyl-2-nitrobenzoic acid. This approach requires the reduction of a carboxylic acid to a primary alcohol, a transformation that typically necessitates stronger reducing agents compared to aldehyde reduction.
This guide will delve into the experimental details, mechanistic underpinnings, and a comparative analysis of these two methods to provide a comprehensive understanding of each route.
Method A: Selective Reduction of 5-Methyl-2-nitrobenzaldehyde
This approach is often favored due to the high selectivity and mild conditions that can be employed for the reduction of an aldehyde in the presence of a nitro group. The starting material, 5-methyl-2-nitrobenzaldehyde, is commercially available.
Experimental Protocol
Materials:
-
5-Methyl-2-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a round-bottom flask containing a solution of 5-methyl-2-nitrobenzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1, v/v), add a magnetic stir bar.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot will indicate reaction completion.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and add dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Mechanistic Insight
Sodium borohydride is a mild and selective reducing agent that readily reduces aldehydes and ketones. The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the acidic work-up to yield the primary alcohol. The nitro group is generally unreactive towards sodium borohydride under these mild conditions.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via aldehyde reduction.
Method B: Reduction of 5-Methyl-2-nitrobenzoic Acid
This method involves the reduction of a carboxylic acid, which typically requires a more powerful reducing agent than what is used for aldehydes. Borane-tetrahydrofuran complex (BH₃·THF) is a common and effective reagent for this transformation. The starting material, 5-methyl-2-nitrobenzoic acid, can be synthesized via the nitration of 3-methylbenzoic acid.[1][2]
Experimental Protocol
Materials:
-
5-Methyl-2-nitrobenzoic acid
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-methyl-2-nitrobenzoic acid (1.0 eq) and dissolve it in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add borane-tetrahydrofuran complex (2.0-3.0 eq) dropwise via a syringe or dropping funnel. A similar reduction of a related compound, 5-methoxy-2-nitrobenzoic acid, utilizes borane as the reducing agent.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Acidification and Extraction: Add 1 M HCl and extract the product with ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Mechanistic Insight
Borane (BH₃) is a highly effective reagent for the reduction of carboxylic acids. The mechanism is believed to involve the initial formation of an acyloxyborane intermediate, which is then further reduced by additional equivalents of borane to the corresponding primary alcohol after an aqueous work-up. The nitro group is generally stable to borane under these conditions, allowing for selective reduction of the carboxylic acid.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via carboxylic acid reduction.
Comparative Analysis of Synthesis Methods
| Parameter | Method A: Reduction of Aldehyde | Method B: Reduction of Carboxylic Acid |
| Starting Material | 5-Methyl-2-nitrobenzaldehyde | 5-Methyl-2-nitrobenzoic acid |
| Reducing Agent | Sodium borohydride (NaBH₄) | Borane-THF complex (BH₃·THF) |
| Reaction Conditions | Mild (0 °C to room temperature) | More forcing (0 °C to reflux) |
| Reaction Time | Typically shorter (1-3 hours) | Generally longer (2-6 hours) |
| Yield | Generally high (>90%) | Good to high (80-95%) |
| Purity of Crude Product | Often high, may require minimal purification | May contain more byproducts, requires purification |
| Safety Considerations | NaBH₄ reacts with water to produce H₂ gas. | BH₃·THF is flammable and reacts violently with water. Requires an inert atmosphere. |
| Cost-Effectiveness | Starting aldehyde may be more expensive. NaBH₄ is relatively inexpensive. | Starting acid may be more accessible. BH₃·THF is more expensive and requires anhydrous conditions. |
| Scalability | Readily scalable. | Scalable, but requires careful control of exothermic quenching. |
Conclusion and Recommendations
Both methods presented are viable for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the researcher and the available resources.
Method A (Reduction of 5-methyl-2-nitrobenzaldehyde) is highly recommended for its mild reaction conditions, high yields, and operational simplicity. If the starting aldehyde is readily available and cost is not a major constraint, this is the preferred route for obtaining high-purity this compound with relative ease.
Method B (Reduction of 5-methyl-2-nitrobenzoic acid) is a robust alternative, particularly if the corresponding benzoic acid is more accessible or has been synthesized in-house as part of a larger synthetic sequence. While it requires more stringent reaction conditions (inert atmosphere, careful quenching) and a more hazardous reducing agent, it is a reliable method for producing the desired alcohol.
Ultimately, the selection of the synthetic route should be guided by a careful consideration of starting material availability and cost, desired scale, and the safety infrastructure of the laboratory.
References
-
ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid. Retrieved from [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). US4034050A - Preparation of 5-methyl-2-nitrophenol.
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
Sources
A Comparative Guide to the Reactivity of (5-Methyl-2-nitrophenyl)methanol and (4-Methyl-2-nitrophenyl)methanol
This technical guide provides a detailed comparative analysis of the chemical reactivity of two structural isomers: (5-Methyl-2-nitrophenyl)methanol and (4-Methyl-2-nitrophenyl)methanol. Intended for researchers, scientists, and professionals in drug development, this document explores how the seemingly minor positional change of a methyl group profoundly influences the molecule's electronic properties and, consequently, its behavior in key chemical transformations. The insights herein are grounded in established principles of physical organic chemistry and supported by experimental protocols to facilitate practical application.
Introduction: The Subtle Isomeric Distinction
This compound and (4-Methyl-2-nitrophenyl)methanol are substituted benzyl alcohol derivatives that serve as versatile intermediates in organic synthesis. Both molecules share a common scaffold: a benzene ring bearing a hydroxymethyl (-CH₂OH) group, a strong electron-withdrawing nitro (-NO₂) group, and an electron-donating methyl (-CH₃) group. The critical difference lies in the placement of the methyl group relative to the other substituents, which dictates the interplay of electronic and steric effects, ultimately governing the reactivity at each functional site. Understanding these nuances is paramount for designing efficient synthetic routes and predicting reaction outcomes.
| Property | This compound | (4-Methyl-2-nitrophenyl)methanol |
| Molecular Formula | C₈H₉NO₃ | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol [1][2] | 167.16 g/mol [3] |
| CAS Number | 66424-92-8[1][4] | 22996-24-3[3][5] |
| Appearance | Yellow-orange powder[] | Not specified |
| Melting Point | 66-67 °C[1][] | Not specified |
Theoretical Framework: Unraveling Electronic and Steric Effects
The reactivity of these isomers is a direct consequence of the cumulative electronic influence of the nitro, methyl, and hydroxymethyl groups on the aromatic ring and its benzylic position.
-
Nitro Group (-NO₂): This is a powerful deactivating group, withdrawing electron density from the benzene ring through both the inductive effect (-I) and the resonance effect (-M).[7][8][9] This deactivation is most pronounced at the ortho and para positions relative to the nitro group.[10]
-
Methyl Group (-CH₃): As an alkyl group, it is an activating group, donating electron density primarily through a positive inductive effect (+I) and hyperconjugation.[8] This increases the electron density of the ring, particularly at the ortho and para positions.[11]
-
Hydroxymethyl Group (-CH₂OH): This group is weakly deactivating due to the electronegativity of the oxygen atom (-I effect). It does not participate in resonance with the ring. Crucially, it is the primary site for reactions such as oxidation and esterification.
The positional difference of the methyl group creates distinct electronic environments in the two isomers.
Caption: Isomeric structures and predicted electronic effects.
Comparative Reactivity in Key Transformations
Based on the electronic principles discussed, we can predict the differential reactivity of the two isomers in common synthetic operations.
Oxidation of the Hydroxymethyl Group
The oxidation of the benzylic alcohol to the corresponding aldehyde is a fundamental transformation. This reaction is generally facilitated by electron-withdrawing groups that stabilize the developing negative charge in the transition state.
-
This compound): The nitro group at the ortho position strongly acidifies the benzylic protons and makes the benzylic carbon highly electrophilic. The meta-positioned methyl group offers minimal electronic opposition to this effect. Therefore, this isomer is predicted to undergo oxidation readily.
-
(4-Methyl-2-nitrophenyl)methanol): The methyl group is para to the nitro group. Its electron-donating nature (+I, hyperconjugation) slightly counteracts the electron-withdrawing effect of the nitro group across the aromatic system. This marginally increases the electron density at the benzylic position compared to the 5-methyl isomer, which may lead to a slightly slower rate of oxidation under identical conditions.
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a critical step in the synthesis of many pharmaceutical intermediates.[12] This reaction involves the addition of electrons to the nitro group.
-
This compound): The electron density at the nitro group is primarily dictated by the powerful -M and -I effects of the nitro function itself. The methyl group at the meta position has a lesser impact on the electron density of the nitro group.
-
(4-Methyl-2-nitrophenyl)methanol): The direct para relationship allows the electron-donating methyl group to push electron density towards the nitro group. This slight increase in electron density on the nitro group could make it marginally more resistant to reduction compared to the 5-methyl isomer.
Steric Considerations
Steric hindrance can play a role in the reactivity of substituted aromatic compounds.[13][14][15] In these isomers, the primary sites of reaction are the -CH₂OH and -NO₂ groups, which are both positioned ortho to a hydrogen atom. The methyl group in the 4- or 5-position is remote from the benzylic alcohol and is unlikely to cause significant steric hindrance for reactions at that site. Similarly, its distance from the nitro group is sufficient that it should not sterically impede reagents approaching the nitro group for reduction. Therefore, electronic effects are expected to be the dominant factor in differentiating the reactivity of these two isomers.
Experimental Protocols
To empirically validate the predicted reactivity differences, a comparative oxidation experiment can be performed. The oxidation of benzyl alcohols to aldehydes is a well-established procedure.[16]
Protocol: Comparative Oxidation to Benzaldehydes using Pyridinium Chlorochromate (PCC)
This protocol outlines a procedure to compare the rate of oxidation of the two isomers by monitoring the reaction progress via Thin-Layer Chromatography (TLC).
Materials:
-
This compound
-
(4-Methyl-2-nitrophenyl)methanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
TLC plates (silica gel 60 F₂₅₄)
-
Hexanes
-
Ethyl acetate
-
Standard laboratory glassware
Caption: Workflow for comparing the oxidation rates of the two isomers.
Procedure:
-
Reaction Setup: Prepare two identical round-bottom flasks, one for each isomer.
-
Dissolution: In each flask, dissolve 1.0 mmol of the respective methyl-nitrophenyl-methanol isomer in 10 mL of anhydrous dichloromethane.
-
Reagent Addition: To each stirred solution, add 1.5 mmol of pyridinium chlorochromate (PCC) and an equal amount of silica gel (by weight to the PCC).
-
Reaction and Monitoring: Stir both reaction mixtures vigorously at room temperature. Every 15 minutes, take a small aliquot from each reaction, spot it on a single TLC plate, and elute with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Comparative Analysis: Visualize the TLC plate under UV light. The relative reactivity can be assessed by comparing the rate at which the starting material spot disappears and the product spot (the more nonpolar aldehyde) appears for each isomer. A faster disappearance of the starting material indicates higher reactivity.
-
Work-up: Once the reaction with the higher reactivity is complete (as judged by TLC), quench both reactions by diluting with DCM and filtering through a short plug of silica gel to remove chromium salts.
-
Purification and Characterization: The filtrate can be concentrated under reduced pressure, and the yield of the resulting aldehyde can be determined. The identity of the product should be confirmed by spectroscopic methods (e.g., ¹H NMR).
Conclusion
The positional isomerism of the methyl group in this compound and (4-Methyl-2-nitrophenyl)methanol leads to distinct electronic environments that directly impact their chemical reactivity.
-
This compound) is predicted to be slightly more reactive towards oxidation of the hydroxymethyl group. The meta-positioning of the methyl group does little to offset the powerful electron-withdrawing effect of the ortho-nitro group on the benzylic carbon.
-
(4-Methyl-2-nitrophenyl)methanol) is predicted to be slightly less reactive towards both oxidation of the alcohol and reduction of the nitro group. The para-relationship between the electron-donating methyl group and the electron-withdrawing nitro group partially mitigates their respective electronic effects, leading to a benzylic carbon and a nitro group that are both marginally more electron-rich than in the 5-methyl isomer.
While these differences may be subtle, they are crucial for optimizing reaction conditions, controlling selectivity, and designing efficient synthetic pathways in research and development. The provided experimental framework offers a direct method to empirically verify these theoretically-grounded predictions.
References
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PubChem. Compound Summary for CID 568847, this compound. National Center for Biotechnology Information. [Link]
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Scribd. Reactivity of Methyl and Nitro Benzene. [Link]
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PubChem. Compound Summary for CID 53405041, (4-Methyl-2-nitrophenyl)methanol. National Center for Biotechnology Information. [Link]
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MDPI. (2020). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. [Link]
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Quora. What is the mesomeric or inductive effect of a nitro group on phenol?. [Link]
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ResearchGate. (1954). THE REDUCTION OF AROMATIC NITRO COMPOUNDS MAGNESIUM AND METHYL ALCOHOL. [Link]
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Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
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iChemical. (4-methyl-2-nitrophenyl)methanol, CAS No. 22996-24-3. [Link]
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ResearchGate. (2020). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. [Link]
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Royal Society of Chemistry. (2021). Organocatalyzed double dearomatization reaction of non-functionalized phenols and propargylic alcohols: the important regulating effect of steric hindrance. [Link]
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A Comparative Analysis of (5-Methyl-2-nitrophenyl)methanol as a Photolabile Protecting Group Against Traditional Nitrobenzyl Alcohols
A Guide for Researchers in Chemistry and Drug Development
In the landscape of synthetic chemistry and chemical biology, the precise control over chemical reactions is paramount. Photolabile protecting groups (PPGs), or "caging" groups, offer an elegant solution, enabling spatiotemporal command over the release of active molecules through the application of light. Among the most venerable and widely employed classes of PPGs are the ortho-nitrobenzyl derivatives, prized for their versatility and predictable cleavage mechanisms.
This guide provides a detailed comparison of the (5-Methyl-2-nitrophenyl)methanol protecting group against its more common counterparts, the unsubstituted 2-nitrobenzyl (oNB) alcohol and the 4,5-dimethoxy-2-nitrobenzyl (DMNB) alcohol. We will delve into the mechanistic underpinnings of their function, the predictable influence of aromatic substitution on their performance, and provide practical experimental protocols for their application.
The Mechanism of Action: A Norrish Type II Reaction
The photochemical cleavage of o-nitrobenzyl protecting groups proceeds through a well-established intramolecular redox reaction, often classified as a Norrish Type II reaction. Upon absorption of UV light, the nitro group is excited to a diradical state. This excited state then abstracts a hydrogen atom from the benzylic carbon, initiating a cascade of electronic rearrangements that culminate in the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct.
This multi-step process involves the formation of a key aci-nitro intermediate, the decay of which is a critical determinant of the overall release kinetics. The efficiency of this entire process is quantified by the quantum yield (Φ), which represents the fraction of absorbed photons that result in a successful cleavage event.
Caption: Generalized mechanism for the photocleavage of o-nitrobenzyl-based PPGs.
Comparative Performance of Nitrobenzyl Alcohols
The choice of a specific o-nitrobenzyl derivative is dictated by the requirements of the application, including the desired wavelength of activation, the required cleavage efficiency, and the sensitivity of the substrate to the reaction conditions. The substitution pattern on the aromatic ring plays a crucial role in tuning these properties.
| Protecting Group | Typical Absorption Max (λmax) | Typical Photolysis Wavelength | Quantum Yield (Φ) | Key Features & Considerations |
| 2-Nitrobenzyl (oNB) | 260-350 nm | 300-365 nm | 0.01-0.3 | Baseline Standard: Well-established, predictable mechanism. Drawbacks: Requires potentially phototoxic UV light; quantum yield is highly dependent on the leaving group. |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 nm | 350-365 nm | 0.006-0.16 | Red-Shifted Absorption: Methoxy groups act as electron-donating groups, shifting the absorption to longer, less damaging wavelengths. May have a lower quantum yield in some cases. |
| This compound | Predicted: Similar to oNB | Predicted: ~300-365 nm | Predicted: Potentially higher than oNB | Hypothesized Performance: The electron-donating methyl group at the 5-position is expected to subtly influence the electronic properties of the chromophore. While a significant shift in λmax is not anticipated, the methyl group may favorably affect the stability of intermediates, potentially leading to a modest increase in the quantum yield compared to the unsubstituted oNB. |
The Role of Aromatic Substituents: An In-Depth Look
The electronic nature of substituents on the nitrobenzyl ring directly impacts the photophysical and photochemical properties of the protecting group.
-
Electron-Donating Groups (EDGs): Substituents like methoxy groups (-OCH₃) increase the electron density of the aromatic ring. This generally leads to a bathochromic (red) shift in the absorption maximum, allowing for the use of longer, less energetic, and often less phototoxic wavelengths of light for cleavage. This is the key advantage of the DMNB protecting group.
-
The 5-Methyl Group: A methyl group (-CH₃) is a weak electron-donating group through hyperconjugation and induction. Its effect on the absorption spectrum is expected to be less pronounced than that of the two methoxy groups in DMNB. Therefore, the λmax of a 5-methyl-2-nitrobenzyl protected compound is likely to be very similar to that of the parent oNB system. However, the electron-donating nature of the methyl group could potentially stabilize the radical cation character that may develop in the transition state of the hydrogen abstraction step, which could lead to a more efficient cleavage and a higher quantum yield compared to the unsubstituted oNB. A systematic study on substituted o-nitrobenzyl esters found that the nature of the leaving group (the protected molecule) often has a more dominant effect on the photolysis rate than the electronic effects of substituents on the aromatic ring.
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups can shift the absorption to shorter wavelengths (a hypsochromic or blue shift) and can also influence the quantum yield, though the effects can be complex.
Experimental Protocols
The following protocols provide a general framework for the protection of an alcohol with a nitrobenzyl group and its subsequent photolytic deprotection. Optimization will be necessary for specific substrates.
Protocol 1: Protection of an Alcohol with a Nitrobenzyl Bromide
This protocol describes a standard Williamson ether synthesis for the installation of the photolabile protecting group.
Materials:
-
Alcohol substrate
-
This compound, 2-nitrobenzyl bromide, or 4,5-dimethoxy-2-nitrobenzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol substrate (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the corresponding nitrobenzyl bromide (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Photochemical Deprotection
This protocol outlines a general procedure for the light-induced cleavage of the nitrobenzyl protecting group.
Materials:
-
Nitrobenzyl-protected substrate
-
Appropriate solvent (e.g., methanol, acetonitrile, dichloromethane, often with a buffer for aqueous solutions)
-
UV photoreactor or a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for λ > 300 nm)
-
Quartz or Pyrex reaction vessel
Procedure:
-
Dissolve the protected substrate in the chosen solvent in the reaction vessel. The concentration should be optimized to ensure efficient light penetration.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes, as oxygen can quench the excited state.
-
Irradiate the solution with the UV source while maintaining a constant temperature (e.g., with a cooling fan or water bath).
-
Monitor the progress of the reaction by TLC, LC-MS, or ¹H NMR.
-
Once the deprotection is complete, remove the solvent under reduced pressure.
-
Purify the deprotected product and the nitrosobenzaldehyde byproduct by flash column chromatography or crystallization.
Caption: A typical experimental workflow for the photolytic deprotection of a nitrobenzyl-protected compound.
Conclusion and Future Outlook
The ortho-nitrobenzyl family of photolabile protecting groups remains a cornerstone of modern synthetic chemistry. While the parent 2-nitrobenzyl alcohol and the red-shifted 4,5-dimethoxy-2-nitrobenzyl alcohol are the most characterized members of this class, other derivatives such as this compound offer potential for fine-tuning the properties of the protecting group.
Based on established chemical principles, the 5-methyl substituent is predicted to have a modest, potentially positive, impact on the quantum yield of photodeprotection compared to the unsubstituted analog, without significantly altering the required wavelength of irradiation. This makes it a potentially attractive alternative in applications where maximizing cleavage efficiency is critical.
References
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Photolabile protecting group - Wikipedia. Available at: [Link]
-
o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. 2006;12(18):4917-4928. Available at: [Link]
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Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl - Journal of High School Science. Available at: [Link]
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Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF - ResearchGate. Available at: [Link]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. 2013;113(1):119-191. Available at: [Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. 2022;7(40):35917-35925. Available at: [Link]
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. 2023;123(9):5823-5899. Available at: [Link]
-
The 4,5‐dimethoxy‐2‐nitrobenzyl (DMNB) moiety in red as an example for... - ResearchGate. Available at: [Link]
-
Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC - NIH. Available at: [Link]
-
Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP | Request PDF - ResearchGate. Available at: [Link]
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Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC - NIH. Available at: [Link]
-
A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC - NIH. Available at: [Link]
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - Penn Engineering. Available at: [Link]
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o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation | Request PDF - ResearchGate. Available at: [Link]
-
Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry. 1999;64(13):4887-4896. Available at: [Link]
-
Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences. 2003;100(2):409-413. Available at: [Link]
-
Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. 2004;126(14):4581-4595. Available at: [Link]
-
Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups - Oxford Academic. Available at: [Link]
A Cost-Benefit Analysis of Synthetic Routes to (5-Methyl-2-nitrophenyl)methanol: A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methyl-2-nitrophenyl)methanol is a crucial building block in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals.[1][][3] The strategic selection of a synthetic pathway to this intermediate is paramount, directly impacting production costs, scalability, and overall efficiency. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data, to empower researchers and drug development professionals in making informed decisions.
Route 1: Selective Reduction of 5-Methyl-2-nitrobenzaldehyde
This approach is the most direct and commonly employed method for synthesizing this compound. It involves the chemoselective reduction of the aldehyde functional group while preserving the nitro group.
Figure 1: Workflow for the reduction of 5-Methyl-2-nitrobenzaldehyde.
Expertise & Experience: The Choice of Reducing Agent
The critical decision in this synthetic route lies in the selection of the reducing agent. The goal is to achieve high chemoselectivity for the aldehyde reduction without affecting the nitro group.
-
Sodium Borohydride (NaBH₄): This reagent is a mild and highly selective reducing agent for aldehydes and ketones.[4][5] It is relatively safe to handle, cost-effective, and typically provides high yields of the desired alcohol.[6] The reaction is generally performed in alcoholic solvents like methanol or ethanol.[5] A potential drawback is the need for an acidic workup to neutralize the reaction and hydrolyze the borate esters.[6]
-
Borane-THF Complex (BH₃·THF): This reagent can also be employed for the reduction of aldehydes. It offers high yields, as demonstrated in the synthesis of a related compound, (5-methoxy-2-nitrophenyl)methanol, where a 97% yield was achieved.[7]
-
Catalytic Hydrogenation: While effective for reducing aldehydes, catalytic hydrogenation with reagents like H₂/Pd-C also readily reduces nitro groups.[8] Therefore, achieving selectivity with this method is challenging and generally not preferred for this specific transformation.
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Typical Yield (%) | Relative Cost | Safety Considerations | Scalability |
| Sodium Borohydride | 85-95% | Low | Reacts with water and acids to produce hydrogen gas. | High |
| Borane-THF | ~97%[7] | Moderate | Flammable, reacts with water. | High |
Experimental Protocol: Reduction with Sodium Borohydride
-
Reaction Setup: In a round-bottom flask, dissolve 5-methyl-2-nitrobenzaldehyde (1.0 equivalent) in methanol.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[9]
-
Work-up: Once the reaction is complete, carefully add a 1N HCl solution to quench the excess NaBH₄ and neutralize the mixture.[5]
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Route 2: Nitration of 4-Methylbenzyl Alcohol
An alternative strategy involves the nitration of the readily available 4-methylbenzyl alcohol.[10] This electrophilic aromatic substitution introduces the nitro group onto the benzene ring.
Figure 2: Workflow for the nitration of 4-Methylbenzyl alcohol.
Expertise & Experience: Controlling Regioselectivity
The primary challenge in this route is controlling the regioselectivity of the nitration. Both the methyl and hydroxymethyl groups are ortho-, para-directing activators, leading to a mixture of isomers.[11][12] The formation of the desired 2-nitro isomer must compete with the formation of the 3-nitro isomer. The use of specific catalysts and reaction conditions can influence the isomer ratio.[13][14][15] For instance, nitration of toluene often yields a mixture of ortho and para isomers, with a smaller amount of the meta product.[14]
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Reduction | Route 2: Nitration |
| Starting Material | 5-Methyl-2-nitrobenzaldehyde | 4-Methylbenzyl Alcohol[10] |
| Key Challenge | Chemoselectivity | Regioselectivity[11] |
| Yield | High (typically >85%) | Moderate (due to isomer formation) |
| Purification | Generally straightforward | Challenging isomer separation |
| Cost of Starting Material | Higher | Lower |
| Overall Cost-Effectiveness | Potentially higher due to better yield and easier purification | Can be lower if efficient isomer separation is achieved |
Experimental Protocol: Nitration of 4-Methylbenzyl Alcohol
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Reaction Setup: Dissolve 4-methylbenzyl alcohol in a suitable solvent and cool to 0 °C.
-
Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise to the solution of 4-methylbenzyl alcohol, maintaining a low temperature.
-
Reaction Monitoring: Stir the reaction mixture at low temperature for several hours, monitoring the progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Extraction: Extract the product mixture with an organic solvent.
-
Purification: Wash the organic layer with water and brine. The isomeric mixture must then be separated by column chromatography or fractional crystallization to isolate the desired this compound.
Route 3: Grignard Reaction with 5-Methyl-2-nitrobenzaldehyde
A less common but viable route involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with 2-nitrobenzaldehyde. However, this would produce a secondary alcohol, not the primary alcohol of interest. A more relevant Grignard approach would involve the reaction of a suitable Grignard reagent with formaldehyde, but the starting material would need to be a brominated nitrotoluene, which presents its own synthetic challenges. Due to the reactivity of Grignard reagents with nitro groups, this route is generally not favored.[16][17][18][19][20]
Conclusion and Recommendations
For researchers and drug development professionals, the reduction of 5-methyl-2-nitrobenzaldehyde with sodium borohydride (Route 1) stands out as the most reliable and efficient method for the synthesis of this compound. This route offers high yields, straightforward purification, and good scalability. While the starting material may be more expensive, the overall process is often more cost-effective due to the higher efficiency and reduced purification challenges.
The nitration of 4-methylbenzyl alcohol (Route 2) presents a more economical option in terms of starting material cost. However, the significant challenge of controlling regioselectivity and the subsequent difficult purification of the desired isomer can offset this initial cost advantage. This route may be considered in scenarios where a lower purity product is acceptable or where advanced separation technologies are readily available.
Ultimately, the choice of synthetic route will depend on the specific project requirements, including budget, desired purity, and available equipment and expertise.
References
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- The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. (n.d.). Journal of Chemical Education.
- Vulcanchem. (n.d.). (2-Methyl-5-nitrophenyl)methanol.
- ChemicalBook. (n.d.). 5-Methoxy-2-nitrobenzyl alcohol synthesis.
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- PubChem. (n.d.). (4-Methyl-2-nitrophenyl)methanol.
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- ResearchGate. (2025). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid.
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validating the structure of (5-Methyl-2-nitrophenyl)methanol using X-ray crystallography
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which all subsequent research is built. A molecule's conformation, stereochemistry, and intermolecular interactions in the solid state dictate its physicochemical properties, from solubility and stability to its ability to interact with a biological target. This guide provides an in-depth comparison of analytical techniques for the structural validation of (5-Methyl-2-nitrophenyl)methanol, a nitroaromatic compound of interest for synthetic chemistry and potential pharmaceutical applications.
While spectroscopic methods provide essential data on connectivity and functional groups, Single-Crystal X-ray Crystallography remains the definitive, "gold standard" technique for elucidating the precise atomic arrangement in the solid state.[1][2] This guide will present a comprehensive, field-proven protocol for the de novo structural determination of this compound using X-ray crystallography, framed as a workflow for a previously uncharacterized compound. We will then objectively compare this powerful method with orthogonal techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)—to demonstrate how a multi-faceted analytical approach provides an irrefutable validation of molecular structure.
Part 1: The Definitive Method: Single-Crystal X-ray Crystallography
X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of an incident X-ray beam.[3] This technique provides an unparalleled level of detail, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules within a crystal lattice.[4] The following protocol outlines the necessary steps to achieve this for this compound.
Experimental Protocol: From Powder to Structure
Causality Behind Experimental Choices: The success of a crystallographic experiment is entirely dependent on the quality of the single crystal. The entire workflow, from synthesis to data collection, is optimized to produce a well-ordered, single crystalline sample free from significant defects.
1. Synthesis and High-Purity Recrystallization:
-
Synthesis: this compound can be synthesized via the reduction of 5-methyl-2-nitrobenzaldehyde using a mild reducing agent like sodium borohydride in an alcoholic solvent.
-
Purity Requirement: The starting material for crystallization must be of high purity (>98%), as impurities can inhibit crystal growth or become incorporated into the lattice, leading to poor diffraction quality.[5]
-
Protocol:
-
Dissolve the crude synthesized product in a minimal amount of a hot solvent, such as isopropanol or ethyl acetate.
-
If impurities are present, perform a hot filtration to remove any insoluble material.
-
Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a 4°C refrigerator.
-
Collect the resulting crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Verify purity using ¹H NMR and HPLC before proceeding.
-
2. Growing Diffraction-Quality Single Crystals:
-
Challenge: Obtaining a single crystal of suitable size and quality is often the most challenging step. For a small molecule like this compound (M.P. 66-67°C), several methods should be screened in parallel.[6][]
-
Protocol - Screening Methods:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days.[5]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or heptane). The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and promoting crystallization.[6]
-
Controlled Cooling: Prepare a saturated solution of the compound in a solvent like ethanol or toluene at an elevated temperature (e.g., 40-50°C). Slowly cool the solution at a controlled rate (e.g., 1-2°C per hour) to induce the growth of large, well-ordered crystals.[8]
-
3. X-ray Diffraction Data Collection:
-
Rationale: The crystal is cooled to cryogenic temperatures (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper, higher-resolution diffraction pattern.[9]
-
Protocol:
-
Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope.
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal on the diffractometer, which is equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[10]
-
Cool the crystal under a stream of cold nitrogen gas to 100 K.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. A full dataset may require hundreds of images to capture all unique reflections.[3][11]
-
4. Structure Solution and Refinement:
-
Logic: The collected diffraction intensities represent the Fourier transform of the crystal's electron density. The "phase problem" prevents direct reconstruction of the structure.[3] For small molecules, this is overcome using computational "direct methods" to generate an initial structural model, which is then refined.[12]
-
Protocol:
-
Data Processing: Process the raw diffraction images to determine the unit cell dimensions, space group, and to integrate the intensities of each diffraction spot.[11]
-
Structure Solution: Use software (e.g., SHELXT) to solve the phase problem and generate an initial electron density map, from which an initial atomic model is built.[4]
-
Structure Refinement: Iteratively refine the atomic positions and thermal parameters against the experimental data using a least-squares method (e.g., with SHELXL). This process minimizes the difference between the observed and calculated structure factor amplitudes.[12][13] The quality of the final structure is assessed using metrics like the R-factor (residual factor), which should typically be below 5-7% for a well-resolved small molecule structure.
-
Workflow Visualization
Part 2: Orthogonal Validation & Complementary Data
While X-ray crystallography provides the definitive solid-state structure, other techniques are essential for confirming the covalent structure and providing data on the molecule's properties in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule by probing the magnetic properties of atomic nuclei.[14][15] It is the primary method for characterizing organic compounds in the solution state.
-
¹H NMR Protocol:
-
Dissolve ~5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
-
Expected ¹H NMR Data (Predicted):
-
Aromatic Protons (3H): Complex signals between 7.0-8.0 ppm.
-
Methylene Protons (-CH₂OH, 2H): A singlet or doublet around 4.8 ppm.
-
Hydroxyl Proton (-OH, 1H): A broad singlet, variable chemical shift.
-
Methyl Protons (-CH₃, 3H): A singlet around 2.4 ppm.
-
-
¹³C NMR Protocol: Acquired on the same sample, often requiring a longer acquisition time.
-
Information Gained: Confirms the carbon-hydrogen framework and the presence of all expected functional groups, validating the covalent bonding arrangement.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and providing structural clues from its fragmentation pattern.[16][17]
-
Electron Ionization (EI) MS Protocol:
-
Introduce a small amount of the solid or a dilute solution into the mass spectrometer.
-
Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Analyze the resulting ions.
-
-
Expected EI-MS Data (Predicted):
-
Information Gained: Provides definitive confirmation of the molecular formula (especially with high-resolution MS) and supports the proposed structure through predictable fragmentation.[17]
Part 3: Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the specific question being asked. For this compound, these three techniques provide complementary, and critically, self-validating information.
Data Summary and Comparison
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sample State | High-quality single crystal (solid) | Solution (e.g., in CDCl₃) | Solid or solution (vaporized in vacuum) |
| Primary Information | 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing[4] | Covalent structure (atom connectivity), solution conformation[14] | Molecular weight, elemental formula (HRMS), fragmentation patterns |
| Key Strengths | Unambiguous, definitive 3D structure determination; reveals intermolecular interactions. | Excellent for determining connectivity in solution; non-destructive. | High sensitivity; provides exact molecular formula. |
| Critical Limitations | Requires a suitable single crystal, which can be difficult to grow; provides no data on solution dynamics. | Provides an average structure in solution; less sensitive than MS; cannot determine absolute stereochemistry alone. | Provides no stereochemical or conformational information; structure is inferred from fragments.[16] |
| Application to Topic | Provides the definitive solid-state structure, confirming the relative positions of the methyl, nitro, and methanol groups on the phenyl ring. | Confirms the C-H framework and functional group connectivity in solution, ensuring the correct isomer was synthesized. | Confirms the molecular formula is C₈H₉NO₃ and provides fragmentation data consistent with the proposed structure. |
Decision Workflow for Structural Analysis
This diagram illustrates the logical process for selecting the appropriate analytical technique(s) based on the research objective.
Conclusion
The structural validation of a compound like this compound is a critical exercise in ensuring data integrity for any subsequent research, particularly in the exacting field of drug development. While NMR and Mass Spectrometry are indispensable for confirming molecular formula and connectivity, Single-Crystal X-ray Crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional structure. It reveals not just the molecule itself, but how it arranges and interacts with its neighbors in the solid state. By employing these techniques synergistically, researchers can build a self-validating system of evidence, leading to an unambiguous and comprehensive understanding of the molecule's structure, forming a solid foundation for future discovery.
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Byrn, S. R., et al. (1998). The Crystallization of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds. Molecular Crystals and Liquid Crystals, 313(1), 271-276. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of (5-Methyl-2-nitrophenyl)methanol in Complex Mixtures
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Specificity in Bioanalysis
In the landscape of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is paramount. The reliability of pharmacokinetic, toxicokinetic, and biomarker data hinges on the specificity of the analytical method used.[1][2][3] An often-underestimated challenge is analytical interference, where endogenous or exogenous compounds in the sample matrix masquerade as the analyte of interest, leading to inaccurate measurements.[4][5] Cross-reactivity, a specific form of interference, occurs when a detection system (e.g., an antibody or a mass spectrometer transition) recognizes and responds to molecules structurally similar to the target analyte.[6][7]
This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of (5-Methyl-2-nitrophenyl)methanol (CAS 66424-92-8), a nitrophenyl compound, within complex biological mixtures.[8] We will explore this topic through the lens of two orthogonal analytical platforms: the traditional ligand-binding assay (Immunoassay) and the modern gold-standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principles and protocols detailed herein are designed to serve as a robust framework for validating the specificity of any bioanalytical method, ensuring data integrity for regulatory submissions and critical decision-making.[1][9]
The Analyte and the Challenge: this compound
This compound is an organic compound with a molecular weight of 167.16 g/mol .[10][11] Its structure, featuring a substituted benzene ring with methyl, nitro, and hydroxymethyl functional groups, presents a distinct analytical challenge. The presence of these functional groups and their specific arrangement (ortho-nitro and meta-methyl relative to the methanol group) creates the potential for cross-reactivity with various structural isomers and metabolites.
Potential Cross-Reactants ("The Alternatives"): In any rigorous cross-reactivity study, the selection of potential interferents is a critical first step. The choice should be based on structural similarity and metabolic plausibility. For our target, logical candidates include:
-
Positional Isomers: Compounds with the same molecular formula (C8H9NO3) but different substituent arrangements, such as:
-
Structurally Related Compounds: Molecules that could be metabolites or synthetic precursors.
-
(5-Amino-2-nitrophenyl)methanol (a potential metabolite via nitro reduction)[14]
-
2-Nitro-5-methylbenzoic acid (a potential oxidation product)
-
(2-Nitrophenyl)methanol (lacks the methyl group)
-
The core scientific question is: can our analytical method distinguish the target analyte from these closely related structures in a complex environment like human plasma?
Comparative Experimental Design: Immunoassay vs. LC-MS/MS
We will compare two fundamentally different approaches to answering this question. The choice of method profoundly impacts the nature and reliability of the specificity data obtained.
-
Immunoassay (e.g., Competitive ELISA): Relies on the specific binding of an antibody to the analyte. Its specificity is dictated entirely by the antibody's paratope and its affinity for the target's epitope.[15][16] Cross-reactivity occurs when the antibody binds to a non-target molecule.[17][18]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Utilizes a two-dimensional separation. First, chromatographic separation based on physicochemical properties (e.g., polarity), followed by mass spectrometric detection based on the unique mass-to-charge ratio (m/z) of the parent ion and its fragments.[19][20][21] Interference can still occur if a compound is both chromatographically and isobarically identical.[4]
The following workflow diagram illustrates the overall process for assessing cross-reactivity.
Caption: General workflow for assessing analytical cross-reactivity.
Methodology 1: Immunoassay Cross-Reactivity Protocol (Competitive ELISA)
The principle of a competitive ELISA is that the free analyte in a sample competes with a labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in a lower signal.
Rationale for Experimental Choices:
-
High Concentration Spike: We test potential cross-reactants at a concentration significantly higher than the upper limit of quantification (ULOQ) of the assay. This represents a worst-case scenario and is essential for detecting even weak binding interactions.
-
Blank Matrix: Using the intended biological matrix (e.g., human plasma) is crucial, as matrix components can influence antibody-antigen binding.[22]
Step-by-Step Protocol: Competitive ELISA
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific to this compound. Incubate overnight at 4°C, then wash.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature, then wash.
-
Standard Curve Preparation: Prepare a standard curve of the target analyte, this compound, in blank plasma, ranging from the LLOQ to the ULOQ.
-
Cross-Reactant Sample Preparation: Spike each potential cross-reactant individually into blank plasma at a high concentration (e.g., 100x the ULOQ of the target analyte).
-
Competitive Reaction: Add the standard curve samples, control samples, and the cross-reactant-spiked samples to the plate. Immediately add an enzyme-conjugated version of this compound to all wells. Incubate for 1-2 hours.
-
Signal Development: Wash the plate thoroughly. Add a substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 450 nm).
-
Calculation:
-
Plot the standard curve (absorbance vs. concentration).
-
Determine the "apparent concentration" of the target analyte in the cross-reactant samples by interpolating their absorbance values from the standard curve.
-
Calculate the percent cross-reactivity (%CR) using the formula: %CR = (Apparent Concentration / Actual Concentration of Cross-Reactant) * 100
-
Methodology 2: LC-MS/MS Specificity & Interference Protocol
LC-MS/MS provides superior specificity by separating compounds in time (chromatography) and by mass (mass spectrometry).[19][23] The key is to develop a method where the target analyte and potential interferents have different retention times or different mass transitions.
Rationale for Experimental Choices:
-
Matrix Effect Assessment: Biological matrices can suppress or enhance the ionization of an analyte, a phenomenon known as the matrix effect.[5][24][25] It is critical to assess this to ensure that a lack of signal is due to true absence and not ionization suppression.[26]
-
Multiple Reaction Monitoring (MRM): This highly specific detection mode monitors a specific precursor ion to product ion transition, filtering out most chemical noise.
Step-by-Step Protocol: LC-MS/MS
-
Sample Preparation: Use a validated extraction method (e.g., protein precipitation or solid-phase extraction) to remove the bulk of the matrix components from plasma samples.
-
Standard & QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking the target analyte into blank plasma.
-
Interference Sample Preparation:
-
Specificity Zero Sample: Analyze a blank plasma sample to check for endogenous interferences at the analyte's retention time.
-
Cross-Reactant Spiked Samples: Spike each potential cross-reactant individually into blank plasma at a high concentration.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Use a chromatographic method optimized to separate the target analyte from its isomers.
-
Monitor the specific MRM transition for this compound and a stable isotope-labeled internal standard.
-
-
Data Analysis:
-
Integrate the peak area for the target analyte in all samples.
-
In the cross-reactant spiked samples, any peak detected at the retention time and MRM transition of the target analyte represents interference.
-
Per FDA guidance, the response of an interfering component should be less than 20% of the response of the LLOQ for the target analyte.[27]
-
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A Comparative Guide to the Photolytic Cleavage Efficiency of (5-Methyl-2-nitrophenyl)methanol for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of complex molecule synthesis and drug development, the strategic use of photolabile protecting groups (PPGs) is paramount.[1] These molecular tools offer unparalleled spatiotemporal control over the release of bioactive compounds, driven by the clean and traceless reagent of light.[1][2] Among the arsenal of available PPGs, ortho-nitrobenzyl derivatives have emerged as a versatile and widely adopted class.[3][4] This guide provides an in-depth comparison of the photolytic cleavage efficiency of a key member of this family, (5-Methyl-2-nitrophenyl)methanol, against other relevant alternatives. By examining the underlying photochemical mechanisms, quantitative performance data, and experimental protocols, this document aims to equip researchers with the critical insights needed to make informed decisions in their experimental designs.
The o-Nitrobenzyl Family: A Legacy of Photochemical Precision
The ortho-nitrobenzyl (ONB) group and its derivatives are mainstays in the field of photoremovable protecting groups, valued for their ability to protect a wide array of functional groups, including alcohols, amines, carboxylic acids, and phosphates.[5][6] The core mechanism of their photolytic cleavage involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[5][6] This intermediate then undergoes a series of rearrangements to release the protected molecule and form an o-nitrosobenzaldehyde byproduct.[7][8]
This compound, also known as 5-methyl-2-nitrobenzyl alcohol, fits squarely within this mechanistic framework. The methyl group at the 5-position serves to modulate the electronic properties of the aromatic ring, which can influence both the absorption characteristics and the quantum yield of the photolytic process.
Visualizing the Cleavage: Mechanism and Workflow
The photolytic cleavage of an alcohol protected by the (5-Methyl-2-nitrophenyl)methyl group proceeds through a well-established pathway. The following diagram illustrates this process:
Caption: Photolytic cleavage of a (5-Methyl-2-nitrophenyl)methyl protected alcohol.
To quantitatively assess the efficiency of this process, a standardized experimental workflow is essential. The following diagram outlines a typical procedure for measuring the quantum yield of photolysis:
Caption: Experimental workflow for determining the photolysis quantum yield.
Performance Metrics: A Comparative Analysis
The efficiency of a photolabile protecting group is primarily evaluated based on its quantum yield (Φ), which represents the number of molecules undergoing a specific event (in this case, cleavage) per photon absorbed. A higher quantum yield signifies a more efficient photoreaction. Molar extinction coefficient (ε) at the irradiation wavelength is another crucial parameter, as it dictates the amount of light absorbed by the molecule. The product of these two, the decaging efficiency (δu = ε × Φ), provides a comprehensive measure of the overall performance.[2]
| Photolabile Protecting Group | Typical Quantum Yield (Φ) | Molar Extinction Coefficient (ε) at ~365 nm (M⁻¹cm⁻¹) | Key Characteristics & Considerations |
| o-Nitrobenzyl (ONB) | 0.01 - 0.1 | ~600 | The parent compound, widely used but with relatively low quantum yield.[4][9] |
| This compound | Not explicitly found | Not explicitly found | The methyl group is expected to have a modest electronic effect, potentially slightly enhancing the quantum yield compared to the parent ONB. |
| 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) | ~0.41 (in MeOH) | ~230 | Higher quantum yield than ONB, but lower absorptivity.[3][10] The α-methyl group can accelerate cleavage.[2] |
| p-Hydroxyphenacyl (pHP) | 0.10 - 1.0 | Varies | Known for rapid release rates and clean reactions, making it suitable for kinetic studies.[4][9] |
| Coumarin-based PPGs | Varies (can be high) | High | Often exhibit red-shifted absorption maxima, allowing for the use of longer, less phototoxic wavelengths.[2] |
Note: The quantum yield is highly dependent on the leaving group and the solvent system.[11]
The photolysis of o-nitrobenzyl compounds can also lead to the formation of side products, such as the corresponding nitrosobenzaldehyde, which can be toxic and may absorb light at the same wavelength used for photolysis, thereby reducing the efficiency of the desired reaction.[7] In the presence of oxygen, oxidative side reactions can occur, yielding nitrobenzoyl derivatives, which can be problematic in applications like RNA synthesis.[12]
Experimental Protocols
Protocol 1: Synthesis of a (5-Methyl-2-nitrophenyl)methyl Protected Alcohol
This protocol provides a general method for the protection of an alcohol using this compound.
Materials:
-
This compound
-
Alcohol to be protected
-
Anhydrous Dichloromethane (DCM)
-
A suitable coupling reagent (e.g., dicyclohexylcarbodiimide/4-dimethylaminopyridine (DCC/DMAP) for carboxylic acids to form esters, or conversion of the alcohol to a bromide followed by Williamson ether synthesis)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Activation of this compound (Example for ether synthesis):
-
Convert this compound to 5-methyl-2-nitrobenzyl bromide using a standard brominating agent (e.g., PBr₃ or CBr₄/PPh₃).
-
-
Protection Reaction:
-
Dissolve the alcohol to be protected and a non-nucleophilic base (e.g., sodium hydride) in an anhydrous aprotic solvent like THF or DMF.
-
Add the 5-methyl-2-nitrobenzyl bromide dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Determination of Photolytic Cleavage Quantum Yield
This protocol outlines a method for measuring the quantum yield of photolysis using chemical actinometry.[13][14]
Materials:
-
Photolabile protected compound
-
Potassium ferrioxalate (chemical actinometer)
-
1,10-Phenanthroline solution
-
Buffer solution (e.g., phosphate-buffered saline, PBS)
-
Monochromatic light source (e.g., mercury lamp with a filter for 365 nm)
-
UV-Vis spectrophotometer
-
HPLC system
Procedure:
-
Preparation of Solutions:
-
Prepare a solution of the photolabile compound of known concentration in the desired solvent.
-
Prepare a solution of potassium ferrioxalate of known concentration.
-
-
Irradiation:
-
Place a known volume of the sample solution and the actinometer solution in separate, identical cuvettes.
-
Irradiate both solutions simultaneously with the monochromatic light source for a specific period. Ensure that the light absorption is low (<10%) to maintain a constant light intensity throughout the solution.
-
-
Analysis of the Actinometer:
-
After irradiation, add the 1,10-phenanthroline solution to the irradiated ferrioxalate solution. This will form a colored complex with the Fe²⁺ ions produced during photolysis.
-
Measure the absorbance of the complex at its λmax (~510 nm) using a UV-Vis spectrophotometer to determine the number of photons absorbed.
-
-
Analysis of the Sample:
-
Analyze the irradiated sample solution using HPLC to quantify the amount of the released substrate and the remaining protected compound.
-
-
Calculation of Quantum Yield (Φ):
-
The quantum yield is calculated using the following formula: Φ_sample = (moles of product formed) / (moles of photons absorbed by the sample)
-
The moles of photons absorbed by the sample can be determined from the actinometry data.
-
Conclusion and Future Perspectives
This compound represents a valuable member of the o-nitrobenzyl family of photolabile protecting groups. While its specific photolytic cleavage efficiency is not extensively documented in the readily available literature, its structural similarity to other well-studied analogs suggests a reliable performance profile. The methyl substituent is anticipated to provide a subtle enhancement to its photochemical properties.
For researchers selecting a PPG, the choice will ultimately depend on the specific requirements of their application. For syntheses requiring high quantum efficiency, alternatives like NPPOC or certain coumarin-based groups might be more suitable.[2][10] For applications demanding rapid release kinetics, p-hydroxyphenacyl PPGs are a strong consideration.[4] However, for general-purpose applications where robust and predictable photolytic cleavage is required, this compound and its parent ONB group remain highly relevant.
Future research should focus on the precise determination of the quantum yield and molar extinction coefficient of this compound and its derivatives under various experimental conditions. This will enable a more direct and quantitative comparison with other PPGs and facilitate its broader application in complex chemical synthesis and drug delivery systems.
References
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- BenchChem. (2025). A Comparative Guide to Photolabile Protecting Groups in Complex Synthesis: A Cost-Benefit Analysis. BenchChem.
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Hasan, A., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition, 54(23), 6845-6849. [Link]
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Givens, R. S., & Klán, P. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5487-5549. [Link]
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Givens, R. S., & Klán, P. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Publications. [Link]
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Singh, A., & De, S. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Molecules, 23(8), 1877. [Link]
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Pfleiderer, W., et al. (2004). New Types of Very Efficient Photolabile Protecting Groups Based upon the[2-(2-Nitrophenyl)propoxy]carbonyl (NPPOC) Moiety. Helvetica Chimica Acta, 87(3), 620-659. [Link]
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Klán, P., & Wirz, J. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 112(1), 119-191. [Link]
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Anonymous. (n.d.). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science. [Link]
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U.S. Environmental Protection Agency. (1984). Experimental Protocol For Determining Photolysis Reaction Rate Constants. [Link]
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Laimgruber, S., et al. (2005). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 4(1), 65-70. [Link]
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Bochet, C. G. (2010). Photolabile Protecting Groups in Organic Synthesis. Semantic Scholar. [Link]
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Kó-ré, D., & Kele, P. (2022). Photoremovable Protecting Groups. Molecules, 27(13), 4242. [Link]
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Gstöttner, C., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(6), 735-745. [Link]
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Gaplovsky, M., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. [Link]
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A Senior Application Scientist's Guide to Substituted Nitrophenylmethanols: From Photochemical Gates to Synthetic Linchpins
Welcome to a comprehensive technical guide on the applications of substituted nitrophenylmethanols. This document is designed for researchers, medicinal chemists, and materials scientists who seek to leverage the unique chemical properties of these versatile compounds. We will move beyond a simple catalog of uses to provide a comparative analysis grounded in experimental data, explaining the causality behind synthetic choices and application-specific performance. Our focus is on providing actionable insights, whether you are designing a light-sensitive drug delivery system or planning a multi-step organic synthesis.
The Dichotomy of Nitrophenylmethanols: Two Faces of a Versatile Scaffold
Substituted nitrophenylmethanols are aromatic alcohols distinguished by the presence of a nitro (-NO₂) group on the phenyl ring. The position of this nitro group—ortho, meta, or para—relative to the benzylic alcohol function dramatically dictates the molecule's properties and primary applications.
-
ortho-Nitrophenylmethanols: The defining characteristic of the ortho-substituted isomers is their photochemical reactivity. The proximity of the nitro group to the benzylic carbon enables a light-induced intramolecular rearrangement, making them the foundation of the most widely used class of photolabile protecting groups (PPGs) , often called "caging" groups. These are the focus of our primary comparative analysis.
-
para-Nitrophenylmethanols: In contrast, the para-isomers are photochemically stable. Their utility stems from the reactivity of the alcohol and the electron-withdrawing nature of the nitro group, which makes them valuable synthetic intermediates in the production of pharmaceuticals and fine chemicals.[1][2]
This guide will first delve deep into the world of o-nitrobenzyl PPGs, providing a quantitative comparison with other caging technologies. Subsequently, we will explore the synthetic utility of the broader nitrophenylmethanol family.
The Premier Application: ortho-Nitrobenzyl Groups as Photochemical Gates
The ability to initiate or terminate a biological or chemical process with a pulse of light offers unparalleled spatiotemporal control. The o-nitrobenzyl (oNB) scaffold is the workhorse of this field, used to "cage" a vast array of functional groups, including carboxylic acids, phosphates, amines, and alcohols.[3] Irradiation with UV light cleaves the oNB group, releasing the active molecule and a benign o-nitrosobenzaldehyde byproduct.
Mechanism of Photocleavage: An Intramolecular Redox Reaction
The efficacy of the o-nitrobenzyl group is rooted in a well-defined photochemical mechanism. Understanding this pathway is crucial for optimizing release kinetics and minimizing side reactions.
-
Photoexcitation: The process begins with the absorption of a UV photon (typically 300-365 nm), which promotes the nitro group to an excited triplet state.[4]
-
Intramolecular Hydrogen Abstraction: In this excited state, the nitro group is sufficiently reactive to abstract a hydrogen atom from the adjacent benzylic carbon, forming an aci-nitro intermediate.[3][4] This is the key mechanistic step enabled by the ortho configuration.
-
Rearrangement and Release: The unstable aci-nitro intermediate rapidly rearranges, leading to the cleavage of the benzylic C-O bond and releasing the protected substrate (e.g., a carboxylic acid). The protecting group itself is converted into an o-nitrosobenzaldehyde.
Caption: The photocleavage pathway of o-nitrobenzyl protecting groups.
Comparative Analysis of Photolabile Protecting Groups
The choice of a PPG is a critical experimental decision. While the classic o-nitrobenzyl group is robust, various substitutions on the phenyl ring have been developed to fine-tune its properties. Furthermore, alternative classes of PPGs offer distinct advantages. The following table provides a quantitative comparison of key performance metrics.
| Photolabile Protecting Group (PPG) | Typical λmax (nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Key Features & Drawbacks |
| o-Nitrobenzyl (oNB) | 260–350 | 300–365 | 0.01–0.3 | Features: Well-established, predictable chemistry.[3] Drawbacks: Requires potentially phototoxic UV light; byproduct can be reactive. |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) | ~350 | 350–365 | 0.006–0.16 | Features: Red-shifted absorption reduces cellular damage; improved Φ in some cases.[3] Drawbacks: Still UV-activated; lower Φ than some alternatives. |
| Thiophenyl-NPPOC | ~365 | 365-405 | >0.4 | Features: High quantum yield and higher absorptivity leads to ~12x greater photolysis efficiency than standard groups.[5] Drawbacks: More complex synthesis. |
| p-Hydroxyphenacyl (pHP) | 300–350 | 300–350 | 0.1–0.4 (can approach 1.0) | Features: High quantum yields; very rapid release kinetics (>10⁸ s⁻¹); clean photoproducts.[3][6] Drawbacks: Requires UV activation; different release mechanism. |
| Coumarin-based (e.g., DEACM) | 350–450 | 365–450 | 0.01–0.2+ | Features: Visible light absorption; often fluorescent; good for two-photon applications.[3][7] Drawbacks: Can have lower stability; quantum yield sensitive to substitution. |
Expert Insights: The data reveals a critical trade-off: efforts to red-shift the absorption of oNB derivatives into the less-damaging near-UV range often lead to a decrease in the quantum yield of uncaging.[8] For applications demanding the highest temporal resolution (e.g., studying fast neuronal processes), the rapid release kinetics of p-hydroxyphenacyl groups are superior.[6] However, for robust applications in organic synthesis or on solid supports where irradiation time is less critical, the stability and predictability of DMNB and other oNB derivatives remain highly advantageous.
Experimental Protocols: A Practical Workflow
Trustworthy protocols are the bedrock of reproducible science. Here, we provide a validated, two-part protocol for the protection of a carboxylic acid with an o-nitrobenzyl group and its subsequent photolytic cleavage.
Part A: Synthesis of an o-Nitrobenzyl Ester (Caging)
This protocol describes a standard esterification using o-nitrobenzyl alcohol and a carboxylic acid activated by N,N'-dicyclohexylcarbodiimide (DCC).
Materials:
-
Carboxylic acid of interest (1.0 eq)
-
o-Nitrobenzyl alcohol (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), o-nitrobenzyl alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure o-nitrobenzyl ester.
Part B: Photolytic Deprotection (Uncaging)
This protocol outlines the general procedure for releasing the carboxylic acid from its caged form.
Materials:
-
o-Nitrobenzyl protected compound
-
Appropriate solvent (e.g., methanol, acetonitrile/water mixture)
-
Quartz reaction vessel or cuvette
-
UV light source with a band-pass filter (e.g., 365 nm Mercury arc lamp or UV LED)
-
Stir plate
Procedure:
-
Prepare a solution of the o-nitrobenzyl protected compound in the desired solvent within a quartz reaction vessel. The concentration should be optimized to balance light absorption and solubility.
-
If the reaction is pH-sensitive, use an appropriate buffer. Degas the solution with argon or nitrogen for 15-20 minutes to remove oxygen, which can sometimes interfere with the reaction.
-
Place the vessel before the UV light source at a fixed distance and begin irradiation while stirring the solution to ensure homogeneity.[9]
-
Monitor the disappearance of the starting material and the appearance of the product by HPLC or LC-MS at various time points.
-
Continue irradiation until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by chromatography or crystallization to remove the o-nitrosobenzaldehyde byproduct.[10]
Caption: A streamlined workflow for caging and uncaging a substrate.
Beyond Photochemistry: p-Nitrophenylmethanol as a Synthetic Workhorse
While the ortho isomer dominates photochemical applications, p-nitrophenylmethanol is a crucial intermediate in traditional organic synthesis, particularly in the pharmaceutical industry.[11] Its utility stems from two key features:
-
Reactive Hydroxyl Group: The primary alcohol can be easily converted into other functional groups (e.g., halides, ethers, esters) or used as a nucleophile.
-
Modifiable Nitro Group: The nitro group can be reduced to an amine, which is a gateway to a vast array of functionalities, including amides, sulfonamides, and diazonium salts.
This dual reactivity makes it a valuable starting material for complex molecules. For instance, p-nitrobenzyl alcohol is a key intermediate in the synthesis of the side chain for meropenem, a broad-spectrum carbapenem antibiotic.[11] It is also a precursor for p-aminobenzyl alcohol, an important intermediate for certain antitumor drugs.[11]
The typical synthetic strategy involves first utilizing the alcohol functionality for chain extension or coupling, while carrying the nitro group through several steps, before finally reducing the nitro group to an amine for a late-stage functionalization. This approach leverages the stability of the nitro group to many common reaction conditions.
Conclusion and Future Outlook
Substituted nitrophenylmethanols are a class of compounds with a pronounced structure-function dichotomy. The ortho isomers, particularly the DMNB/NV scaffold, remain a cornerstone of photolabile protecting group chemistry, enabling precise control over chemical and biological systems. While newer PPGs based on coumarin or BODIPY scaffolds offer exciting possibilities with visible-light activation, the predictability and robustness of the o-nitrobenzyl family ensure their continued relevance.[3][7] Concurrently, the photochemically inert para isomers serve as indispensable and cost-effective building blocks in multi-step synthesis, highlighting their importance in the practical construction of complex, high-value molecules like pharmaceuticals.[1][2]
Future research will likely focus on developing o-nitrobenzyl derivatives with higher two-photon absorption cross-sections for deeper tissue penetration and on integrating these photolabile units into novel materials for applications in 3D printing, data storage, and smart hydrogels.
References
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Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the photocleavage reaction of a generic... [Diagram]. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Organic Syntheses Procedure. Retrieved from [Link]
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ResearchGate. (n.d.). Final step in the synthesis of o-nitrobenzyl NB compounds... [Diagram]. Retrieved from [Link]
-
Lee, H. G., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. Retrieved from [Link]
-
Ellis-Davies, G. C. (n.d.). Flash photolysis of caged compounds. The University of Texas at Dallas. Retrieved from [Link]
-
Jayaraj, U., et al. (2019). Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers. Photochemical & Photobiological Sciences. Retrieved from [Link]
-
Pawaiya, P., et al. (n.d.). Synthesis and Characterization of analogues of Zeolites and their role as catalyst in Cannizzaro Reaction of p-nitrobenzaldehyde by self oxidation and reduction. Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]
-
Journal of High School Science. (2020). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Retrieved from [Link]
- Google Patents. (2020). CN108117490B - Preparation method of p-nitrobenzyl alcohol.
- Google Patents. (n.d.). CN107778181B - Novel synthesis process of o-nitrobenzyl bromide.
- Google Patents. (n.d.). CN105801422A - Preparation method of o-nitrobenzol.
-
Papageorgiou, G., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6879. Retrieved from [Link]
-
ResearchGate. (n.d.). o-nitrobenzyl and coumarin derived bioconjugates and biomaterials. [Figure]. Retrieved from [Link]
-
Givens, R. S., et al. (2009). p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity. Photochemical & Photobiological Sciences, 8(4), 492-502. Retrieved from [Link]
-
Hasan, A., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition, 54(23), 6841-6844. Retrieved from [Link]
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ResearchGate. (n.d.). 3-Nitro-2-naphthalenemethanol: A Photocleavable Protecting Group for Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). O-Nitrophenylethylene Glycol: A Photosensitive Protecting Group for Aldehydes and Ketones. Retrieved from [Link]
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ResearchGate. (n.d.). Photochemical substitution on 5. [Table]. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling (5-Methyl-2-nitrophenyl)methanol
This guide provides essential, immediate safety and logistical information for the handling and disposal of (5-Methyl-2-nitrophenyl)methanol (CAS No. 66424-92-8). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. This document is structured to provide clear, procedural guidance based on the best available data.
Hazard Assessment and Core Safety Principles
The foundational principle for handling this compound is the Precautionary Principle . In the absence of complete hazard data, we must assume the substance is hazardous and implement controls to minimize exposure. This guide is built on this principle to ensure the highest level of safety for all laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | To protect against splashes and airborne particles. Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Skin/Hands | Nitrile or other chemically resistant gloves. A lab coat is mandatory. | To prevent skin contact. Gloves must be inspected prior to use and disposed of after use or if contaminated.[1] Proper glove removal technique is essential to avoid cross-contamination. |
| Respiratory | Use in a well-ventilated area, preferably a certified chemical fume hood. If a fume hood is not available or if generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To prevent inhalation of dust or vapors.[2] |
Workflow for Safe Handling of this compound
The following diagram outlines the critical steps and decision points for safely handling this compound from receipt to disposal.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
